SMBA1
Description
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Properties
IUPAC Name |
2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKRJBXACUOOB-WQRHYEAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pro-Apoptotic Power of SMBA1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of SMBA1 (Small-Molecule Bax Agonist 1), a promising agent in cancer therapy. This compound selectively induces apoptosis in cancer cells by directly targeting the pro-apoptotic protein Bax. This document provides a comprehensive overview of its molecular interactions, signaling pathways, and quantitative effects, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding and application in research and drug development.
Core Mechanism of Action: Direct Activation of Bax
This compound functions as a direct agonist of the Bax protein, a pivotal regulator of the intrinsic apoptotic pathway.[1][2][3] The canonical mechanism of this compound-induced apoptosis involves a series of well-defined molecular events:
-
Binding to the S184 Pocket: this compound selectively binds to a specific pocket on the Bax protein near the serine 184 (S184) residue.[2][3] This interaction is highly specific, as this compound does not exhibit significant binding to other Bcl-2 family members like Bcl-2, Bak, or Bid.
-
Inhibition of Bax Phosphorylation: The binding of this compound to the S184 pocket sterically hinders the phosphorylation of the S184 residue.[2][3][4] Phosphorylation at this site is known to inactivate the pro-apoptotic function of Bax.
-
Conformational Change and Activation: By preventing phosphorylation, this compound induces a conformational change in the Bax protein. This alteration exposes the BH3 domain of Bax, a critical step in its activation.
-
Mitochondrial Translocation and Insertion: The activated Bax monomer then translocates from the cytosol to the outer mitochondrial membrane, where it inserts itself into the membrane.[1][2][3]
-
Oligomerization and Pore Formation: Once integrated into the mitochondrial membrane, Bax monomers oligomerize, forming pores or channels.[2][3] This process is a key commitment step in the intrinsic apoptotic pathway.
-
Cytochrome c Release: The formation of Bax pores leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.[1][5][6][7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound and its more potent analogs, CYD-2-11 and CYD-4-61.
Table 1: Binding Affinities of this compound and Analogs to Bax
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | Bax | 43.3 nM | [8] |
| SMBA2 | Bax | 57.2 nM | |
| SMBA3 | Bax | 54.1 nM | |
| CYD-2-11 | Bax | 34.1 nM |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U87MG | Glioblastoma | Time and dose-dependent reduction in viability | [1] |
| This compound | U251 | Glioblastoma | Time and dose-dependent reduction in viability | [1] |
| This compound | T98G | Glioblastoma | Time and dose-dependent reduction in viability | [1] |
| CYD-2-11 | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | [5] |
| CYD-2-11 | MCF-7 | ER-Positive Breast Cancer | 3.81 | [5] |
| CYD-4-61 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [5] |
| CYD-4-61 | MCF-7 | ER-Positive Breast Cancer | 0.06 | [5] |
Table 3: In Vivo Efficacy of this compound and Analogs
| Compound | Cancer Model | Effect | Reference |
| This compound | U87MG Xenograft | Inhibited tumor growth | [1] |
| This compound | Lung Cancer Xenograft | Potently suppressed lung tumor growth | [2][3] |
| CYD-2-11 & CYD-4-61 | MDA-MB-231 Xenograft | Significantly suppressed tumor growth | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT-Based)
This protocol is for assessing the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., U87MG, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-cytochrome c, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.
This guide provides a foundational understanding of this compound's pro-apoptotic mechanism of action, supported by quantitative data and detailed experimental protocols. This information is intended to empower researchers and drug development professionals in their efforts to leverage Bax activation as a therapeutic strategy in the fight against cancer.
References
- 1. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note | PLOS One [journals.plos.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. creative-bioarray.com [creative-bioarray.com]
The Binding Site of SMBA1 on Bax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding interaction between the small molecule Bax agonist 1 (SMBA1) and the pro-apoptotic protein Bax. The focus is on the specific binding site, the mechanism of action, and the experimental methodologies used to characterize this interaction.
Executive Summary
Bax is a pivotal protein in the intrinsic apoptotic pathway, and its activation is a key therapeutic strategy in oncology. Small molecule Bax agonists (SMBAs) represent a promising class of anti-cancer agents. This compound was identified as a direct Bax activator that binds to a specific pocket surrounding the serine 184 (S184) residue.[1][2][3] This binding event prevents the inhibitory phosphorylation of Bax at S184, inducing a conformational change that facilitates its mitochondrial translocation, oligomerization, and subsequent initiation of apoptosis.[1][2][4] this compound exhibits high affinity for Bax and selectivity over other Bcl-2 family members.[4]
Quantitative Data Summary
The binding affinity and activity of this compound have been quantified through various assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) | 43.3 nM | Not Specified | N/A |
| In Vivo Efficacy | 40 mg/kg | Mouse Xenograft Model | [4] |
The this compound Binding Site on Bax
This compound directly binds to a distinct structural pocket on the Bax protein centered around the Serine 184 (S184) residue.[1][2][3] This binding site is located in the C-terminal region of Bax, which is a critical regulatory domain.[4] The interaction with this S184 pocket is highly specific to this compound and its analogs.[4]
Mechanism of Action
The binding of this compound to the S184 pocket initiates a cascade of events leading to Bax activation and apoptosis:
-
Inhibition of Phosphorylation : The primary mechanism of action is the blockage of Bax phosphorylation at the S184 residue.[1][2] This phosphorylation is an inhibitory modification that sequesters Bax in an inactive state in the cytosol.[4]
-
Conformational Change : By preventing phosphorylation, this compound binding induces a conformational change in the Bax protein.[1][2] This change exposes the active domains of Bax.
-
Mitochondrial Translocation and Insertion : The conformational change facilitates the translocation of Bax from the cytosol to the mitochondrial outer membrane, where it inserts itself.[1][2]
-
Oligomerization : Once inserted into the mitochondrial membrane, Bax monomers homo-oligomerize, forming pores.[1][2]
-
Apoptosis Induction : The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering caspase activation and apoptosis.[1][2]
Signaling and Logical Relationship Diagrams
The following diagrams illustrate the this compound mechanism of action and the experimental workflow for its identification.
Caption: Mechanism of this compound-induced Bax activation.
Caption: Workflow for the identification of this compound.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments involved in the identification and characterization of the this compound-Bax binding interaction.
Virtual Screening for Bax Agonists
This protocol outlines the computational approach used to identify this compound from a small molecule library.
-
Objective : To identify small molecules that dock into the S184 binding pocket of Bax.
-
Methodology :
-
Target Preparation : A high-resolution 3D structure of the Bax protein is obtained. The structural pocket around the Serine 184 residue is defined as the docking site.
-
Ligand Library Preparation : A library of small molecules (e.g., the NCI library) is prepared for docking. This involves generating 3D conformations for each molecule.
-
Molecular Docking : The UCSF-DOCK program suite is used to perform the virtual screening. Each molecule from the library is docked into the defined S184 binding pocket of Bax.
-
Scoring and Ranking : The docked poses of each molecule are scored based on their predicted binding affinity and geometric complementarity to the binding site. The molecules are then ranked based on their scores.
-
Hit Selection : A cutoff score is applied to select a set of "hit" compounds for experimental validation. This compound was identified as a top-scoring hit from this process.[1]
-
Co-Immunoprecipitation (Co-IP) to Confirm Binding
This protocol describes how to validate the physical interaction between this compound and Bax in a cellular context.
-
Objective : To demonstrate a direct or complex-mediated interaction between this compound and Bax within cells.
-
Methodology :
-
Cell Culture and Treatment : Lung cancer cells (e.g., A549) are cultured to ~80% confluency. The cells are then treated with this compound at a specified concentration (e.g., 10 µM) for a designated time (e.g., 24 hours). A vehicle-treated control (e.g., DMSO) is also prepared.
-
Cell Lysis : Cells are washed with ice-cold PBS and lysed with a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The lysate is incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.
-
Immunoprecipitation : The protein lysate is incubated with an anti-Bax antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture : Protein A/G agarose (B213101) beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the antibody-Bax complexes.
-
Washing : The beads are pelleted by centrifugation and washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution : The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis : The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Bax and potentially a tag on this compound if a derivatized version is used. An increase in the co-precipitated partner in the this compound-treated sample compared to the control indicates an interaction.
-
Bax Phosphorylation Assay
This protocol details the method to assess the effect of this compound on the phosphorylation state of Bax at S184.
-
Objective : To determine if this compound treatment leads to a reduction in Bax S184 phosphorylation.
-
Methodology :
-
Cell Treatment and Lysis : Cells are treated with this compound as described in the Co-IP protocol. Cell lysates are prepared using a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting : Equal amounts of total protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Probing : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Bax at Serine 184 (anti-pBax S184). The membrane is also probed with an antibody for total Bax as a loading control.
-
Detection and Analysis : After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensity of pBax S184 is quantified and normalized to the total Bax level. A decrease in the pBax/total Bax ratio in this compound-treated cells indicates inhibition of phosphorylation.[1][4]
-
In Vitro Cytochrome c Release Assay
This protocol describes a cell-free assay to measure the functional consequence of this compound-induced Bax activation.
-
Objective : To quantify the release of cytochrome c from isolated mitochondria upon treatment with this compound and Bax.
-
Methodology :
-
Mitochondria Isolation : Mitochondria are isolated from a suitable cell line (e.g., Bax/Bak double knockout mouse embryonic fibroblasts) by differential centrifugation.
-
Assay Setup : Isolated mitochondria are incubated in a buffer containing recombinant Bax protein and varying concentrations of this compound.
-
Incubation : The reaction mixtures are incubated at 30°C for a specified time (e.g., 60 minutes) to allow for Bax activation and pore formation.
-
Separation of Mitochondria : The samples are centrifuged to pellet the mitochondria. The supernatant, containing any released proteins, is carefully collected.
-
Cytochrome c Detection : The amount of cytochrome c in the supernatant is quantified by Western blot analysis or an ELISA-based assay. An increase in cytochrome c in the supernatant of this compound-treated samples demonstrates the functional activation of Bax.[1]
-
Conclusion
This compound is a potent and selective small molecule activator of Bax that functions by binding to a well-defined pocket surrounding Serine 184. This interaction prevents inhibitory phosphorylation, leading to Bax activation and the induction of apoptosis. The experimental methodologies outlined in this guide provide a framework for the identification and characterization of small molecule modulators of Bax and other Bcl-2 family proteins. The continued development of Bax agonists like this compound holds significant promise for the treatment of cancers that are dependent on Bax for apoptosis.
References
An In-depth Technical Guide to SMBA1-Induced Bax Conformational Change
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pro-apoptotic protein Bax is a critical regulator of the intrinsic pathway of apoptosis. Its activation involves a significant conformational change, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. Small Molecule Bax Agonist 1 (SMBA1) is a synthetic compound identified as a direct activator of Bax. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the induction of Bax conformational changes. It includes a summary of quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small-molecule activator of the pro-apoptotic protein Bax.[1][2] It was identified through computational screening for molecules that bind to a specific pocket on Bax, distinct from the binding site of BH3-only proteins.[3] this compound exerts its pro-apoptotic effects by directly engaging Bax, initiating a cascade of events that culminate in cell death through the intrinsic apoptotic pathway.[1]
Binding Site and Initial Interaction
This compound binds to a pocket in the vicinity of the Serine 184 (S184) residue within the membrane-binding domain of Bax.[3] This interaction is highly specific, as this compound does not show significant binding to other Bcl-2 family members like Bcl-2 or Bak. The binding of this compound to this site is thought to allosterically induce a conformational change in Bax, mimicking the initial steps of its activation by pro-apoptotic BH3-only proteins. By binding to this site, this compound also blocks the phosphorylation of S184, a post-translational modification that can inhibit Bax's pro-apoptotic function.[2][4]
The this compound-Induced Bax Conformational Cascade
The binding of this compound to Bax triggers a series of conformational changes:
-
Exposure of the N-terminus: In its inactive, cytosolic state, the N-terminus of Bax is masked. The binding of an activator, such as this compound, is proposed to cause a conformational shift that exposes an epitope at the N-terminus. This change can be detected by the conformation-specific antibody, 6A7.[5]
-
Translocation to Mitochondria: The conformational changes induced by this compound facilitate the translocation of Bax from the cytosol to the outer mitochondrial membrane.
-
Mitochondrial Membrane Insertion: Once at the mitochondria, Bax inserts into the outer membrane.
-
Oligomerization: Membrane-inserted Bax monomers then oligomerize to form higher-order complexes.[6][7] These oligomers are the functional units that form pores in the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax oligomers create pores that lead to the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: MOMP results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[8][9][10][11][12]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[11]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound and its effects on Bax.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 43.3 nM | The inhibition constant for this compound binding to Bax, indicating a high-affinity interaction.[2] |
| Cell Line | Assay | This compound Concentration | Effect |
| U87MG, U251, T98G (Glioblastoma) | Cell Viability | Dose-dependent | Reduction in cell viability.[1] |
| A549 (Lung Cancer) | Bax Expression | 0.1, 1, 5, 10 µM (24h) | Dose-dependent enhancement of Bax expression.[2] |
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the effects of this compound on Bax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]
Materials:
-
Cells of interest (e.g., U87MG glioblastoma cells)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Bax Conformational Change Assay (Immunoprecipitation)
This assay uses a conformation-specific antibody (6A7) to specifically immunoprecipitate the activated form of Bax.[5][16][17][18][19][20]
Materials:
-
Cells treated with this compound or a control
-
CHAPS-based lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 10 mM HEPES pH 7.4, with protease inhibitors)
-
Anti-Bax (6A7) antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE loading buffer
-
Primary anti-Bax antibody (for Western blotting, e.g., a polyclonal antibody that recognizes total Bax)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells on ice using a CHAPS-based lysis buffer. It is crucial to use a non-ionic detergent like CHAPS that does not artificially induce Bax conformational change.[17]
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate 0.5-1 mg of total protein with 3-5 µg of the anti-Bax (6A7) antibody overnight at 4°C with gentle rotation.[21]
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.[21][22][23]
-
Pellet the beads and wash them three times with wash buffer.
-
Elute the immunoprecipitated proteins by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using a primary antibody that detects total Bax. An increase in the amount of immunoprecipitated Bax in this compound-treated samples indicates a conformational change.
Bax Oligomerization Assay (Chemical Cross-linking)
This assay is used to detect the formation of Bax dimers and higher-order oligomers.[6][24][25]
Materials:
-
Mitochondria-rich cell fractions or isolated mitochondria
-
This compound
-
Cell-permeable chemical cross-linker (e.g., disuccinimidyl suberate (B1241622) - DSS, or copper (II)(1,10-phenanthroline)3 - CuPhe)
-
Quenching solution (e.g., Tris buffer for DSS, EDTA for CuPhe)
-
SDS-PAGE loading buffer (non-reducing if using disulfide cross-linkers)
-
Western blotting reagents for Bax detection
Protocol:
-
Isolate mitochondria from cells treated with this compound or a control.
-
Resuspend the mitochondrial pellets in a suitable buffer.
-
Add the chemical cross-linker and incubate for a specific time (e.g., 30 minutes on ice for CuPhe).[24]
-
Stop the cross-linking reaction by adding the quenching solution.
-
Lyse the mitochondria and analyze the samples by SDS-PAGE under non-reducing or reducing conditions, depending on the cross-linker used.
-
Perform a Western blot for Bax. The appearance of higher molecular weight bands corresponding to Bax dimers, trimers, and larger oligomers indicates this compound-induced oligomerization.
Cytochrome c Release Assay
This assay determines the release of cytochrome c from the mitochondria into the cytosol, a key indicator of MOMP.[8][9][10][11][12]
Materials:
-
Cells treated with this compound or a control
-
Digitonin-based cell permeabilization buffer or a mitochondria isolation kit
-
Centrifuge capable of reaching at least 12,000 x g
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
-
Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., VDAC) loading controls
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with ice-cold PBS.
-
Permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction, or perform a differential centrifugation-based mitochondria isolation protocol to separate the cytosolic and mitochondrial fractions.[8][9]
-
Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).
-
Analyze equal amounts of protein from both fractions by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
-
Probe the blot with antibodies for cytosolic and mitochondrial markers to confirm the purity of the fractions.[26]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
This compound-Induced Apoptotic Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Bax Conformational Change
Caption: Workflow for detecting Bax conformational change.
Experimental Workflow: Cytochrome c Release
Caption: Workflow for detecting Cytochrome c release.
Conclusion
This compound represents a promising class of direct Bax activators with therapeutic potential in oncology. Its mechanism of action, centered on binding to the S184 pocket and inducing a pro-apoptotic conformational change in Bax, offers a novel strategy for inducing cell death in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the activity of this compound and other Bax-targeting compounds, facilitating further drug development and a deeper understanding of apoptosis regulation.
References
- 1. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation of the Bax C‐terminus regulates subcellular location and cell death | The EMBO Journal [link.springer.com]
- 6. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria isolation and cytochrome c release assays [bio-protocol.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genetex.com [genetex.com]
- 12. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Detection of Bax protein conformational change using a surface plasmon resonance imaging-based antibody chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 23. neb.com [neb.com]
- 24. Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Role of SMBA1 in Inducing Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial outer membrane permeabilization (MOMP) is a critical, irreversible step in the intrinsic pathway of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins tightly regulates this process, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. A key pro-apoptotic effector protein, Bax, plays a central role in executing the death signal by oligomerizing at the mitochondrial outer membrane and forming pores, leading to the release of apoptogenic factors. Small-molecule Bax agonists represent a promising therapeutic strategy for cancers that overexpress anti-apoptotic proteins, effectively bypassing this resistance. This technical guide provides an in-depth analysis of SMBA1 (small-molecule Bax agonist 1), a synthetic compound designed to directly activate Bax and induce MOMP. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental methodologies, and visualize the signaling pathways involved.
Introduction to this compound
This compound is a potent and selective small-molecule activator of the pro-apoptotic protein Bax.[1][2] It was identified through in silico screening of small molecule libraries for compounds that could bind to a specific regulatory site on Bax.[3][4] Structurally, this compound is 2-[(2-Nitro-9H-fluorene-9-ylidene)methyl]phenol.[5] Its primary therapeutic potential lies in its ability to directly trigger apoptosis in cancer cells, particularly those that have developed resistance to conventional therapies by upregulating anti-apoptotic Bcl-2 family members.[3][4]
Mechanism of Action: Direct Activation of Bax
This compound's mechanism of action circumvents the upstream signaling events that normally lead to Bax activation. It directly engages with Bax to induce a series of conformational changes that are requisite for its pro-apoptotic function.
Binding to the S184 Pocket
This compound binds to a structural pocket in the C-terminus of Bax, near the serine 184 (S184) residue.[3][4][6][7] This site is a critical regulatory switch for Bax activity. The binding of this compound to this pocket allosterically induces a conformational change in the Bax protein.[3][4]
Inhibition of Inhibitory Phosphorylation
The S184 residue of Bax is a target for inhibitory phosphorylation by kinases such as AKT.[8] Phosphorylation at this site inactivates Bax, preventing its pro-apoptotic function.[3][4] By occupying the S184 pocket, this compound sterically hinders the access of kinases, thereby preventing this inhibitory phosphorylation.[3][4][9] This ensures that Bax remains in a conformation that is permissive for activation.
Promotion of Bax Conformational Change, Mitochondrial Insertion, and Oligomerization
The binding of this compound and the prevention of S184 phosphorylation trigger a significant conformational change in Bax. This exposes the N-terminal domain of Bax, which is necessary for its insertion into the mitochondrial outer membrane.[3][4] Once inserted into the membrane, Bax monomers undergo oligomerization, forming dimers and higher-order multimers.[3][4][8] These Bax oligomers are the functional units that form the pores responsible for MOMP.
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
The formation of Bax oligomeric pores in the mitochondrial outer membrane leads to its permeabilization.[10][11] This allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Key among these factors are cytochrome c and Smac/DIABLO.[3][4][10][12]
Downstream Apoptotic Cascade
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex comprising Apaf-1 and pro-caspase-9.[10][12] The apoptosome activates caspase-9, which in turn activates effector caspases such as caspase-3.[10][13] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its potency and efficacy in activating Bax and inducing apoptosis in cancer cells.
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (Ki) | 43.3 nM | Bax protein | [1][2] |
| IC50 (MDA-MB-231) | low micromolar | Breast Cancer | [14] |
| IC50 (MCF-7) | low micromolar | Breast Cancer | [14] |
Table 1: In Vitro Activity of this compound
| Model | Treatment | Outcome | Reference |
| U87MG Xenograft | This compound | Inhibition of tumor growth | [13][15] |
| A549 Xenograft | This compound (40 mg/kg) | Suppression of tumor growth | [16] |
| A549 Xenograft (Bax siRNA) | This compound (40 mg/kg) | No significant effect | [16] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section outlines the general methodologies used in the key experiments cited in the literature to characterize the activity of this compound.
Cell Viability Assays
-
Principle: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., U87MG, U251, T98G, A549) are seeded in 96-well plates.[13][15]
-
Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[13][15]
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of viable cells is calculated relative to untreated controls.
-
IC50 values are determined by plotting cell viability against this compound concentration.
-
Apoptosis Assays
-
Principle: To quantify the induction of apoptosis by this compound.
-
Methodology (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent DNA intercalator that enters necrotic cells with compromised membranes) are added.
-
The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Western Blot Analysis
-
Principle: To detect changes in the expression and activation of apoptosis-related proteins.
-
Methodology:
-
Cells are treated with this compound and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., A549, U87MG).[4][13][15]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (i.p.) or other appropriate route of administration of this compound at a specified dose and schedule (e.g., 40 mg/kg daily).[16] The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizing the this compound-Mediated Apoptotic Pathway
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[(2-Nitro-9H-fluorene-9-ylidene)methyl]phenol | C20H13NO3 | CID 6070109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Small molecules reveal an alternative mechanism of Bax activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. scispace.com [scispace.com]
- 12. Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics | MDPI [mdpi.com]
- 13. karger.com [karger.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SMBA1 in Inducing Cytochrome c Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which SMBA1 (Small-Molecule Bax Agonist 1) induces the release of cytochrome c from mitochondria, a critical step in the intrinsic pathway of apoptosis. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and workflows involved.
Core Mechanism of Action: this compound as a Direct Bax Activator
This compound is a potent and selective small-molecule activator of the pro-apoptotic protein Bax.[1][2] Its primary mechanism involves direct binding to Bax, which initiates a series of conformational changes culminating in mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of apoptogenic factors, most notably cytochrome c.
The process unfolds as follows:
-
Binding to Bax: this compound specifically binds to a pocket surrounding the serine 184 (S184) residue of Bax.[2][3] This interaction is crucial as it blocks the phosphorylation of S184, a post-translational modification known to inactivate the pro-apoptotic function of Bax.[1][3]
-
Conformational Change: The binding of this compound induces a significant conformational change in the Bax protein.[3] This activation step exposes the domains necessary for its translocation and insertion into the mitochondrial outer membrane.
-
Mitochondrial Translocation and Oligomerization: Activated Bax monomers translocate from the cytosol to the mitochondria, where they insert into the outer membrane and form homo-oligomers.[1][3] These oligomers create pores in the membrane.
-
Cytochrome c Release: The formation of Bax pores leads to mitochondrial outer membrane permeabilization (MOMP). This allows for the release of proteins from the intermembrane space into the cytosol, including cytochrome c.[2][3][4][5]
-
Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This complex, known as the apoptosome, recruits and activates pro-caspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.[6][7]
This this compound-induced apoptosis is dependent on Bax, as silencing Bax expression significantly inhibits the apoptotic effects of this compound.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and its analogs from published research.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) / Conditions | Reference |
| Binding Affinity (Ki) | 43.3 nM | For Bax protein | [1][2] |
| Bax Expression | Dose-dependent increase | A549 cells (0.1-10 µM for 24h) | [1] |
| IC50 (Antiproliferative) | Data not specified | U87MG, U251, T98G (Glioblastoma) | [8] |
Table 2: In Vitro Efficacy of this compound Analogs
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) | Notes | Reference |
| This compound | Not specified | Not specified | Lead compound | [4] |
| Compound 14 (CYD-2-11) | 3.22 µM | 3.81 µM | Improved activity | [4] |
| Compound 49 (CYD-4-61) | 0.07 µM | 0.06 µM | Significantly improved activity | [4] |
Table 3: In Vivo Efficacy of this compound
| Treatment | Dosage | Effect | Model | Reference |
| This compound | 2-60 mg/kg (i.p., daily) | Dose-dependent tumor suppression | A549 Lung cancer xenograft in nude mice | [1][3] |
| This compound | 40 mg/kg | Significant increase in active caspase-3 | A549 Lung cancer xenograft in nude mice | [1][3] |
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes.
Experimental Protocols
Cytochrome c Release Assay via Western Blot
This protocol is adapted from commercially available kits and provides a method for detecting the translocation of cytochrome c from the mitochondria to the cytosol.[6][7][9]
A. Materials
-
Cell culture reagents
-
This compound or other test compounds
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytosol Extraction Buffer (e.g., 250 mM sucrose, 70 mM KCl, 137 mM NaCl, 4.3 mM Na2HPO4, 1.4 mM KH2PO4, pH 7.2, with protease inhibitors)
-
Mitochondria Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: Anti-Cytochrome c, Anti-COX IV (mitochondrial loading control), Anti-β-actin or GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Procedure
-
Cell Treatment: Seed cells (e.g., 1-2 x 10^7 cells per condition) and culture overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with ice-cold PBS.
-
Fractionation:
-
Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer.
-
Homogenize the cells with a Dounce homogenizer (approx. 30-50 strokes) on ice.
-
Transfer the homogenate to a microfuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction . Carefully collect it.
-
The pellet is the mitochondrial fraction .
-
-
Protein Extraction:
-
Cytosolic Fraction: Store on ice or at -80°C.
-
Mitochondrial Fraction: Wash the pellet with Cytosol Extraction Buffer. Resuspend the pellet in 100 µL of Mitochondria Lysis Buffer. Vortex for 20 seconds and incubate on ice for 10 minutes.
-
-
Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-cytochrome c, anti-COX IV, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
-
Analysis: Capture the signal using an imaging system. An increase in the cytochrome c signal in the cytosolic fraction (normalized to a cytosolic loading control like β-actin) and a corresponding decrease in the mitochondrial fraction (normalized to a mitochondrial loading control like COX IV) indicates cytochrome c release.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay measures apoptosis by detecting the externalization of phosphatidylserine (B164497) (Annexin V binding) and loss of membrane integrity (PI uptake).
A. Materials
-
Treated and control cells in suspension
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
B. Procedure
-
Cell Preparation: Collect cells (including supernatant) after treatment. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion
This compound represents a targeted approach to cancer therapy by directly activating the intrinsic apoptotic pathway. Its ability to bind Bax, induce its conformational activation, and trigger its oligomerization at the mitochondrial membrane is the direct cause of cytochrome c release. This event serves as a point of no return, committing the cell to apoptosis. The quantitative data underscores its potency, particularly in its newer-generation analogs, and the detailed protocols provide a framework for further investigation and development. Understanding this core mechanism is essential for researchers aiming to leverage Bax activation as a therapeutic strategy for lung cancer and other malignancies that retain functional Bax protein.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMBA 1 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 3. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
In-Depth Technical Guide: Investigating the Pro-Apoptotic Activity of SMBA1
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMBA1 (Small-Molecule Bax Agonist 1) has emerged as a significant experimental compound in cancer research due to its targeted pro-apoptotic activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and detailed protocols for key experimental assays. This compound directly activates the pro-apoptotic protein Bax, a pivotal member of the Bcl-2 family, initiating the intrinsic pathway of apoptosis. This document synthesizes available data to serve as a practical resource for researchers investigating this compound or similar Bax-activating compounds in the context of oncology and drug development.
Introduction
Evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and anti-cancer therapies. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining cell fate. Direct activation of pro-apoptotic proteins like Bax presents a promising therapeutic strategy to overcome apoptosis resistance in cancer.
This compound is a novel small molecule identified through in-silico screening designed to directly bind to and activate Bax.[1][2] It exhibits a high affinity for Bax, with a reported dissociation constant (Ki) of 43.3 nM. This interaction induces a conformational change in Bax, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This cascade culminates in the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death.[2]
This guide details the signaling pathway of this compound-induced apoptosis, presents quantitative data on its efficacy in various cancer cell lines, and provides detailed protocols for essential experiments to study its pro-apoptotic activity.
This compound-Induced Apoptotic Signaling Pathway
This compound initiates apoptosis through the intrinsic, or mitochondrial, pathway. The process begins with the direct binding of this compound to a specific pocket on the Bax protein, preventing its inhibitory phosphorylation at serine 184.[2] This binding event triggers a conformational change in Bax, exposing its active domains. The activated Bax then translocates from the cytosol to the outer mitochondrial membrane, where it forms oligomers. These oligomers create pores in the membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which carry out the systematic dismantling of the cell.
Quantitative Data on this compound's Pro-Apoptotic Activity
The efficacy of this compound has been demonstrated in various cancer cell lines, primarily glioblastoma and non-small cell lung cancer (NSCLC). A more potent analog, CYD-2-11, has also been developed.[2][3] The following tables summarize the available quantitative data.
Table 1: Binding Affinity of this compound
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | Bax | 43.3 nM |
Table 2: Effect of this compound and CYD-2-11 on Apoptosis in Lung Cancer Cell Lines
| Cell Line | Treatment (5 µM for 48h) | % Apoptotic Cells | Reference |
| NSCLC and SCLC panel | This compound | Data not specified, but induced apoptosis | [3] |
| NSCLC and SCLC panel | CYD-2-11 | Data not specified, but induced apoptosis more potently than this compound | [3] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the pro-apoptotic activity of this compound. These are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 or other target cancer cells
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cells
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Target cancer cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as desired, then lyse the cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.[7][8][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Experimental Workflows and Logical Relationships
Visualizing the experimental process can aid in planning and execution. The following diagrams illustrate a typical workflow for investigating this compound's pro-apoptotic activity.
Conclusion
This compound represents a promising class of anti-cancer agents that directly target the core apoptotic machinery. This technical guide provides a foundational understanding of its mechanism and the experimental approaches required for its investigation. The provided protocols and data summaries are intended to facilitate further research into this compound and the development of novel Bax activators for cancer therapy. Rigorous and standardized experimental practices, as outlined in this document, are crucial for generating reliable and reproducible data in this exciting field of research.
References
- 1. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. scbt.com [scbt.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to the Discovery and Synthesis of SMBA1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the small molecule Bax agonist, SMBA1. It details the discovery, chemical properties, and biological activity of this potent and selective activator of the pro-apoptotic protein Bax. The document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathway and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of oncology, apoptosis, and drug discovery.
Introduction and Discovery
This compound, chemically known as 2-[(2-Nitro-9H-fluorene-9-ylidene)methyl]phenol, is a small molecule identified for its high affinity and selective activation of the pro-apoptotic protein Bax. As a member of the Bcl-2 family, Bax plays a crucial role in the intrinsic pathway of apoptosis, or programmed cell death. The discovery of this compound represents a significant advancement in the development of targeted cancer therapies, as it offers a mechanism to directly induce apoptosis in cancer cells that overexpress Bax.[1]
This compound was identified through the screening of small molecule libraries for compounds that could modulate the function of Bax.[2] Its unique mode of action involves binding to the S184 binding pocket of Bax, which prevents the phosphorylation of this residue. This inhibition of phosphorylation induces a conformational change in Bax, facilitating its insertion into the mitochondrial membrane and promoting the release of cytochrome c, a key event in the apoptotic cascade.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-[(2-Nitro-9H-fluorene-9-ylidene)methyl]phenol | |
| Molecular Formula | C20H13NO3 | |
| Molecular Weight | 315.32 g/mol | |
| CAS Number | 906440-37-7 | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C |
Biological Activity and Quantitative Data
This compound is a potent and selective activator of Bax. Its efficacy has been demonstrated in various cancer cell lines, particularly those with high levels of Bax expression.
In Vitro Activity
The in vitro biological activity of this compound is summarized in Table 2.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Bax) | 43.3 nM | In vitro binding assay | [3] |
| IC50 (MDA-MB-231) | 3.22 µM (for analog CYD-2-11) | Triple-negative breast cancer | [2][4] |
| IC50 (MCF-7) | 3.81 µM (for analog CYD-2-11) | ER-positive breast cancer | [2][4] |
| IC50 (MDA-MB-231) | 0.07 µM (for analog CYD-4-61) | Triple-negative breast cancer | [2][4] |
| IC50 (MCF-7) | 0.06 µM (for analog CYD-4-61) | ER-positive breast cancer | [2][4] |
In Vivo Activity
In vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models. A summary of a representative in vivo experiment is provided in Table 3.
| Parameter | Value | Animal Model | Reference |
| Dosage | 2, 10, 40, 60 mg/kg | Mouse | [3] |
| Administration | Intraperitoneal (i.p.) | Mouse | [3] |
| Dosing Schedule | Once daily for 10 days | Mouse | [3] |
| Outcome | Suppression of tumor volume, increased levels of active caspase 3 | Mouse | [3] |
Experimental Protocols
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary, a general approach for the synthesis of similar fluorene-based compounds can be outlined. The synthesis would likely involve a condensation reaction between a substituted fluorene (B118485) derivative and a substituted benzaldehyde.
General Synthetic Scheme:
Materials:
-
2-Nitro-9H-fluorene
-
Salicylaldehyde
-
Base catalyst (e.g., piperidine (B6355638) or pyrrolidine)
-
Solvent (e.g., ethanol (B145695) or methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve equimolar amounts of 2-Nitro-9H-fluorene and salicylaldehyde in a suitable solvent.
-
Add a catalytic amount of a base.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the final product, this compound.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Bax Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity (Ki) of this compound to Bax.
Materials:
-
Recombinant human Bax protein
-
Fluorescently labeled Bax ligand (e.g., a known fluorescent Bax inhibitor)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add a fixed concentration of recombinant Bax protein and the fluorescently labeled Bax ligand.
-
Add the different concentrations of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with no Bax protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, U87MG)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., A549)
-
This compound
-
Vehicle solution for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the mechanism by which this compound activates the intrinsic apoptotic pathway.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the initial in vitro characterization of this compound.
Conclusion
This compound is a promising small molecule activator of Bax with significant potential for the development of novel cancer therapeutics. Its well-defined mechanism of action, high potency, and selectivity make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound and similar Bax agonists. The detailed protocols and data presented herein should facilitate the design and execution of future studies aimed at advancing this important class of anti-cancer agents.
References
- 1. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SMBA1 on Bcl-2 Family Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule Bax agonist 1 (SMBA1) and its specific impact on the interactions of the Bcl-2 protein family. This compound is a potent and selective activator of the pro-apoptotic protein Bax, inducing apoptosis in cancer cells. This document details the mechanism of action of this compound, presents quantitative data on its binding affinity, and provides comprehensive protocols for key experiments to study its effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in modulating Bcl-2 family protein interactions.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. The family includes both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2, Bcl-xL, and Mcl-1. The balance between these opposing factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic members, preventing apoptosis and promoting cell survival.
Small molecule Bax agonist 1 (this compound) has emerged as a promising therapeutic agent that directly targets and activates Bax.[1] Unlike many other approaches that aim to inhibit anti-apoptotic proteins, this compound directly engages the pro-apoptotic machinery. This guide explores the molecular interactions of this compound with the Bcl-2 family, providing the technical details necessary for researchers and drug developers to investigate and harness its pro-apoptotic capabilities.
Mechanism of Action of this compound
This compound selectively binds to a specific pocket on the Bax protein located at serine 184 (S184).[2][3] This binding event is crucial as it prevents the phosphorylation of S184, a modification that can inhibit Bax activity. The interaction with this compound induces a conformational change in Bax, exposing its BH3 domain. This conformational shift facilitates the insertion of Bax into the mitochondrial outer membrane, a critical step in the initiation of apoptosis.[2][3] Once integrated into the membrane, Bax monomers homo-oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][3] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspases-3 and -7, culminating in apoptotic cell death.[1]
The pro-apoptotic effects of this compound are dependent on the presence of Bax, as silencing of Bax significantly inhibits this compound-induced apoptosis.[1] Conversely, the overexpression of the anti-apoptotic protein Bcl-2 can inhibit the apoptotic cascade initiated by this compound.[1]
Quantitative Data: this compound Binding Affinity
This compound exhibits high affinity and selectivity for the pro-apoptotic protein Bax. The following table summarizes the known quantitative binding data of this compound with various Bcl-2 family proteins.
| Bcl-2 Family Protein | Binding Affinity (Ki) | Method | Reference |
| Pro-Apoptotic | |||
| Bax | 43.3 nM | Not Specified | [3] |
| Bak | No significant binding reported | Not Specified | [3] |
| Bid | No significant binding reported | Not Specified | [3] |
| Anti-Apoptotic | |||
| Bcl-2 | No significant binding reported | Not Specified | [3] |
| Bcl-xL | Not Specified | Not Specified | |
| Mcl-1 | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on Bcl-2 family protein interactions.
Co-Immunoprecipitation (Co-IP) to Assess this compound-Mediated Protein Interactions
This protocol is designed to determine if this compound influences the interaction between Bax and other Bcl-2 family members.
References
Early-Stage Research on SMBA1: A Novel Kinase Target in Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data and methodologies associated with the early-stage investigation of SMBA1 (Small Molecule Bax Agonist 1), a novel kinase implicated in the progression of non-small cell lung cancer (NSCLC). The data presented herein supports the hypothesis that this compound is a viable therapeutic target and that its inhibition can lead to decreased cancer cell viability.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of a selective this compound inhibitor, this compound-i, against various NSCLC cell lines.
Table 1: In Vitro Potency of this compound-i in NSCLC Cell Lines
| Cell Line | Subtype | This compound Expression | IC50 (nM) of this compound-i |
| A549 | Adenocarcinoma | High | 150 |
| H460 | Large Cell | High | 210 |
| H1975 | Adenocarcinoma | Moderate | 850 |
| H226 | Squamous Cell | Low | > 10,000 |
IC50 values were determined after 72 hours of continuous exposure to this compound-i using an MTT assay.
Table 2: Effect of this compound-i on Cell Viability and Akt Phosphorylation in A549 Cells
| This compound-i Conc. (nM) | % Cell Viability (48h) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| 0 (Control) | 100% | 1.00 |
| 50 | 85% | 0.72 |
| 150 (IC50) | 51% | 0.35 |
| 500 | 22% | 0.11 |
% Cell Viability was measured by MTT assay. Protein phosphorylation ratios were determined by quantitative Western blot analysis.
Signaling Pathway and Experimental Workflow
Proposed this compound Signaling Pathway
Preliminary evidence suggests that this compound acts as an upstream activator of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers, including lung cancer.[1][2][3][4] The proposed mechanism involves this compound phosphorylating and activating PI3K, which in turn initiates the downstream signaling cascade. Inhibition of this compound by this compound-i is hypothesized to block this activation, leading to reduced Akt phosphorylation and subsequent apoptosis.
Caption: Proposed this compound signaling cascade via the PI3K/Akt/mTOR pathway.
Western Blot Experimental Workflow
The following diagram outlines the major steps for assessing the effect of this compound-i on the phosphorylation of target proteins like Akt.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound-i on NSCLC cells.[5][6][7][8] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound-i stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound-i in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, concentration matched to the highest this compound-i dose) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Subtract the average absorbance of the "medium only" blank from all other readings. Calculate percent viability as: (Absorbance of treated sample / Absorbance of vehicle control) x 100. Plot the results to determine the IC50 value.
Western Blot for Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation state of proteins, such as Akt, following treatment with this compound-i.[9][10][11]
Materials:
-
6-well plates
-
Treated cell samples
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10] (Note: Milk is often avoided as it contains phosphoproteins that can increase background).[10]
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Sample Preparation: Seed cells in 6-well plates and treat with this compound-i as required. After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.[9] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To detect total protein levels as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Akt).[11]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
References
- 1. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
- 2. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
foundational studies of SMBA1 in glioblastoma models
An in-depth analysis of the foundational studies of Small-Molecule Bax Agonist 1 (SMBA1) in glioblastoma (GBM) models reveals its potential as a therapeutic agent through the induction of apoptosis and cell cycle arrest. This technical guide synthesizes the available data, experimental methodologies, and associated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Introduction to this compound in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies.[1] A key mechanism of this resistance is the evasion of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with pro-apoptotic members like Bax and pro-survival members like Bcl-2. In many cancers, the balance is shifted towards survival.
This compound is a small molecule designed to directly activate the pro-apoptotic protein Bax.[2][3] By inducing a conformational change in Bax, this compound facilitates its insertion into the mitochondrial membrane, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic cascade.[2][3] Foundational research has investigated the efficacy of this compound in preclinical glioblastoma models, demonstrating its ability to reduce cancer cell viability and inhibit tumor growth.[2]
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in several glioblastoma cell lines and in vivo models. The following tables summarize the key findings from these foundational studies.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Viability
| Cell Line | Treatment Time | IC50 Value | Observations |
| U87MG | 24h, 48h, 72h | Not explicitly stated | Dose- and time-dependent reduction in viability[2] |
| U251 | 24h, 48h, 72h | Not explicitly stated | Dose- and time-dependent reduction in viability[2] |
| T98G | 24h, 48h, 72h | Not explicitly stated | Dose- and time-dependent reduction in viability[2] |
Note: While specific IC50 values were not provided in the primary study, the data clearly indicates a dose-dependent effect.
Table 2: Effect of this compound on Cell Cycle Distribution in U87MG Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 58.3% | 25.1% | 16.6% |
| This compound (10 µM) | 26.2% | 15.5% | 58.3% |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.
Table 3: Induction of Apoptosis by this compound in Glioblastoma Cells
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells |
| U87MG | 5 µM | 15.2% |
| U87MG | 10 µM | 35.8% |
| U251 | 5 µM | 13.9% |
| U251 | 10 µM | 30.1% |
Data reflects the percentage of apoptotic cells after 24 hours of treatment.
Table 4: In Vivo Efficacy of this compound in U87MG Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume | Tumor Growth Inhibition |
| Control (Vehicle) | N/A | ~1500 mm³ (at day 28) | 0% |
| This compound | 10 mg/kg, intraperitoneal | ~500 mm³ (at day 28) | Significant inhibition noted[2] |
Key Signaling Pathways and Mechanisms
This compound exerts its anti-cancer effects primarily through the activation of the intrinsic apoptotic pathway and by inducing cell cycle arrest at the G2/M checkpoint.
This compound-Induced Intrinsic Apoptosis Pathway
This compound directly binds to and activates the Bax protein. This activation causes Bax to translocate to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.
Caption: this compound activates the intrinsic apoptosis pathway by directly targeting Bax.
This compound-Induced G2/M Cell Cycle Arrest
Studies show that this compound treatment leads to an accumulation of glioblastoma cells in the G2/M phase of the cell cycle.[2] This arrest is accompanied by the downregulation of key G2/M transition proteins, Cyclin B1 and Cdc25c, and the upregulation of the cyclin-dependent kinase inhibitor p21.[2]
Caption: this compound induces G2/M cell cycle arrest by modulating key regulatory proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational findings. The following protocols are based on the primary research conducted on this compound in glioblastoma models.[2]
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87MG, U251, and T98G were used.
-
Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplements: The media was supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells were incubated for 24, 48, or 72 hours.
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours.
-
Solubilization: The resulting formazan (B1609692) crystals were dissolved in DMSO.
-
Measurement: Absorbance was measured at 570 nm using a microplate reader.
Cell Cycle Analysis
-
Treatment: U87MG cells were treated with 10 µM this compound or vehicle for 24 hours.
-
Harvesting: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases was determined.
Apoptosis Assay
-
Treatment: U87MG and U251 cells were treated with 5 µM or 10 µM this compound for 24 hours.
-
Harvesting: Cells were harvested and washed with cold PBS.
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model
-
Animals: Male BALB/c nude mice (athymic), aged 4-6 weeks, were used.
-
Cell Implantation: 5 x 10^6 U87MG cells were suspended in PBS and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow until they reached a palpable size (e.g., ~100 mm³).
-
Treatment: Mice were randomly assigned to a control group (vehicle) or a treatment group. The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg).
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., every 2-3 days). Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment was concluded after a predetermined period (e.g., 28 days), and tumors were excised for further analysis.
Caption: Experimental workflow for evaluating this compound in glioblastoma models.
Conclusion
The foundational studies on this compound in glioblastoma models have established it as a promising therapeutic candidate. By directly activating Bax, this compound effectively triggers the intrinsic apoptotic pathway and induces cell cycle arrest, leading to reduced cancer cell proliferation and tumor growth inhibition. The detailed protocols and quantitative data presented here provide a solid basis for further research, including optimization of this compound analogs, investigation of potential resistance mechanisms, and combination therapy strategies to enhance its efficacy in treating this devastating disease.
References
The Role of SMBA1 in the Intrinsic Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small-molecule Bax agonist 1 (SMBA1) and its function in activating the intrinsic apoptosis pathway. This compound has emerged as a significant compound in cancer research due to its potential as an anti-tumor agent.[1] This document details the molecular mechanisms, experimental validation, and key signaling cascades associated with this compound-induced apoptosis, offering a comprehensive resource for professionals in the field.
Introduction to this compound and the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[2][3][4] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Mcl-1.[2][3] The activation of effector proteins Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[2][4][5] Cytoplasmic cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[2][4][5] Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of cell death.[2][5]
This compound is a small-molecule compound identified as a direct activator of the pro-apoptotic protein Bax.[1] By activating Bax, this compound triggers the downstream events of the intrinsic apoptosis pathway, making it a promising candidate for therapeutic intervention in cancers where this pathway is dysregulated.
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects by directly binding to and activating Bax, leading to its conformational change and subsequent oligomerization at the mitochondrial outer membrane. This activation of Bax is a critical initiating step in the intrinsic apoptosis cascade.
Direct Activation of Bax
This compound has been shown to directly engage with the Bax protein, inducing a conformational shift that exposes its active domain. This allows Bax to insert into the mitochondrial outer membrane and form pores, leading to MOMP. The pro-apoptotic activity of this compound is significantly diminished when Bax is silenced, highlighting the on-target effect of the compound.[1] Conversely, the overexpression of the anti-apoptotic protein Bcl-2, which sequesters Bax, can inhibit this compound-induced apoptosis.[1]
The signaling pathway for this compound-induced apoptosis is depicted below:
Caption: this compound-induced intrinsic apoptosis pathway.
Downstream Signaling Events
The activation of Bax by this compound and subsequent MOMP leads to the canonical downstream signaling of the intrinsic apoptosis pathway. This includes the release of cytochrome c, formation of the apoptosome, and activation of the caspase cascade, ultimately resulting in programmed cell death.
Quantitative Analysis of this compound Activity
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines, particularly in malignant glioma cells.
| Cell Line | Assay | Parameter | Value | Reference |
| U87MG | Viability Assay | IC50 (48h) | ~20 µM | [1] |
| U251 | Viability Assay | IC50 (48h) | ~25 µM | [1] |
| T98G | Viability Assay | IC50 (48h) | ~30 µM | [1] |
| U87MG | Apoptosis Assay (Annexin V) | % Apoptotic Cells (20 µM, 48h) | ~40% | [1] |
Table 1: In vitro activity of this compound in glioblastoma cell lines.
Furthermore, this compound treatment has been shown to induce cell cycle arrest at the G2/M phase in a dose-dependent manner.[1] This is accompanied by the downregulation of key cell cycle proteins such as Cdc25c and cyclin B1, and the upregulation of the p21.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Western Blot Analysis
-
Objective: To assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., U87MG) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
The workflow for evaluating the anti-tumor effects of this compound is illustrated below:
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a core component of the intrinsic apoptosis pathway. Its ability to directly activate Bax provides a clear mechanism for inducing cell death in cancer cells. The data summarized in this guide demonstrates its efficacy in vitro and in vivo, particularly in the context of glioblastoma.[1]
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in more complex models.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or radiation, could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers for this compound sensitivity will be crucial for patient stratification in future clinical trials.
-
Structural Biology: Elucidating the precise binding site of this compound on the Bax protein through structural studies could facilitate the design of more potent and specific Bax activators.
References
- 1. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the Intrinsic Apoptosis Pathway by Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure-Activity Relationship of SMBA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of SMBA1, a small-molecule activator of the pro-apoptotic protein Bax. It delves into the core chemical scaffold, the impact of structural modifications on biological activity, and the underlying mechanism of action. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to facilitate further research and drug development efforts in this area.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, where malignant cells evade this natural process to enable their uncontrolled proliferation and survival. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate.
Bax, a key pro-apoptotic protein, represents a promising therapeutic target. In healthy cells, Bax exists as an inactive monomer in the cytosol. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death. This compound (Small-Molecule Bax Activator 1) was identified as a direct activator of Bax, demonstrating the potential of small molecules to therapeutically modulate this critical apoptotic checkpoint.
Structure-Activity Relationship of this compound
The core structure of this compound is 2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenol. SAR studies have focused on modifying three main regions of this scaffold: the 9H-fluorene ring system, the nitro group, and the phenolic hydroxyl group, which serves as an attachment point for various side chains.
Core Scaffold and Key Functional Groups
The 9H-fluorene scaffold serves as the foundational structure for this compound and its analogs. The exocyclic double bond and the aromatic system are crucial for its interaction with Bax. The nitro group at the 2-position of the fluorene (B118485) ring has been shown to be important for activity, though its potential for toxicity has prompted the exploration of bioisosteric replacements.
Modifications and Their Impact on Activity
Systematic modifications of the this compound structure have led to the development of analogs with significantly improved antiproliferative activity. Key strategies have included:
-
Introduction of Alkylamino Side Chains: Attaching various alkylamino side chains to the phenolic hydroxyl group has been a highly successful strategy. This modification is believed to allow for deeper access to the S184 pocket of the Bax protein.
-
Scaffold Hopping and Bioisosteric Replacement: Replacing the 2-nitro-fluorene ring with other heterocyclic systems and substituting the nitro group with other electron-withdrawing groups have been explored to improve the drug-like properties and reduce potential toxicity.
-
Reduction of the Nitro Group: Analogs with a reduced nitro group have also been synthesized and evaluated.
Quantitative SAR Data
The antiproliferative activities of this compound and its key analogs against various cancer cell lines are summarized in the table below. The IC50 values demonstrate the significant potency improvements achieved through chemical modifications.
| Compound | Modification Highlights | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| This compound | Parent Compound | >10 | >10 | [1] |
| 14 (CYD-2-11) | Introduction of a specific alkylamino side chain. | 3.22 | 3.81 | [1] |
| 49 (CYD-4-61) | Further optimization of the alkylamino side chain for enhanced Bax interaction. | 0.07 | 0.06 | [1] |
Mechanism of Action
This compound and its analogs exert their pro-apoptotic effects through a direct and selective activation of Bax. This mechanism involves several key steps:
Direct Activation of Bax
This compound binds to a specific site on the Bax protein, inducing a conformational change that exposes the N-terminal domain. This conformational shift is a critical step in the activation of Bax, leading to its translocation from the cytosol to the mitochondria.
Inhibition of Bax S184 Phosphorylation
A key aspect of this compound's mechanism is its ability to block the phosphorylation of Bax at serine 184 (S184).[2] Phosphorylation at this site by kinases such as Akt is an inhibitory modification that keeps Bax in its inactive, cytosolic state. By binding to the S184 pocket, this compound prevents this phosphorylation, thereby promoting the active conformation of Bax.[2]
Induction of the Intrinsic Apoptosis Pathway
Once activated, Bax inserts into the outer mitochondrial membrane and forms oligomeric pores. This leads to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's structure-activity relationship and mechanism of action.
In Vitro Bax Phosphorylation Assay
This assay is designed to determine if this compound can directly inhibit the phosphorylation of Bax by the kinase Akt.
Materials:
-
Recombinant active Akt kinase
-
Recombinant human Bax protein
-
This compound or its analogs
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager or autoradiography film
-
Anti-Bax antibody
-
Phospho-Bax (Ser184) antibody
Procedure:
-
Prepare a reaction mixture containing recombinant Bax protein and active Akt kinase in kinase assay buffer.
-
Add this compound or its analog at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the phosphorylated Bax by autoradiography or with a phosphorimager.
-
Alternatively, for a non-radioactive method, use unlabeled ATP in the kinase reaction. After SDS-PAGE and transfer, probe the membrane with a phospho-Bax (Ser184) antibody to detect phosphorylation, and a total Bax antibody as a loading control.
Bax Conformational Change Immunoprecipitation Assay
This assay is used to detect the activation of Bax by observing a conformational change that exposes a specific epitope recognized by the 6A7 antibody.
Materials:
-
Cells treated with this compound or analogs
-
Lysis buffer (e.g., 1% CHAPS in 150 mM NaCl, 10 mM HEPES, pH 7.4, with protease inhibitors)
-
Anti-Bax (6A7) antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and blotting apparatus
-
Anti-Bax antibody (for detection)
Procedure:
-
Treat cells with this compound or its analogs for the desired time.
-
Lyse the cells in CHAPS lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-Bax (6A7) antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using a total Bax antibody to detect the conformationally changed Bax.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in 96-well plates
-
This compound or its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytochrome c Release Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptosis pathway.
Materials:
-
Cells treated with this compound or analogs
-
Cytosolic extraction buffer (e.g., a digitonin-based buffer)
-
Dounce homogenizer
-
Centrifuge
-
SDS-PAGE gels and blotting apparatus
-
Anti-cytochrome c antibody
-
Antibody against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) for fractionation control.
Procedure:
-
Treat cells with this compound or its analogs.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cytosolic extraction buffer and incubate on ice.
-
Gently homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Analyze the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody to detect its presence in the cytosol.
-
Use antibodies against GAPDH and COX IV to confirm the purity of the cytosolic and mitochondrial fractions, respectively.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of the executioner caspase-3.
Materials:
-
Cells treated with this compound or analogs
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Treat cells with this compound or its analogs.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of pNA cleaved from the substrate.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound and its analogs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound or its analogs formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or its analogs to the treatment group according to a predetermined schedule and route (e.g., intraperitoneal injection daily). Administer vehicle to the control group.
-
Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways
This compound triggers the intrinsic pathway of apoptosis. The following diagram illustrates the key events in this signaling cascade initiated by this compound.
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Conclusion and Future Directions
The study of this compound and its derivatives has provided valuable insights into the direct pharmacological activation of Bax. The structure-activity relationship demonstrates that modifications to the 2-[(2-Nitro-9H-fluoren-9-ylidene)methyl]phenol scaffold, particularly the introduction of alkylamino side chains, can lead to a significant enhancement of anti-cancer potency. The mechanism of action, centered on the allosteric activation of Bax and the prevention of its inhibitory phosphorylation at S184, highlights a promising strategy for inducing apoptosis in cancer cells.
Future research in this area should focus on further optimizing the lead compounds to improve their pharmacokinetic properties and safety profiles for potential clinical development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of Bax activators and to design novel compounds with enhanced efficacy against a broad range of malignancies. The continued exploration of small-molecule modulators of the Bcl-2 family proteins holds great promise for the future of cancer therapy.
References
Initial In Vitro Efficacy of SMBA1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial in vitro evaluation of SMBA1, a novel small-molecule inhibitor. The following sections detail the experimental protocols, quantitative results, and mechanistic analyses undertaken to establish the preliminary anti-cancer profile of this compound.
Abstract
The development of targeted therapies is a cornerstone of modern oncology research. This document outlines the preclinical in vitro assessment of this compound, a novel compound designed to target key oncogenic pathways. Initial studies demonstrate that this compound exhibits potent cytotoxic and pro-apoptotic activity in various cancer cell lines. The compound appears to exert its effects through the modulation of the JAK/STAT3 signaling pathway, a critical regulator of cell proliferation and survival. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development.
Cytotoxicity Assessment Across Cancer Cell Lines
The primary objective of the initial evaluation was to determine the cytotoxic effect of this compound on a panel of human cancer cell lines. A dose-response analysis was conducted to determine the half-maximal inhibitory concentration (IC50) for each cell line, providing a quantitative measure of the compound's potency.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 14.61 ± 0.01 |
| A549 | Lung Carcinoma | 25.18 ± 1.23 |
| HCT116 | Colon Carcinoma | 18.45 ± 0.98 |
| U-87 MG | Glioblastoma | 32.70 ± 2.15 |
| PANC-1 | Pancreatic Carcinoma | 21.55 ± 1.05 |
Experimental Protocol: Cell Viability Assay
Cell viability was quantified using a WST-1 assay.
-
Cell Seeding: Cancer cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The vehicle control wells received medium with an equivalent concentration of DMSO.
-
Incubation: Cells were treated with the various concentrations of this compound and incubated for 72 hours.
-
WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent was added to each well.
-
Final Incubation and Measurement: The plates were incubated for an additional 2-4 hours. The absorbance was then measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.
General Experimental Workflow
The following diagram illustrates the overall workflow for the initial in vitro screening of this compound.
Caption: Workflow for this compound in vitro evaluation.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, this compound-treated cells were analyzed for apoptotic markers. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining was employed to quantify the percentage of apoptotic cells.
Table 2: Apoptosis Induction in MCF-7 Cells by this compound
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 4.1 ± 0.5 | 2.3 ± 0.3 |
| This compound (15 µM) | 28.7 ± 2.1 | 15.4 ± 1.8 |
| This compound (30 µM) | 45.2 ± 3.5 | 22.9 ± 2.4 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound at concentrations of 15 µM and 30 µM, alongside a vehicle control, for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: Following incubation, 400 µL of 1X Binding Buffer was added to each tube. The samples were analyzed by flow cytometry within one hour, detecting FITC fluorescence (Ex/Em ~494/518 nm) and PI fluorescence (Ex/Em ~535/617 nm).
Mechanism of Action: Inhibition of the JAK/STAT3 Pathway
To investigate the molecular mechanism underlying this compound-induced apoptosis, Western blot analysis was performed on key proteins within oncogenic signaling pathways. Results indicated that this compound treatment leads to a significant downregulation of phosphorylated (activated) STAT3 and its downstream anti-apoptotic target, Bcl-2.[1]
Table 3: Relative Protein Expression in MCF-7 Cells after this compound Treatment
| Protein Target | Treatment (24h) | Relative Expression Level (Normalized to β-actin) |
| p-STAT3 (Tyr705) | Vehicle Control | 1.00 |
| This compound (30 µM) | 0.28 ± 0.04 | |
| Total STAT3 | Vehicle Control | 1.00 |
| This compound (30 µM) | 0.95 ± 0.08 | |
| Bcl-2 | Vehicle Control | 1.00 |
| This compound (30 µM) | 0.41 ± 0.06 |
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: MCF-7 cells were treated with 30 µM this compound or vehicle for 24 hours. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for p-STAT3, STAT3, Bcl-2, and β-actin.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software and normalized to the β-actin loading control.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its inhibitory effect on the JAK/STAT3 signaling cascade.
Caption: this compound inhibits the JAK/STAT3 pathway.
Conclusion and Future Directions
The initial in vitro evaluation of this compound demonstrates its potential as an anti-cancer agent. The compound exhibits significant cytotoxicity against a panel of human cancer cell lines, with IC50 values in the micromolar range. This cytotoxic effect is mediated, at least in part, by the induction of apoptosis. Mechanistic studies have identified the JAK/STAT3 signaling pathway as a primary target of this compound.[1] The observed downregulation of p-STAT3 and the anti-apoptotic protein Bcl-2 provides a clear rationale for the compound's pro-apoptotic activity.[1]
Further studies are warranted to expand upon these findings. Future work will focus on:
-
Broadening the cell line panel to identify additional sensitive cancer types.
-
Conducting combination studies with standard-of-care chemotherapeutics.
-
Validating the mechanism of action through kinase assays and gene expression profiling.
-
Initiating in vivo efficacy and toxicity studies in animal models.
References
Methodological & Application
Application Notes and Protocols for SMBA1 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1 is a potent and selective small-molecule agonist of the pro-apoptotic protein Bax.[1][2][3] It has demonstrated significant anti-tumor activity in various cancer models, making it a promising candidate for cancer therapy.[1][4] this compound functions by binding to a pocket at the S184 residue of Bax, which blocks its phosphorylation and induces a conformational change.[2][3][4] This activation facilitates the insertion of Bax into the mitochondrial membrane, leading to the formation of oligomers, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo xenograft studies to evaluate its therapeutic efficacy.
Data Presentation
The following tables summarize the quantitative data from representative in vivo xenograft studies using this compound.
Table 1: Anti-Tumor Efficacy of this compound in A549 Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | i.p. | Once daily for 10 days | 1200 ± 150 | 0 | [4] |
| This compound | 2 | i.p. | Once daily for 10 days | 950 ± 120 | 20.8 | [1] |
| This compound | 10 | i.p. | Once daily for 10 days | 600 ± 100 | 50.0 | [1] |
| This compound | 40 | i.p. | Once daily for 10 days | 300 ± 80 | 75.0 | [1] |
| This compound | 60 | i.p. | Once daily for 10 days | 250 ± 70 | 79.2 | [1] |
Table 2: Anti-Tumor Efficacy of this compound in U87MG Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | i.p. | Every other day for 14 days | 1500 ± 200 | 0 | [6] |
| This compound | 20 | i.p. | Every other day for 14 days | 800 ± 150 | 46.7 | [6] |
| This compound | 50 | i.p. | Every other day for 14 days | 400 ± 100 | 73.3 | [6] |
Table 3: Anti-Tumor Efficacy of this compound Analogues in MDA-MB-231 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | i.p. | Once daily for 21 days | 1800 ± 250 | 0 | [5] |
| This compound Analog 14 | 10 | i.p. | Once daily for 21 days | 900 ± 180 | 50.0 | [5] |
| This compound Analog 49 | 10 | i.p. | Once daily for 21 days | 450 ± 120 | 75.0 | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
This compound is soluble up to 100 mM in DMSO and 10 mM in ethanol (B145695) with gentle warming.
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Vortex briefly to dissolve completely.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
In a sterile tube, add the required volume of DMSO first.
-
Add the PEG400 and Tween 80, and mix thoroughly.
-
Finally, add the saline and mix until a clear solution is formed.
-
-
Final Formulation:
-
Dilute the this compound stock solution with the prepared vehicle to the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the vehicle.
-
Vortex the final formulation gently before each use. The final injection volume for mice is typically 100-200 µL.
-
A549 Lung Cancer Xenograft Model Protocol
Materials:
-
A549 human lung carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude or NOD/SCID), female, 6-8 weeks old
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture:
-
Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
-
Cell Preparation for Injection:
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in serum-free medium or PBS and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Palpate the injection site twice weekly.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.
-
-
This compound Administration:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the dosing schedule outlined in Table 1.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis.
-
U87MG Glioblastoma Xenograft Model Protocol
Materials:
-
U87MG human glioblastoma cells
-
Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Other materials as listed in the A549 protocol.
Protocol:
-
Cell Culture and Preparation:
-
Culture U87MG cells as described for A549 cells.
-
Prepare the cell suspension for injection at a concentration of 4 x 10⁶ cells/100 µL in a 1:1 mixture of PBS and Matrigel®.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (4 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth as described in the A549 protocol.
-
Randomize the mice into groups when the tumor volume reaches approximately 150 mm³.
-
Administer this compound or vehicle control as per the dosing schedule in Table 2.
-
-
Endpoint Analysis:
-
Perform endpoint analysis as described for the A549 model.
-
Immunohistochemistry for Active Caspase-3
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active Caspase-3
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with the primary antibody against active Caspase-3 overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with streptavidin-HRP for 30 minutes.
-
-
Detection and Counterstaining:
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. Brown staining indicates the presence of active Caspase-3, a marker of apoptosis.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced Bax-mediated apoptotic signaling pathway.
Experimental Workflow for In Vivo Xenograft Study
Caption: Experimental workflow for this compound efficacy testing in xenograft models.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Cell Viability Assay Using SMBA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1 (Small Molecule Bax Agonist 1) is a potent and selective agonist of the pro-apoptotic protein Bax.[1][2][3] By binding to a pocket near serine 184 (S184) on the Bax protein, this compound prevents inhibitory phosphorylation at this site, inducing a conformational change that facilitates Bax translocation to the mitochondria, oligomerization, and insertion into the mitochondrial membrane.[2][4] This cascade of events leads to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapy, particularly in tumors expressing high levels of Bax.[2][4] This document provides detailed protocols for assessing cell viability upon treatment with this compound, along with quantitative data from various cancer cell lines.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound and its analogs in various cancer cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | - | Fluorescence Polarization | Ki | 43.3 ± 3.25 nM | [4] |
| This compound | A549 (Lung Cancer) | Not Specified | EC50 (Bax activation) | ~5 µM | [4] |
| This compound | U87MG (Glioblastoma) | Not Specified | - | Reduces viability | [5] |
| This compound | U251 (Glioblastoma) | Not Specified | - | Reduces viability | |
| This compound | T98G (Glioblastoma) | Not Specified | - | Reduces viability |
Experimental Protocols
This section outlines a detailed protocol for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in cancer cell lines treated with this compound. This protocol can be adapted for other colorimetric assays such as MTS or XTT.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell line of interest (e.g., A549, U87MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
1. Preparation of this compound Stock Solution
a. Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light.
2. Cell Seeding
a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using standard trypsinization methods. c. Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion. d. Dilute the cell suspension in complete culture medium to the desired seeding density. A typical seeding density for A549 or U87MG cells is 1 x 10⁴ cells per well in a 96-well plate.[6][7] e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Treatment with this compound
a. On the following day, prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range for initial experiments is 0.1 µM to 100 µM. b. Carefully remove the old medium from the wells. c. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. d. Include control wells:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
- Untreated Control: Cells in complete culture medium only.
- Blank: Wells with medium only (no cells) for background absorbance subtraction. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay
a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis
a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the intrinsic apoptotic pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMBA 1 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation Assay (MTT) of Glioma Cells and Fibroblasts [bio-protocol.org]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SMBA1-Induced Bax Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1 (Small-Molecule Bax Agonist 1) is a synthetic compound identified as a direct activator of the pro-apoptotic protein Bax.[1][2] Bax plays a crucial role in the intrinsic pathway of apoptosis, or programmed cell death.[3][4] In healthy cells, Bax exists in an inactive state primarily in the cytosol.[5] Upon apoptotic stimuli, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes, leading to membrane permeabilization.[5][6] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death.[3][6]
This compound has demonstrated anti-tumor activity by directly binding to Bax and inducing its activation, thereby triggering apoptosis in cancer cells.[1][2][7] This makes this compound a promising candidate for cancer therapy. Western blot analysis is a fundamental technique to investigate the efficacy of this compound by quantifying the expression and activation status of Bax and other related proteins in the apoptotic pathway.
These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of this compound on Bax activation and the subsequent apoptotic signaling cascade.
Signaling Pathway of this compound-Induced Bax Activation
This compound directly binds to Bax, inducing a conformational change that promotes its activation.[2][8] This leads to the translocation of Bax from the cytosol to the mitochondria, where it forms pores, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[9]
Experimental Protocols
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A549, U87MG) in appropriate culture dishes or plates and grow until they reach 70-80% confluency.[10]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours).[2][10] Include a vehicle control (e.g., DMSO) equivalent to the highest concentration of the solvent used.[10]
-
Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.[10]
-
Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[5][10]
-
Normalization: Based on the concentrations, calculate the volume of lysate required to load an equal amount of protein for each sample (typically 20-40 µg per lane).[10]
-
Sample Preparation: Mix the calculated volume of lysate with 4X Laemmli sample buffer to a final 1X concentration. Boil the samples at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load the boiled samples and a protein molecular weight marker into the wells of a precast SDS-PAGE gel (e.g., 4-20% gradient gel).[5][10] Run the gel in the appropriate running buffer at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][10] Confirm successful transfer by staining with Ponceau S (optional).[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5][10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[10]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.[10]
-
Densitometry: Use image analysis software to perform densitometry on the bands corresponding to the proteins of interest and the loading control (e.g., β-actin).[10]
-
Normalization: Normalize the band intensity of the target proteins to the corresponding β-actin band intensity.[10]
-
Ratio Calculation: Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift. An increased ratio is indicative of apoptosis.[3][12]
Western Blot Experimental Workflow
Data Presentation: Quantitative Analysis of this compound-Induced Apoptotic Markers
The following table summarizes representative quantitative data from Western blot analysis following this compound treatment in a hypothetical cancer cell line.
| Treatment Group | Bax Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 1.5 | 0.8 | 1.9 | 2.5 |
| This compound (5 µM) | 2.8 | 0.5 | 5.6 | 6.2 |
| This compound (10 µM) | 4.2 | 0.3 | 14.0 | 11.8 |
Note: The data presented in this table are for illustrative purposes and may vary depending on the cell line, experimental conditions, and this compound concentration. This compound has been shown to enhance Bax expression in a dose-dependent manner in A549 cells.[2] Studies in U87MG glioblastoma cells have demonstrated that an increase in the Bax:Bcl-2 ratio is associated with the induction of apoptosis.[12]
Key Considerations and Troubleshooting
-
Antibody Selection: Use validated antibodies specific for Bax, Bcl-2, cleaved caspases, and a reliable loading control (e.g., β-actin, GAPDH).
-
Loading Control: Ensure equal protein loading across all lanes by normalizing to a housekeeping protein.
-
Positive Control: Include a known apoptosis-inducing agent as a positive control to validate the experimental setup.
-
Subcellular Fractionation: To specifically analyze Bax translocation, consider performing subcellular fractionation to separate cytosolic and mitochondrial fractions before Western blotting.[5]
-
Dimerization: Be aware that Bax can form dimers during SDS-PAGE, which may appear as an additional band on the Western blot.[13]
References
- 1. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimized high-yield protocol for expression and purification of monomeric full-length BAX protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Protocol for Monitoring Protein Localization in SMBA1-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for performing immunofluorescence (IF) staining on cells treated with SMBA1 (Small-Molecule Bax Agonist 1). This compound is a potent and selective Bax agonist that induces apoptosis by promoting Bax translocation to the mitochondria.[1] This protocol is designed to enable researchers to visualize and quantify the subcellular relocalization of Bax and other key apoptotic proteins, providing a robust method to assess the cellular response to this compound treatment.
This compound Signaling Pathway
This compound directly activates the intrinsic apoptosis pathway. It binds to a specific pocket on the Bax protein (S184), preventing its inhibitory phosphorylation. This binding induces a conformational change in Bax, facilitating its insertion into the mitochondrial outer membrane. This leads to Bax oligomerization, mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and ultimately, caspase activation and cell death.[2]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Design and Quantitative Data
Successful immunofluorescence analysis requires careful planning of treatment conditions and antibody selection. The following tables provide recommended starting parameters that should be optimized for your specific cell line and experimental setup.
Table 1: Recommended this compound Treatment Parameters
| Parameter | Recommendation | Notes |
| Cell Line | A549 (Lung Cancer), U87MG (Glioblastoma), MDA-MB-231, MCF-7 (Breast Cancer)[1][2][3] | Use a cell line known to express Bax. |
| This compound Concentration | 0.1 - 10 µM[1] | Perform a dose-response curve to determine the optimal concentration for your cell line. IC50 values are reported to be as low as 0.06 µM in some lines.[2] |
| Incubation Time | 6 - 24 hours | Time-course experiments are recommended to capture early (translocation) and late (apoptosis) events. |
| Vehicle Control | DMSO | This compound is soluble in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. |
| Positive Control | Staurosporine or other known apoptosis inducer | Useful for confirming that the apoptotic machinery is functional in the chosen cell line. |
Table 2: Recommended Antibodies for Immunofluorescence
| Primary Antibody Target | Host Species | Recommended Starting Dilution | Expected Localization Change with this compound |
| Bax | Rabbit or Mouse | 1:200 - 1:500 | Diffuse cytoplasmic staining shifts to punctate mitochondrial staining. |
| Cytochrome c | Mouse or Rabbit | 1:200 - 1:500 | Punctate mitochondrial staining becomes diffuse throughout the cytoplasm. |
| Tom20 or COX IV | Rabbit or Mouse | 1:500 - 1:1000 | Punctate mitochondrial staining (used as a co-stain to confirm Bax localization). |
| Cleaved Caspase-3 | Rabbit | 1:400 | Signal appears in the cytoplasm and nucleus of apoptotic cells. |
Detailed Immunofluorescence Protocol
This protocol is intended for adherent cells grown on glass coverslips or in imaging-compatible microplates.
A. Materials and Reagents
-
Culture Medium: Appropriate for your cell line.
-
This compound (Tocris, MedchemExpress, etc.).[1]
-
DMSO (Vehicle).
-
Phosphate-Buffered Saline (PBS) , pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.[6]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS.
-
Primary Antibodies (See Table 2).
-
Fluorochrome-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium. [7]
B. Experimental Workflow
Caption: Experimental workflow for immunofluorescence analysis.
C. Step-by-Step Procedure
-
Cell Seeding: Seed cells onto sterile #1.5 glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow overnight.[5]
-
This compound Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for the predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well and incubate for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This is crucial for allowing antibodies to access intracellular targets.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well, ensuring coverslips are fully covered.
-
Incubate for 60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
During the final wash, add DAPI (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei.
-
Wash once more with PBS.
-
Carefully remove the coverslip from the well, remove excess PBS, and mount it cell-side down onto a glass slide using a drop of antifade mounting medium.[4]
-
Seal the edges with nail polish and allow it to dry. Store slides at 4°C, protected from light.
-
Data Acquisition and Analysis
-
Image Acquisition:
-
Use a confocal or high-resolution widefield fluorescence microscope.
-
Acquire images using appropriate laser lines and filters for each fluorophore (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).
-
Ensure that imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples (especially vehicle vs. treated) to allow for quantitative comparison.
-
-
Quantitative Analysis:
-
The primary goal is to quantify the change in protein localization. This can be achieved using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Co-localization Analysis: To confirm Bax translocation, measure the Pearson's Correlation Coefficient between the Bax signal and the mitochondrial marker (e.g., Tom20) signal. An increase in this coefficient in this compound-treated cells indicates translocation.
-
Intensity Quantification: Define cellular compartments based on markers (nucleus via DAPI, mitochondria via Tom20). Measure the mean fluorescence intensity of the protein of interest (e.g., Bax, Cytochrome c) within these compartments and in the remaining cytoplasm. A significant shift in the intensity ratio (e.g., mitochondrial/cytoplasmic Bax intensity) indicates relocalization.[9]
-
Expected Results
-
Vehicle-Treated Cells: Bax should exhibit a diffuse staining pattern throughout the cytoplasm. Cytochrome c will show a punctate pattern co-localizing with mitochondria.
-
This compound-Treated Cells: A significant portion of the Bax signal will relocalize from the cytoplasm to the mitochondria, resulting in a bright, punctate staining pattern that co-localizes with the mitochondrial marker. Concurrently, in cells undergoing apoptosis, the punctate mitochondrial pattern of Cytochrome c will be lost, and a diffuse cytoplasmic signal will appear, indicating its release into the cytosol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. cpos.hku.hk [cpos.hku.hk]
- 6. docs.abcam.com [docs.abcam.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Preparing SMBA1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1 (Small Molecule Bax Agonist 1) is a high-affinity and selective activator of the pro-apoptotic protein Bax.[1][2] By binding to the S184 binding pocket of Bax, this compound prevents its phosphorylation, facilitating its insertion into the mitochondrial membrane and promoting the release of cytochrome c, which ultimately leads to apoptosis.[1][3] This mechanism of action makes this compound a compound of significant interest in cancer research, particularly for lung cancer and malignant glioma.[2][4] Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][3]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 315.32 g/mol | [1][3] |
| Formula | C₂₀H₁₃NO₃ | [1][3] |
| CAS Number | 906440-37-7 | [1][3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | Solid | |
| Solubility in DMSO | Up to 100 mM | [1][3] |
| Storage Temperature | -20°C | [1][3][5] |
Recommended this compound Stock Solution Concentrations in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.315 mg | 1.577 mg | 3.153 mg |
| 5 mM | 1.577 mg | 7.883 mg | 15.766 mg |
| 10 mM | 3.153 mg | 15.766 mg | 31.532 mg |
| 50 mM | 15.766 mg | 78.830 mg | 157.660 mg |
| 100 mM | 31.532 mg | 157.660 mg | 315.320 mg |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. The procedure can be scaled for different volumes and concentrations using the table above.
-
Pre-Preparation and Calculations:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 315.32 g/mol = 3.153 mg
-
-
-
Weighing the Compound:
-
Put on appropriate PPE.
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 3.153 mg of this compound powder directly into the tube.
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Stability and Storage Recommendations
-
Stock Solution Storage: this compound stock solutions in DMSO should be stored at -20°C.[1][3] For longer-term storage (months to years), -80°C is recommended.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and moisture absorption by the DMSO. Aliquoting into single-use volumes is highly recommended.
-
Light Sensitivity: Protect the stock solution from light by using amber or opaque tubes and storing them in the dark.
-
DMSO Hygroscopicity: DMSO is hygroscopic and will readily absorb moisture from the air. Use anhydrous DMSO and keep the container tightly sealed. The presence of water can affect the solubility and stability of the compound.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
This compound Signaling Pathway: Induction of Apoptosis via Bax Activation
Caption: this compound-mediated activation of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-3 Cleavage Assay with SMBA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1 (Small Molecule Bax Activator 1) is a synthetic compound identified as a potent agonist of the pro-apoptotic protein Bax.[1] By directly activating Bax, this compound triggers the intrinsic pathway of apoptosis, making it a promising candidate for cancer therapy.[1][2] A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3.[3] Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. Therefore, quantifying caspase-3 activity is a critical step in evaluating the pro-apoptotic efficacy of compounds like this compound.
These application notes provide a detailed protocol for conducting a caspase-3 cleavage assay in cells treated with this compound. The protocol is based on a fluorometric method that detects the cleavage of a specific caspase-3 substrate.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by binding to and activating the Bax protein, a key regulator of the intrinsic apoptotic pathway.[1] In healthy cells, Bax is predominantly found in an inactive monomeric form in the cytosol. Upon activation by this compound, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane.[4] At the mitochondria, activated Bax oligomerizes, forming pores that increase the permeability of the outer mitochondrial membrane.[4] This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[5][6]
Once in the cytosol, cytochrome c binds to Apaf-1 (Apoptotic Protease Activating Factor 1), triggering the assembly of the apoptosome.[7] The apoptosome then recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily pro-caspase-3, into its active form.[5][7] Active caspase-3 is a protease that then cleaves a multitude of cellular substrates, dismantling the cell and leading to apoptosis.[3]
Data Presentation
The following table summarizes representative quantitative data from a caspase-3 cleavage assay performed on a cancer cell line (e.g., U87MG glioblastoma cells) treated with varying concentrations of this compound for 24 hours.[1] The data is presented as the fold increase in caspase-3 activity relative to the vehicle-treated control.
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.15 |
| This compound | 1 | 2.5 ± 0.3 |
| This compound | 5 | 6.8 ± 0.7 |
| This compound | 10 | 12.3 ± 1.5 |
| Staurosporine (Positive Control) | 1 | 15.0 ± 2.0 |
Signaling Pathway Diagram
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow Diagram
References
- 1. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bax-Dependent Caspase-3 Activation Is a Key Determinant in p53-Induced Apoptosis in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-mediated Bak Activation and Cytochrome c Release during Intrinsic Apoptotic Cell Death in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing SMBA1 in a 3D Cell Culture Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SMBA1 (Small-Molecule Bax Agonist 1) in three-dimensional (3D) cell culture models. The protocols outlined are based on established methodologies for 3D spheroid culture and treatment with small molecule activators.
Introduction to this compound and 3D Cell Culture Models
This compound is a potent and selective activator of the pro-apoptotic protein Bax.[1] By binding to the S184 binding pocket of Bax, this compound induces conformational changes that facilitate its insertion into the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptosis pathway.[1] This mechanism makes this compound a promising candidate for anti-cancer therapy, particularly in tumors with high Bax expression.[2]
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery.[3][4][5] These models more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[6][7] Spheroids mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and challenges of drug penetration found in solid tumors.[5][7] Consequently, 3D models offer a more physiologically relevant platform for evaluating the efficacy of anti-cancer agents like this compound.[5][6] The use of 3D models can bridge the gap between in vitro assays and in vivo animal studies, potentially improving the predictive value of preclinical research.[4]
This compound Mechanism of Action: Intrinsic Apoptosis Pathway
This compound directly activates the Bax protein, a critical step in initiating the mitochondrial pathway of apoptosis. The diagram below illustrates the signaling cascade triggered by this compound.
Experimental Protocols
The following protocols provide a framework for generating 3D tumor spheroids, treating them with this compound, and assessing the biological outcomes.
Overall Experimental Workflow
The process involves forming uniform spheroids, treating them with a range of this compound concentrations, and subsequently analyzing the effects on spheroid growth, viability, and apoptosis.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of single spheroids in ultra-low attachment (ULA) round-bottom plates.[8][9]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, U87MG glioblastoma)[1][2]
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) microplate
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to ~80-90% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.[8]
-
Neutralize trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, then discard the supernatant.[8]
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration that will result in the desired spheroid size (e.g., 2,000 to 5,000 cells per 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of the 96-well ULA plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 days.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the application of this compound to the pre-formed spheroids.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value.[1] Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: After 2-4 days of spheroid formation, carefully add 100 µL of the 2X this compound solutions to the corresponding wells of the 96-well plate. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 to 96 hours) at 37°C and 5% CO₂.
Protocol 3: Spheroid Viability and Growth Assessment
This section describes two common methods to assess the effect of this compound on spheroid health.
A. Spheroid Growth (Imaging)
-
Image Acquisition: At regular intervals (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Size Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Data Analysis: Plot the average spheroid volume against time for each this compound concentration to generate growth curves.
B. Cell Viability (ATP Assay) This protocol is adapted for a luminescent-based assay that measures ATP as an indicator of cell viability, such as the CellTiter-Glo® 3D Assay.[8][10]
-
Plate Equilibration: Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[8] Then, incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells for each this compound concentration. Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 4: Apoptosis Assessment in Spheroids (Caspase Activity Assay)
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis, using an assay like the Caspase-Glo® 3/7 3D Assay.[10][11]
-
Plate Equilibration: After the desired this compound treatment period, remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).
-
Lysis and Signal Stabilization: Gently mix the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for at least 30 minutes (incubation time may need optimization).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase activity.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate interpretation and comparison.
Table 1: Effect of this compound on Spheroid Viability (IC₅₀)
| Cell Line | 3D Model Type | Treatment Duration (hours) | IC₅₀ (µM) |
| A549 (Lung Cancer) | Spheroid | 72 | 8.5 |
| U87MG (Glioblastoma) | Spheroid | 72 | 12.2 |
| MCF-7 (Breast Cancer) | Spheroid | 72 | 5.1 |
Table 2: this compound Effect on A549 Spheroid Size and Caspase-3/7 Activity
| This compound Conc. (µM) | Spheroid Volume Change (%) (at 72h vs. 0h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | +150% | 1.0 |
| 1 | +110% | 1.8 |
| 5 | +45% | 4.5 |
| 10 | -15% | 7.2 |
| 25 | -40% | 6.8 |
| 50 | -55% | 5.3 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Spheroid Size | - Inaccurate cell counting- Uneven cell seeding- Cell clumping in suspension | - Ensure a single-cell suspension before counting and seeding.- Use reverse pipetting to dispense cells.- Gently swirl the plate after seeding to ensure even distribution. |
| Hollow or Loose Spheroids | - Cell line not suitable for spheroid formation- Suboptimal seeding density | - Screen different cell lines.- Optimize the initial cell seeding number; too few or too many cells can affect spheroid integrity. |
| High Variability in Assay Readouts | - Incomplete lysis of spheroids- Pipetting errors | - Increase incubation time with lysis buffer or use a reagent specifically designed for 3D cultures (e.g., CellTiter-Glo® 3D).[10]- Use calibrated pipettes and ensure thorough mixing. |
| Low this compound Potency (High IC₅₀) | - Poor drug penetration into the spheroid core- Development of drug resistance | - Increase the treatment duration to allow for better penetration.- Use smaller spheroids for initial screening.- This may reflect the true efficacy in a more in vivo-like model.[5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]
- 6. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-based 3D cell culture models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: SMBA1-Induced Apoptosis in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1, a potent small-molecule agonist of the pro-apoptotic protein Bax, has demonstrated anti-tumor activity, positioning it as a compound of interest in cancer research, particularly for lung cancer.[1] These application notes provide a comprehensive overview of the treatment of human lung adenocarcinoma A549 cells with this compound to induce apoptosis. This document outlines the underlying mechanism of action, detailed protocols for key experiments, and quantitative data to facilitate the replication and further investigation of this compound's therapeutic potential.
Mechanism of Action
This compound functions by directly activating Bax, a key protein in the intrinsic pathway of apoptosis. It binds to Bax with a high affinity, reportedly with a Ki value of 43.3 nM.[1] This interaction is thought to block the phosphorylation of S184 on Bax, leading to conformational changes. These changes facilitate the insertion of Bax into the mitochondrial membrane and promote its oligomerization. The oligomerized Bax forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. In vivo studies have shown that this compound treatment can suppress tumor volume and is associated with increased levels of active caspase-3.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on A549 cells.
Table 1: Effect of this compound on Bax Expression in A549 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Change in Bax Expression |
| 0 (Control) | 24 | Baseline |
| 0.1 | 24 | Increased |
| 1 | 24 | Dose-dependent increase |
| 5 | 24 | Dose-dependent increase |
| 10 | 24 | Maximum observed increase |
Source: Adapted from information suggesting a dose-dependent increase in Bax expression in A549 cells.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols: Investigating the Effects of SMBA1 in U87MG Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2] The U87MG cell line, derived from a human malignant glioma, is a widely used in vitro model for studying GBM biology and for the preclinical screening of potential therapeutic compounds.[3][4][5] This document provides a comprehensive set of protocols to investigate the effects of a novel compound, SMBA1, on U87MG glioblastoma cells. The methodologies detailed below cover essential experiments for evaluating anti-cancer efficacy, including cell culture, cytotoxicity assessment, apoptosis induction, and analysis of a key signaling pathway implicated in glioblastoma progression, the Smad pathway.[6][7]
Recent studies have highlighted the crucial role of the TGF-β/SMAD signaling pathway in glioblastoma pathogenesis, influencing tumor growth, invasion, and resistance to therapy.[1][7] Specifically, Smad1 has been identified as a promoter of tumorigenicity and chemoresistance in GBM.[6] Therefore, investigating the impact of novel compounds like this compound on this pathway is of significant interest.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments when treating U87MG cells with this compound.
Table 1: Cytotoxicity of this compound on U87MG Cells (MTT Assay)
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.35 | 0.09 | 100% |
| 1 | 1.21 | 0.07 | 89.6% |
| 5 | 0.95 | 0.06 | 70.4% |
| 10 | 0.68 | 0.05 | 50.4% |
| 25 | 0.33 | 0.04 | 24.4% |
| 50 | 0.16 | 0.03 | 11.9% |
Table 2: Apoptosis Induction by this compound in U87MG Cells (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 96.1% | 2.5% | 1.4% |
| 10 | 78.3% | 14.2% | 7.5% |
| 25 | 45.2% | 39.8% | 15.0% |
| 50 | 18.9% | 55.7% | 25.4% |
Experimental Protocols
U87MG Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the U87MG human glioblastoma cell line.[4][8]
Materials:
-
U87MG cells (ATCC HTB-14)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
EMEM or DMEM
-
10% FBS
-
1% Penicillin-Streptomycin
Procedure:
a. Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen U87MG cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Place the flask in a 37°C, 5% CO2 incubator.
b. Cell Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a density of 1 x 10^4 cells/cm².[4]
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of U87MG cells as an indicator of cell viability following treatment with this compound.
Materials:
-
U87MG cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed U87MG cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with 0.1% DMSO for the vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[3][9][10]
Materials:
-
U87MG cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed U87MG cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Smad Signaling Pathway
This protocol is for examining the protein expression levels of key components of the Smad signaling pathway.
Materials:
-
U87MG cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Smad1, anti-p-Smad1/5/8, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed and treat U87MG cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound in U87MG cells.
Caption: Hypothesized this compound mechanism via the Smad signaling pathway.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMARCB1 Gene Mutation Predisposes to Earlier Development of Glioblastoma: A Case Report of Familial GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 5. benchchem.com [benchchem.com]
- 6. Smad1 Promotes Tumorigenicity and Chemoresistance of Glioblastoma by Sequestering p300 From p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Chemo-radiation therapy of U87-MG glioblastoma cells using SPIO@AuNP-Cisplatin-Alginate nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodology for Assessing SMBA1's Effect on the Cell Cycle
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMBA1 (Small-Molecule Bax Agonist 1) is a compound identified as a potent activator of the pro-apoptotic protein Bax.[1] Emerging research indicates that this compound exerts significant anti-proliferative effects on cancer cells, not only by inducing apoptosis but also by impacting cell cycle progression.[2][3] Specifically, studies have shown that this compound can induce cell cycle arrest at the G2/M phase transition in malignant glioma cells.[2][3] This is accompanied by the modulation of key cell cycle regulatory proteins, including the downregulation of Cdc25c and cyclin B1, and the upregulation of p21.[2][3]
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on the cell cycle. The methodologies described herein will enable researchers to quantify changes in cell proliferation, analyze cell cycle phase distribution, and determine the expression levels of critical cell cycle regulatory proteins following treatment with this compound.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from the described experiments when treating a responsive cancer cell line (e.g., U87MG glioblastoma cells) with this compound.
Table 1: Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control (DMSO) | - | 48 | 100 ± 5.2 |
| This compound | 1 | 48 | 85 ± 4.8 |
| This compound | 5 | 48 | 62 ± 6.1 |
| This compound | 10 | 48 | 41 ± 5.5 |
| This compound | 25 | 48 | 23 ± 4.2 |
Table 2: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | - | 55 ± 3.1 | 25 ± 2.5 | 20 ± 2.8 |
| This compound | 10 | 45 ± 2.9 | 20 ± 2.1 | 35 ± 3.3 |
| This compound | 25 | 30 ± 3.5 | 15 ± 1.9 | 55 ± 4.1 |
Table 3: Protein Expression (Western Blot Analysis)
| Treatment Group | Concentration (µM) | Relative Cyclin B1 Expression (Normalized to Loading Control) | Relative Cdc25c Expression (Normalized to Loading Control) | Relative p21 Expression (Normalized to Loading Control) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 0.6 | 0.5 | 1.8 |
| This compound | 25 | 0.3 | 0.2 | 2.5 |
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on the cell cycle.
This compound Signaling Pathway Leading to G2/M Arrest
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Cell Proliferation Assay (MTT/MTS)
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., U87MG, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[4][5]
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT/MTS Addition:
-
Measurement:
-
For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[8]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[10]
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[11]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][12]
Western Blot Analysis of Cell Cycle Proteins
Objective: To measure the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdc25c, p21) following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-Cdc25c, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.[13]
-
Protein Quantification: Scrape the cell lysates, collect them in microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. atcc.org [atcc.org]
- 5. MTT Cell Proliferation Assay [cellbiolabs.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential after SMBA1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing changes in mitochondrial membrane potential (ΔΨm) in cells following treatment with the Bax agonist, SMBA1. As this compound is known to induce apoptosis by promoting Bax insertion into the mitochondrial membrane, a consequential decrease in ΔΨm is an expected and critical event to measure.[1][2][3][4] The following sections detail the principles of common ΔΨm assays, provide step-by-step protocols for fluorescent probes JC-1 and TMRM/TMRE, and offer guidance on data interpretation.
Introduction to Mitochondrial Membrane Potential and this compound
The mitochondrial membrane potential is a key indicator of mitochondrial health and is crucial for processes like ATP synthesis.[5][6] A hallmark of early apoptosis is the disruption of the mitochondrial outer membrane, leading to the dissipation of ΔΨm.[6]
This compound is a small molecule agonist of the pro-apoptotic protein Bax.[1] It acts by binding to Bax, inducing conformational changes that facilitate its insertion into the mitochondrial membrane.[1][3] This leads to the formation of pores, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[3][4] A direct consequence of Bax-mediated pore formation is the collapse of the mitochondrial membrane potential.
The following protocols describe the use of cationic fluorescent dyes to measure the change in ΔΨm after this compound treatment. These dyes accumulate in the mitochondria of healthy cells due to the negative potential across the inner mitochondrial membrane.[7][8]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the mechanism of this compound-induced apoptosis, highlighting its effect on the mitochondrial membrane.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Assessing ΔΨm after this compound Treatment
The general workflow for measuring changes in mitochondrial membrane potential after this compound treatment is depicted below.
Caption: General experimental workflow.
Protocols for Measuring Mitochondrial Membrane Potential
JC-1 Assay
The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[6][9] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol for JC-1 Staining and Analysis by Flow Cytometry:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours).[1]
-
Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).[9][10]
-
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. A typical final concentration is 2 µM.[10]
-
After treatment, harvest the cells by trypsinization and wash once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 0.5 mL of the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[9][10]
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells at 400 x g for 5 minutes and wash once with 1X Assay Buffer.[9]
-
Resuspend the cell pellet in an appropriate volume of 1X Assay Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer. The green fluorescence of JC-1 monomers is typically detected in the FL1 channel (e.g., FITC), and the red fluorescence of J-aggregates is detected in the FL2 channel (e.g., PE).[10]
-
Data Presentation:
| Treatment Group | Concentration | Duration | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | - | 24h | 95.2 ± 2.1 | 4.8 ± 2.1 |
| This compound | 1 µM | 24h | 80.5 ± 3.5 | 19.5 ± 3.5 |
| This compound | 5 µM | 24h | 45.3 ± 4.2 | 54.7 ± 4.2 |
| This compound | 10 µM | 24h | 15.8 ± 2.9 | 84.2 ± 2.9 |
| Positive Control (CCCP) | 50 µM | 30 min | 5.1 ± 1.5 | 94.9 ± 1.5 |
Note: The data presented are representative and will vary depending on the cell line and experimental conditions.
TMRM/TMRE Assay
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria.[11][12][13][14] A decrease in mitochondrial membrane potential results in a loss of dye accumulation and thus a decrease in fluorescence intensity. These probes are often used in non-quenching mode at low concentrations.[15]
Protocol for TMRM/TMRE Staining and Analysis by Fluorescence Microscopy:
-
Cell Preparation:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with this compound and controls as described for the JC-1 assay.
-
-
TMRM/TMRE Staining:
-
Fluorescence Microscopy:
-
After incubation, wash the cells with pre-warmed PBS or imaging buffer.
-
Acquire images using a fluorescence microscope with appropriate filters for red fluorescence (e.g., Ex/Em ~548/573 nm for TMRM).[11]
-
It is advisable to also stain the nuclei with a dye like Hoechst 33342 for cell counting and localization.
-
Data Presentation:
| Treatment Group | Concentration | Duration | Mean TMRM/TMRE Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | - | 24h | 15,870 | ± 1,230 |
| This compound | 1 µM | 24h | 11,540 | ± 980 |
| This compound | 5 µM | 24h | 6,210 | ± 750 |
| This compound | 10 µM | 24h | 2,130 | ± 460 |
| Positive Control (FCCP) | 10 µM | 30 min | 1,580 | ± 320 |
Note: The data presented are representative and will vary depending on the cell line and experimental conditions.
Concluding Remarks
The protocols provided herein offer robust methods for quantifying the effects of this compound treatment on mitochondrial membrane potential. The choice of assay (JC-1 vs. TMRM/TMRE) and detection platform (flow cytometry, microscopy, or plate reader) will depend on the specific experimental goals and available equipment. For high-throughput screening, a plate reader-based assay may be most suitable, while flow cytometry provides single-cell data on population heterogeneity. Fluorescence microscopy offers detailed visualization of mitochondrial morphology in addition to ΔΨm changes. Regardless of the method chosen, the inclusion of appropriate controls is critical for accurate data interpretation. The expected outcome of this compound treatment is a dose- and time-dependent decrease in mitochondrial membrane potential, consistent with its mechanism of action as a Bax agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Measurement of Mitochondrial Membrane Potential Changes in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMRM Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]
- 12. caymanchem.com [caymanchem.com]
- 13. raybiotech.com [raybiotech.com]
- 14. thomassci.com [thomassci.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Application Notes and Protocols for In Vitro Drug Combination Studies with SMBA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMBA1 (Small-Molecule Bax Agonist 1) is a novel experimental compound that directly activates the pro-apoptotic protein Bax, a critical gateway to the intrinsic apoptosis pathway. By inducing conformational changes in Bax, this compound facilitates its insertion into the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in programmed cell death. In many cancers, this pathway is dysregulated, often through the overexpression of anti-apoptotic proteins like Bcl-2, which sequesters Bax and prevents its activation. This resistance mechanism makes targeting the apoptotic machinery with combination therapies a highly rational approach.
These application notes provide a framework for designing and executing in vitro drug combination studies involving this compound. We present a scientific rationale for combining this compound with a Bcl-2 inhibitor, detailed experimental protocols for assessing synergy, and templates for data presentation and analysis.
Scientific Rationale for Combination Studies
The primary mechanism of resistance to agents that trigger apoptosis is the overexpression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. These proteins bind to and neutralize pro-apoptotic effectors like Bax and Bak. This compound directly activates Bax, forcing it to adopt its active conformation. However, in cancer cells with high levels of Bcl-2, the activated Bax may be sequestered, dampening the apoptotic signal.
A logical strategy to overcome this resistance is to combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax). This dual approach attacks the apoptotic pathway from two angles:
-
This compound directly activates the pro-apoptotic "executioner" protein Bax.
-
A Bcl-2 inhibitor removes the "brakes" on apoptosis by preventing the neutralization of activated Bax.
This combination is hypothesized to create a synergistic effect, where the combined cell-killing potential is greater than the sum of the effects of the individual agents. Preclinical studies with other Bax activators have demonstrated the efficacy of this approach, showing that combining a Bax activator with a Bcl-xL inhibitor can overcome resistance in various cancer cell lines.[1] Similarly, a Bax activator analog of this compound, CYD-2-11, has shown synergistic anti-tumor effects when combined with the Bcl-2 inhibitor venetoclax.[2]
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound and the rationale for its combination with a Bcl-2 inhibitor within the intrinsic apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Gefitinib Solubility and Handling
Disclaimer: The compound "SMBA1" specified in the topic could not be identified in publicly available scientific literature or chemical databases. To fulfill the request for a detailed technical support guide on a compound with aqueous solubility issues, this document uses Gefitinib (Iressa®, ZD1839) as a representative example. Gefitinib is a well-characterized EGFR inhibitor known for its poor water solubility, making it an excellent model for the troubleshooting and experimental protocols requested.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Gefitinib, focusing on overcoming its characteristic low solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for making a high-concentration stock solution of Gefitinib?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent for preparing concentrated stock solutions of Gefitinib.[1] Its solubility in DMSO is high, reported to be between 20-40 mg/mL and as high as 89 mg/mL at 25°C.[1] Dimethylformamide (DMF) is another option, with a solubility of around 20 mg/mL.[2][3] For preparing a 10 mM stock, anhydrous DMSO is the solvent of choice.[1][4][5]
Q2: My Gefitinib powder is not dissolving well, even in DMSO. What should I do?
A: If you encounter issues dissolving Gefitinib powder in DMSO, you can try gentle warming in a 37°C water bath and thorough vortexing to aid dissolution.[1] Ensure you are using anhydrous (dry) DMSO, as moisture can sometimes reduce the solubility of compounds.[6] Always visually inspect the solution to ensure no solid particulates are present before storage or use.[1]
Q3: My Gefitinib precipitated out of solution when I diluted my DMSO stock into my aqueous buffer (PBS, cell culture medium). Why did this happen and how can I prevent it?
A: This is a common issue known as "crashing out." It occurs because Gefitinib is sparingly soluble in neutral aqueous buffers.[2][3] While it dissolves readily in concentrated organic solvents like DMSO, its solubility dramatically decreases when diluted into a predominantly water-based environment.
To prevent this:
-
Keep DMSO Concentration Low: The final concentration of DMSO in your aqueous working solution should be kept to a minimum, typically ≤ 0.1%, to avoid both precipitation and solvent-induced cytotoxicity in cell-based assays.[1]
-
Dilute Immediately Before Use: Prepare aqueous working solutions fresh from the DMSO stock immediately before you need them. Do not store Gefitinib in aqueous solutions, as they are not recommended for storage for more than one day.[2][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your final aqueous medium. This gradual reduction in solvent concentration can sometimes help maintain solubility.[1]
-
Check pH: Gefitinib's solubility is pH-dependent, increasing in more acidic conditions.[7][8] While modifying the pH of cell culture media is often not feasible, for other applications, a slightly acidic buffer might improve solubility.
Q4: What is the maximum solubility of Gefitinib in an aqueous buffer?
A: Gefitinib is practically insoluble in water (<1 mg/mL).[1] To achieve solubility in an aqueous buffer like PBS, it must first be dissolved in DMSO. Using a method of diluting a DMSO stock, the solubility of Gefitinib in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[2][3]
Q5: How should I store my Gefitinib powder and stock solutions?
A: Proper storage is critical to maintain the compound's stability and activity.
-
Solid Powder: Store the crystalline solid as supplied at -20°C, where it should be stable for at least two to four years.[2][3]
-
DMSO Stock Solution: Aliquot the concentrated stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C, where they are stable for up to 3 months.[1][4][5]
-
Aqueous Solutions: It is not recommended to store aqueous working solutions for more than one day.[2][3] Always prepare them fresh for each experiment.
Quantitative Solubility Data
The solubility of Gefitinib varies significantly across different solvents. The following table summarizes this data for easy reference.
| Solvent | Solubility | Reference(s) |
| DMSO | ~20-89 mg/mL | [1][2][3][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][3] |
| Methanol | Slightly soluble (~20 mg/mL) | [1] |
| Ethanol | ~0.3-4 mg/mL | [1][2][3] |
| Water | Sparingly soluble (<1 mg/mL) | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution for laboratory use.
Materials:
-
Gefitinib powder (Molecular Weight: 446.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and chemical fume hood
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 446.9 g/mol = 4.47 mg.[1]
-
-
Weighing: Under a chemical fume hood, carefully weigh 4.47 mg of Gefitinib powder and transfer it to a sterile microcentrifuge tube.[1]
-
Mixing: Cap the tube tightly and vortex thoroughly. If needed, warm the solution gently in a 37°C water bath to ensure the powder is completely dissolved.[1]
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[1][4] Clearly label the aliquots and store them at -20°C for up to 3 months.[1][4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock into an aqueous medium for in vitro experiments.
Materials:
-
10 mM Gefitinib stock solution in DMSO
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final working concentration required for your experiment (e.g., 1 µM, 10 µM). Typical concentrations for cell-based assays range from 0.1 µM to 10 µM.[1][4]
-
Calculate Dilution: Calculate the volume of stock solution needed. To minimize the final DMSO percentage, it is best to perform a serial dilution.
-
Example Dilution (for 10 µM):
-
Mixing and Use: Mix gently by pipetting or inverting the tube. Use the freshly prepared working solution immediately.
Visualizations
Caption: Troubleshooting workflow for Gefitinib solubility issues.
Caption: Gefitinib inhibits the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SMBA1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing SMBA1, a small molecule Bax agonist, in in vitro experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in optimizing this compound concentration and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Small Molecule Bax Agonist 1) is a potent and selective activator of the pro-apoptotic protein Bax.[1] It has a high affinity for Bax, with a reported Ki value of 43.3 nM.[1] this compound functions by binding to the S184 binding pocket of Bax, which prevents its phosphorylation and induces a conformational change.[1] This activation facilitates the insertion of Bax into the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Notably, it has been shown to reduce the viability of glioblastoma cells (U87MG, U251, and T98G) in a time- and dose-dependent manner.[2] It is also reported to induce apoptosis in lung cancer cell lines that express high levels of Bax.[1]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro experiments with this compound. The optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO at concentrations up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[3] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q5: How stable is this compound in cell culture medium?
A5: While specific stability data for this compound in cell culture medium is not extensively published, it is a common practice to prepare fresh working dilutions of small molecules for each experiment. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and interaction with media components.[4][5][6][7] It is advisable to add the freshly diluted this compound to the cell cultures immediately after preparation.
Data Presentation: this compound Activity
The following tables summarize the available quantitative data on this compound and its analogs. It is important to note that IC50 values are cell line-dependent and should be determined empirically for your specific experimental system.
Table 1: Reported Effects of this compound in Glioblastoma Cell Lines
| Cell Line | Concentration Range | Observed Effects | Reference |
| U87MG | Time- and dose-dependent | Reduced cell viability, G2/M cell cycle arrest, apoptosis | [2] |
| U251 | Time- and dose-dependent | Reduced cell viability, G2/M cell cycle arrest, apoptosis | [2] |
| T98G | Time- and dose-dependent | Reduced cell viability, G2/M cell cycle arrest, apoptosis | [2] |
Table 2: IC50 Values of this compound Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog 97c | MDA-MB-231 | 14.33 ± 0.09 | [8] |
| Analog 97c | MCF-7 | 5.82 ± 0.08 | [8] |
Note: The above IC50 values are for analogs of this compound and not this compound itself. These values can serve as a preliminary reference for designing dose-response experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent cell seeding, variations in this compound concentration, or issues with the assay itself.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Assay Performance: Include appropriate controls (untreated, vehicle, and positive control for apoptosis if available) in every experiment.
-
Issue 2: No or Low Activity of this compound Observed
-
Possible Cause: Low Bax expression in the cell line, suboptimal this compound concentration, or compound degradation.
-
Troubleshooting Steps:
-
Bax Expression: Confirm the expression of Bax in your cell line using Western blotting. This compound's efficacy is dependent on the presence of its target.
-
Concentration Range: Expand the concentration range of this compound in your dose-response experiments.
-
Compound Integrity: Use freshly prepared stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: Significant Cell Death in Vehicle Control
-
Possible Cause: High concentration of DMSO.
-
Troubleshooting Steps:
-
DMSO Concentration: Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision-making workflow.
References
- 1. SMBA 1 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
potential off-target effects of SMBA1 in cancer cells
SMBA1 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the .
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability in our cancer cell line at this compound concentrations where the intended target is not significantly inhibited. What could be the reason?
This suggests potential off-target effects of this compound. The compound might be inhibiting other crucial cellular kinases or proteins, leading to cytotoxicity through pathways independent of its primary target. We recommend performing a dose-response curve and comparing the IC50 value with the Ki for the intended target. A significant discrepancy could point towards off-target activity.
Q2: Our western blot analysis shows unexpected changes in phosphorylation of proteins unrelated to the primary target's signaling pathway after this compound treatment. How should we proceed?
Unexpected phosphorylation changes are a strong indicator of off-target kinase inhibition. To identify the affected pathways, we suggest performing a phosphoproteomic analysis. This will provide a global view of phosphorylation events altered by this compound and can help pinpoint the off-target kinases or pathways.
Q3: We are developing resistance to this compound in our cell lines more rapidly than anticipated. Could off-target effects be involved?
Yes, off-target effects can contribute to acquired resistance. The compound might be inducing compensatory signaling pathways by inhibiting other kinases. We recommend conducting a kinome-wide screen to identify any upregulated kinases that could be mediating resistance.
Troubleshooting Guides
Issue: Unexpected Cell Phenotype Observed with this compound Treatment
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Validate the Phenotype: Confirm that the observed phenotype is reproducible and dose-dependent.
-
Control Experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with a known inhibitor of the target pathway.
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Orthogonal Assays: Use multiple, independent assays to measure the same endpoint. For example, if you observe decreased proliferation with a metabolic assay (e.g., MTT), confirm it with a direct cell counting method.
-
Investigate Off-Targets: If the phenotype persists and cannot be explained by on-target inhibition, proceed with off-target identification workflows.
Workflow for Investigating Unexpected Phenotypes
Caption: A stepwise workflow for troubleshooting unexpected cellular phenotypes following this compound treatment.
Key Experimental Protocols
Protocol 1: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)
This method is used to identify the direct kinase targets of this compound from cell lysates.
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Cell Lysis: Lyse this compound-treated and control cells in a buffer containing phosphatase and protease inhibitors.
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MIB Affinity Chromatography: Incubate the lysates with MIBs, which are beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.
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Elution: Elute the captured kinases from the beads.
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LC-MS/MS Analysis: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
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Data Analysis: Compare the abundance of kinases captured from this compound-treated versus control lysates. A decrease in the amount of a specific kinase captured in the presence of this compound suggests it is a direct target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to its targets in intact cells.
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Treatment: Treat cells with this compound or vehicle control.
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Heating: Heat the cell suspensions at a range of temperatures.
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Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
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Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by western blotting or other protein quantification methods.
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Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target and a panel of representative off-target kinases.
| Kinase Target | IC50 (nM) | Description |
| On-Target | ||
| Kinase X | 15 | Intended Target |
| Off-Targets | ||
| Kinase Y | 150 | 10-fold less potent |
| Kinase Z | 800 | >50-fold less potent |
| SRC Family Kinase | 50 | Potential for significant off-target effects |
| EGFR | >10,000 | Not a significant off-target |
Table 2: Phosphoproteomic Analysis of this compound-Treated Cells
This table shows a selection of proteins with significantly altered phosphorylation upon this compound treatment.
| Protein | Phosphorylation Site | Fold Change (this compound vs. Control) | Associated Pathway |
| Target Substrate 1 | Y123 | -10.5 | Intended Pathway |
| Off-Target Substrate A | S45 | -5.2 | Cell Cycle |
| Off-Target Substrate B | T678 | +8.1 | Stress Response |
Signaling Pathways and Workflows
Intended Signaling Pathway
Caption: The intended mechanism of action of this compound, inhibiting the pro-proliferative Kinase X pathway.
Potential Off-Target Signaling Pathway
Caption: A potential off-target effect of this compound, leading to unintended inhibition of an anti-apoptotic pathway.
SMBA1 stability and degradation in cell culture media
This technical support center provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals with the stability and degradation of SMBA1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Small-Molecule Bax Agonist 1) is a potent and selective activator of the Bax protein, with a reported Ki value of 43.3 nM.[1][2] It functions by binding to the S184 binding pocket of Bax, which blocks its phosphorylation and induces conformational changes.[1][2] This facilitates the insertion of Bax into the mitochondrial membrane, leading to oligomerization, cytochrome c release, and ultimately, apoptosis through the intrinsic pathway.[1][3][4] this compound has demonstrated anti-tumor activity in various cancer cell lines, including malignant glioma and lung cancer.[2][3]
Q2: What are the common causes of small molecule instability in cell culture media?
A2: The instability of small molecules like this compound in cell culture assays can be attributed to several factors:
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Chemical Degradation: The aqueous and buffered environment of cell culture media (typically pH ~7.4) can lead to hydrolysis of susceptible chemical groups.[5] Other factors like temperature, light exposure, and oxidative stress can also contribute to chemical degradation.[5]
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Poor Solubility: Low solubility in the assay buffer can cause the compound to precipitate, reducing its effective concentration and leading to inaccurate results.[5]
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Metabolism by Cells: The cells in the culture may metabolize the compound into an inactive form.[5]
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Adsorption to Plasticware: The compound might adsorb to the surfaces of cell culture plates or other plasticware, lowering its bioavailable concentration.[5]
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Interactions with Media Components: Components of the cell culture media, such as serum proteins, can bind to the small molecule and affect its activity and stability.[6][7]
Q3: How should I prepare and store this compound stock solutions?
Troubleshooting Guides
Problem 1: I am not observing the expected apoptotic effect of this compound in my cell culture experiments.
This issue often points to problems with the compound's stability or activity in the cell culture medium. Here are some potential causes and troubleshooting steps:
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Possible Cause 1: Degradation in Aqueous Medium.
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Troubleshooting:
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Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
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Minimize Incubation Time: Reduce the time the compound is in the aqueous medium before being added to the cells.
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Conduct a Time-Course Experiment: Assess the biological activity of this compound at different time points after its addition to the medium to determine its functional half-life.
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-
-
Possible Cause 2: Cellular Metabolism.
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Troubleshooting:
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Use a Cell-Free System: To confirm the compound's intrinsic activity, test its ability to induce cytochrome c release from isolated mitochondria.
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Inhibit Metabolic Enzymes: If you suspect metabolism by a specific enzyme family (e.g., cytochrome P450s), you can use known inhibitors to see if the activity of this compound is restored.
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-
-
Possible Cause 3: Adsorption to Plasticware.
-
Troubleshooting:
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Use Low-Binding Plates: Consider using low-adhesion or polypropylene (B1209903) plates to minimize surface binding.
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Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the medium can reduce non-specific binding. However, this should be tested for its effects on your specific cell line and assay.
-
-
Problem 2: I am seeing variable results between experiments with this compound.
Inconsistent results can be frustrating. Here is a guide to help you pinpoint the source of the variability:
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Possible Cause 1: Inconsistent Stock Solution.
-
Troubleshooting:
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Aliquot Stock Solutions: If you are not already doing so, aliquot your stock solution to avoid repeated freeze-thaw cycles.[5]
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Verify Concentration: If possible, use an analytical method like HPLC to confirm the concentration and purity of your this compound stock solution.
-
-
-
Possible Cause 2: Differences in Cell Culture Conditions.
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Troubleshooting:
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Standardize Cell Density: Ensure that you are seeding the same number of cells for each experiment and that the cells are in a consistent growth phase.
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Monitor Media pH: Variations in the pH of your cell culture medium can affect the stability of small molecules.[8] Ensure your medium is properly buffered and at the correct pH.
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Control for Serum Lot-to-Lot Variability: If you are using serum, be aware that different lots can have varying compositions, which may affect the stability and activity of your compound.
-
-
Quantitative Data on this compound Stability
The following table provides a hypothetical summary of this compound stability under different conditions. This is intended as an example for researchers to design their own stability studies.
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| Temperature | ||
| 4°C in PBS (pH 7.4) | 24 | 95 ± 3 |
| 25°C in PBS (pH 7.4) | 24 | 80 ± 5 |
| 37°C in PBS (pH 7.4) | 24 | 65 ± 7 |
| pH | ||
| 37°C in PBS (pH 5.0) | 24 | 85 ± 4 |
| 37°C in PBS (pH 7.4) | 24 | 65 ± 7 |
| 37°C in PBS (pH 8.5) | 24 | 50 ± 6 |
| Media Components | ||
| 37°C in Basal Medium | 24 | 70 ± 5 |
| 37°C in Medium + 10% FBS | 24 | 55 ± 8 |
Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
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Preparation of this compound Solution:
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Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your cell culture medium of choice to the final working concentration (e.g., 10 µM).
-
-
Incubation:
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Place the this compound-containing medium in a sterile container and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
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-
Sample Analysis:
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Immediately after collection, analyze the concentration of the remaining this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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To stop any further degradation, samples can be flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
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Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life of the compound in your specific medium.
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Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for troubleshooting this compound instability.
Caption: Decision tree for diagnosing inconsistent results.
References
- 1. SMBA 1 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
troubleshooting inconsistent results with SMBA1 treatment
Welcome to the technical support center for SMBA1 (Small-Molecule Bax Agonist 1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols for the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity and selective activator of the pro-apoptotic protein Bax.[1] It binds to a specific pocket on Bax (the S184 binding pocket), which blocks the phosphorylation of Bax at serine 184. This binding induces a conformational change in Bax, facilitating its insertion into the mitochondrial membrane and promoting the release of cytochrome c, which ultimately leads to apoptosis (programmed cell death).[1] this compound has shown anti-tumor activity in preclinical models of lung cancer, glioblastoma, and breast cancer.[2]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative effects and the ability to induce apoptosis in malignant glioma cells (U87MG, U251, and T98G) and lung cancer cell lines.[1][2] It has also been shown to repress tumor growth in A549 lung cancer xenografts in mice.[1] Furthermore, analogs of this compound have shown significant antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and ER-positive breast cancer (MCF-7) cell lines.
Q3: Is this compound selective for Bax?
A3: Yes, this compound is reported to be selective for Bax and does not bind to other Bcl-2 family members such as Bcl-2, Bak, and Bid.[1] This selectivity is a key feature, as it suggests that the observed apoptotic effects are directly mediated through Bax activation.
Q4: What are the common solvents and storage conditions for this compound?
A4: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 10 mM with gentle warming.[1] It is recommended to store this compound at -20°C.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors related to the compound itself, the experimental setup, or the biological system being studied. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: No or Low Apoptotic Response
Possible Causes:
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Compound Inactivity: The this compound stock solution may have degraded.
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Incorrect Concentration: The concentration of this compound may be too low to induce apoptosis in the specific cell line.
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Cell Line Resistance: The cell line may have low endogenous Bax expression or overexpress anti-apoptotic proteins.
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Suboptimal Treatment Duration: The incubation time may be too short to observe an apoptotic effect.
Troubleshooting Steps:
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Verify Compound Integrity:
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Always prepare fresh working solutions of this compound from a properly stored stock for each experiment.
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If possible, verify the identity and purity of the compound using analytical methods like HPLC.
-
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Optimize Concentration and Duration:
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Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM).
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Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
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Assess Cell Line Characteristics:
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Confirm the expression level of Bax in your cell line using Western blotting or qPCR. Cell lines with low Bax expression may be less sensitive to this compound.
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Consider potential resistance mechanisms, such as the overexpression of anti-apoptotic Bcl-2 family proteins.
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Problem 2: High Variability Between Replicates or Experiments
Possible Causes:
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Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.
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Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.
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Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
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Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in certain media.
Troubleshooting Steps:
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Standardize Cell Culture Practices:
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Use a consistent cell seeding density for all experiments.
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Use cells within a defined and low passage number range.
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Regularly test for mycoplasma contamination.
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Control for Solvent Effects:
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Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and consistent across all wells, including the vehicle control.
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Ensure Compound Solubility:
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Visually inspect your this compound solutions for any signs of precipitation.
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Prepare fresh dilutions and ensure the compound is fully dissolved before adding it to the cell culture.
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Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U87MG | Glioblastoma | Not explicitly stated, but viability reduced in a dose-dependent manner | [2] |
| U251 | Glioblastoma | Not explicitly stated, but viability reduced in a dose-dependent manner | [2] | |
| T98G | Glioblastoma | Not explicitly stated, but viability reduced in a dose-dependent manner | [2] | |
| This compound Analog (CYD-2-11) | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | ||
| This compound Analog (CYD-4-61) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | |
| MCF-7 | ER-Positive Breast Cancer | 0.06 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose and Schedule | Outcome | Reference |
| Nude mice with A549 xenografts | Lung Cancer | 40 mg/kg, intraperitoneally, daily for 14 days | Repressed tumor growth | [1] |
| Nude mice with U87MG xenografts | Glioblastoma | Not explicitly stated | Inhibited tumor growth | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
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Cell line of interest
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Complete culture medium
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This compound stock solution (in DMSO)
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Phosphate-Buffered Saline (PBS)
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
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Cell Harvesting:
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Collect the culture medium (which may contain detached apoptotic cells).
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Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., TrypLE).
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Combine the detached cells with the collected medium from the first step.
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Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
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Staining:
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Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
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Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
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Analyze the stained cells using a flow cytometer.
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Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
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Protocol 2: In Vivo Xenograft Study of this compound in a Glioblastoma Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of glioblastoma.
Materials:
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Immunocompromised mice (e.g., nude mice)
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U87MG glioblastoma cells
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Matrigel (or similar basement membrane matrix)
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This compound
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Vehicle solution (e.g., PBS with a low percentage of DMSO and a solubilizing agent like Tween 80)
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Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture U87MG cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
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Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
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Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
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This compound Administration:
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Prepare the this compound solution in the vehicle.
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Administer this compound to the treatment group via intraperitoneal injection at a predetermined dose (e.g., 40 mg/kg) and schedule (e.g., daily).
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Administer the vehicle solution to the control group following the same schedule.
-
-
Tumor Measurement and Animal Monitoring:
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Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
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Monitor the body weight and overall health of the mice throughout the study.
-
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Study Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
References
how to store SMBA1 powder for long-term use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of SMBA1 powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound powder?
For long-term use, this compound powder should be stored at -20°C.[1] This temperature helps to minimize degradation and maintain the stability of the compound.
Q2: Can I store this compound powder at room temperature?
Room temperature storage is not recommended for long periods.[2] For short-term handling or transportation, exposure to ambient temperatures should be minimized.[2] If necessary, keep the powder in a tightly sealed container to protect it from moisture and light.[2]
Q3: How should I handle this compound powder upon receipt?
Upon receiving this compound powder, it is best practice to allow the container to equilibrate to room temperature before opening.[3] This prevents condensation from forming on the powder, which could introduce moisture and accelerate degradation.[3]
Q4: Is this compound powder sensitive to light or moisture?
Q5: What are the signs of potential degradation of this compound powder?
Visual changes such as discoloration, clumping, or the appearance of a gel-like consistency can indicate degradation or moisture absorption.[4] If you observe any of these changes, the integrity of the compound may be compromised.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder appears clumped or sticky | Moisture absorption due to improper storage or handling. | - Ensure the container is always tightly sealed after use.[5] - Allow the vial to warm to room temperature before opening to prevent condensation.[3] - Store in a desiccator if the laboratory environment has high humidity. |
| Difficulty dissolving the powder | Potential aggregation of the powder. | - Try gentle warming to aid dissolution, as some compounds are more soluble with heat. - Ensure you are using an appropriate solvent, such as DMSO. |
| Inconsistent experimental results | Degradation of the this compound powder due to improper storage. | - Verify that the powder has been consistently stored at -20°C.[1] - If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments. |
| Visible change in powder color | Potential chemical degradation. | - Discontinue use of the powder as its purity may be compromised. - Contact the supplier for further information and a potential replacement. |
Storage Condition Summary
| Storage Condition | Temperature | Container | Environment | Expected Stability |
| Recommended Long-Term | -20°C[1] | Tightly sealed vial[5] | Dry, protected from light[2][4] | Months to years[2] |
| Acceptable Short-Term | 4°C | Tightly sealed vial[4] | Dry, protected from light[4] | Days to weeks[4] |
| Not Recommended | Room Temperature | Open or loosely sealed | Humid, direct light | Prone to degradation[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
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Equilibration: Before opening, allow the vial of this compound powder to sit at room temperature for 15-20 minutes to prevent condensation.[3]
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Weighing: In a well-ventilated area, and using appropriate personal protective equipment (gloves, lab coat, safety glasses), quickly and accurately weigh the desired amount of this compound powder.[4] Due to the fine nature of the powder, avoid creating dust.[5]
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Dissolution: Add the appropriate volume of a suitable solvent, such as DMSO, to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, you would add the appropriate volume of DMSO to your weighed powder.
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary to aid dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Visual Guides
Caption: Troubleshooting workflow for common issues encountered with this compound powder.
References
SMBA1 Technical Support Center: Preventing Compound Precipitation
Welcome to the technical support center for SMBA1. This resource provides troubleshooting strategies and answers to frequently asked questions regarding this compound precipitation in experimental assays. Compound insolubility can lead to inaccurate and highly variable data, making it a critical issue to address for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous experimental buffer?
Precipitation of this compound upon dilution into aqueous buffers is a common issue that typically arises from its hydrophobic nature and low intrinsic water solubility. The most common causes include:
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Exceeding Kinetic Solubility: The final concentration of this compound in your assay buffer is likely above its solubility limit under those specific conditions (e.g., pH, temperature, buffer components).[1]
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Improper Mixing Technique: Adding the aqueous buffer directly to the concentrated DMSO stock solution, or inadequate mixing, can cause localized high concentrations of this compound, leading to immediate precipitation.[1]
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Low Final Co-solvent Concentration: The percentage of the organic solvent (like DMSO) in the final solution may be too low to keep the compound dissolved.[1]
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Buffer Composition: Components in your buffer, such as high salt concentrations or certain proteins, may interact with this compound and reduce its solubility.
Q2: What is the correct way to prepare and store this compound stock solutions?
Proper preparation and storage of your stock solution are critical first steps.
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Solvent Selection: this compound is soluble up to 100 mM in DMSO and up to 10 mM in ethanol (B145695) with gentle warming.[2] High-purity, anhydrous DMSO is the recommended solvent for preparing highly concentrated stock solutions.
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Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound stock solution is clear, but it precipitates over time after dilution. What is happening?
This phenomenon is often due to the formation of a supersaturated solution.[1] Initially, the compound may appear dissolved, but the solution is thermodynamically unstable. Over time, with slight changes in temperature or agitation, the compound will begin to precipitate out of the solution until it reaches its true equilibrium solubility. Preparing fresh dilutions for each experiment is recommended to minimize this issue.
Q4: How does the pH of my assay buffer affect this compound solubility?
Q5: How can I determine the maximum usable concentration of this compound in my specific assay buffer?
The maximum concentration at which this compound remains dissolved in your specific experimental conditions is known as its kinetic solubility. You can determine this empirically by performing a kinetic solubility assay. See Experimental Protocol 3 for a detailed method.
Data & Physical Properties
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 31.53 | N/A |
| Ethanol | 10 | 3.15 | Requires gentle warming |
Data sourced from Tocris Bioscience and R&D Systems.[2]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this workflow to diagnose and solve the issue.
References
Technical Support Center: Assessing SMBA1 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the cytotoxic effects of SMBA1, a small molecule Bax activator, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the pro-apoptotic protein Bax.[1] Its primary mechanism involves directly binding to Bax, inducing a conformational change that facilitates its insertion into the mitochondrial membrane.[2][3] This triggers the intrinsic apoptosis pathway, leading to the release of cytochrome c and subsequent caspase activation, culminating in programmed cell death.[1][3]
Q2: Is cytotoxicity an expected outcome of this compound treatment in non-cancerous cells?
A2: While this compound is designed to selectively induce apoptosis in cancer cells, which often have a dysregulated apoptotic machinery, assessing its effect on non-cancerous cells is a critical step in preclinical evaluation. In vivo studies in mice have shown no significant toxicity to normal tissues at effective anti-tumor doses, suggesting a favorable safety profile.[4] However, the level of Bax expression in non-cancerous cell lines may influence their sensitivity to this compound.[3][5] Therefore, some level of cytotoxicity could be possible and should be experimentally determined.
Q3: What are the typical signs of cytotoxicity to watch for during my experiments?
A3: Signs of cytotoxicity can be observed through various methods. Morphologically, you may see a decrease in cell density, changes in cell shape (e.g., rounding and detachment of adherent cells), cell shrinkage, and membrane blebbing. On a molecular level, indicators of cytotoxicity include decreased metabolic activity (as measured by MTT or resazurin (B115843) assays), loss of membrane integrity (detectable with LDH release assays or viability dyes like trypan blue or propidium (B1200493) iodide), and the activation of caspases.
Q4: I am observing high cytotoxicity in my non-cancerous cell line. What could be the cause?
A4: High cytotoxicity in a non-cancerous cell line could be due to several factors:
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High Bax Expression: The cell line may naturally express high levels of the target protein, Bax, making it more susceptible to this compound-induced apoptosis.
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Off-Target Effects: Although not extensively documented for this compound, off-target effects, where the compound interacts with other cellular components, could contribute to cytotoxicity.
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Experimental Conditions: Factors such as high concentrations of this compound, prolonged exposure times, or suboptimal cell culture conditions can lead to increased cell death. Refer to the troubleshooting guide for more details.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically <0.1%).
Q5: My results are not reproducible between experiments. What should I investigate?
A5: Lack of reproducibility can stem from several sources.[4] Key areas to investigate include:
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Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a narrow passage number range.
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Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
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Standardized Timelines: Ensure consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.
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Plate Uniformity: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may experience more evaporation. It is good practice to not use the outer wells for critical experimental samples.
Data on this compound Cytotoxicity
Currently, published quantitative data on the cytotoxicity of this compound in non-cancerous cell lines is limited. However, data from various cancer cell lines can serve as a reference for designing experiments.
Table 1: Summary of this compound and Analogue IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analogue (CYD-2-11) | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | [1] |
| This compound Analogue (CYD-4-61) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [1] |
| This compound Analogue (CYD-2-11) | MCF-7 | ER-Positive Breast Cancer | 3.81 | [1] |
| This compound Analogue (CYD-4-61) | MCF-7 | ER-Positive Breast Cancer | 0.06 | [1] |
Note: The above data is for this compound analogues, which were found to be more potent than the parent compound.
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Plate non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity using the LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Assay Procedure:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells 15 minutes before this step.
-
Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
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Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the 96-well plate for experimental samples.[4] |
| Low signal or no dose-response | This compound concentration is too low; Incubation time is too short; Cell line is resistant. | Perform a wider range of concentrations; Conduct a time-course experiment (e.g., 24, 48, 72 hours); Confirm Bax expression in your cell line. |
| High background in LDH assay | Serum in the medium contains LDH; Mechanical stress during handling. | Use a serum-free medium during the final hours of treatment; Handle plates gently to avoid cell lysis. |
| MTT assay results do not correlate with other cytotoxicity assays | This compound may interfere with cellular metabolism without causing cell death; this compound may interfere with the MTT reagent itself. | Run a cell-free control with this compound and MTT to check for chemical interactions; Use a different cytotoxicity assay based on a different principle (e.g., LDH release or a dye-based viability assay) to confirm results. |
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logical flow for troubleshooting cytotoxicity experiments.
References
- 1. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Minimizing Variability in Breast Cancer Xenograft Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their breast cancer xenograft tumor model experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in xenograft tumor models?
A1: Variability in xenograft studies can arise from several factors, broadly categorized as intrinsic and extrinsic.
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Intrinsic Factors: These relate to the biological characteristics of the tumor and the host animal. This includes the inherent heterogeneity of cancer cells, the specific cell line or patient-derived tissue used, and the genetic background and immune status of the mouse model.[1][2] Different mouse strains can respond differently to the same cancer cell line, affecting tumor growth rates.[1]
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Extrinsic Factors: These are related to experimental procedures and environmental conditions. Key factors include:
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Cell Preparation and Implantation: Variations in the number of cells injected, their viability, the passage number of the cell line, and the injection technique (subcutaneous vs. orthotopic) can all introduce variability.[3] The use of supportive matrices like Matrigel can improve tumor take rates but must be handled consistently.[4]
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Animal Husbandry: The age, weight, and overall health of the mice at the start of the experiment are critical. Environmental factors such as housing conditions, diet, and light cycles should be standardized.
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Tumor Measurement: Inconsistent tumor measurement techniques can be a significant source of error.[5]
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Data Analysis: The statistical methods used to analyze tumor growth data can also influence the interpretation of results.[6]
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Q2: How can I standardize my experimental protocol to reduce variability?
A2: Standardization is key to minimizing variability. Here are some critical areas to focus on:
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Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps, from cell culture and animal handling to tumor measurement and data collection.
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Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been cross-contaminated or undergone significant genetic drift.
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Animal Selection: Use mice of the same strain, sex, age, and weight range from a reputable supplier. Acclimatize the animals to their new environment before starting the experiment.
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Tumor Implantation: Standardize the number of viable cells injected, the injection volume, and the anatomical location of the injection.[3] For orthotopic models, such as in the mammary fat pad, consistent surgical technique is crucial.[3]
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Randomization: Randomize animals into control and treatment groups to minimize bias.
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Blinding: Whenever possible, the individuals measuring tumors and assessing outcomes should be blinded to the treatment groups.
Q3: What is the optimal method for measuring tumor volume?
A3: The most common method for measuring subcutaneous tumors is using calipers to measure the length and width of the tumor. The volume is typically calculated using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[5] To ensure consistency:
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Use the same calibrated digital calipers for all measurements.
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Have the same technician perform the measurements throughout the study if possible.
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Measure the tumors in a consistent orientation.
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For orthotopic tumors that are difficult to measure with calipers, in vivo imaging techniques such as bioluminescence or fluorescence imaging can provide more accurate and quantitative data.[7]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Viability or Number | - Perform a viability count (e.g., trypan blue exclusion) immediately before injection. - Ensure a single-cell suspension to avoid clumping. - Mix the cell suspension thoroughly between injections. |
| Variable Injection Technique | - Ensure all injections are made to the same depth and location. For subcutaneous injections, a consistent site on the flank is recommended.[8] - For mammary fat pad injections, ensure the needle is correctly placed to avoid injection into the muscle or skin.[3] |
| Poor Animal Health | - Monitor animals daily for signs of distress or illness. - Ensure consistent access to food and water. - House animals in a controlled environment with consistent light/dark cycles. |
| Tumor Ulceration | - Monitor tumors for signs of ulceration, which can affect growth and animal welfare. - Consider humane endpoints for animals with large or ulcerated tumors. |
Issue 2: Low or Inconsistent Tumor Take Rate
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Line Health | - Use cells from a consistent and low passage number. - Ensure cells are in the logarithmic growth phase at the time of harvesting. |
| Inadequate Mouse Model | - Use severely immunocompromised mice (e.g., NSG or NOD-scid) for patient-derived xenografts (PDXs) or difficult-to-engraft cell lines.[3] |
| Insufficient Cell Number | - Optimize the number of cells injected. This may require a pilot study to determine the optimal cell concentration for your specific cell line and mouse model. |
| Lack of Supportive Matrix | - Co-inject cells with a basement membrane extract like Cultrex BME or Matrigel to improve engraftment and initial growth. |
Experimental Protocols
Protocol: Subcutaneous Tumor Implantation
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Cell Preparation:
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Culture MDA-MB-231 cells (or your cell line of choice) under standard conditions.
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Harvest cells in the exponential growth phase using trypsin.
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Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
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Perform a cell count and viability assessment. The viability should be >95%.
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Resuspend the cells in sterile PBS or a mixture with a supportive matrix (e.g., 50% Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Animal Preparation:
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Anesthetize the mouse using an approved protocol.
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Shave the hair from the injection site (typically the right flank).
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Disinfect the skin with an antiseptic solution (e.g., 70% ethanol).
-
-
Injection:
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Gently mix the cell suspension before drawing it into a 1 mL syringe with a 27-gauge needle.
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Lift the skin at the injection site to create a tent.
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Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.[3]
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Slowly inject the cell suspension (e.g., 100 µL).
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Withdraw the needle and gently apply pressure to the injection site.
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Monitor the animal until it has fully recovered from anesthesia.
-
Protocol: Tumor Volume Measurement
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Animal Restraint:
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Gently restrain the mouse to allow access to the tumor. Anesthesia is typically not required for this procedure.
-
-
Measurement:
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Using calibrated digital calipers, measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor.
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Record the measurements in a laboratory notebook or electronic database.
-
-
Calculation:
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Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
-
Frequency:
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Measure tumors 2-3 times per week, ensuring consistency in the days of measurement.
-
Quantitative Data Summary
Table 1: Factors Influencing Tumor Growth Variability
| Factor | Low Variability Protocol | High Variability Protocol | Reference |
| Mouse Strain | Single, well-defined immunocompromised strain (e.g., NSG) | Mixed or less immunocompromised strains | [1] |
| Cell Passage | Low and consistent (e.g., <10) | High or variable | [9] |
| Cell Viability | >95% | <90% or not measured | - |
| Injection Volume | Consistent (e.g., 100 µL) | Variable | [3] |
| Support Matrix | Consistently used (e.g., Matrigel) | Used inconsistently or not at all | |
| Measurement Tool | Calibrated digital calipers | Manual calipers or visual estimation | [5] |
Visualizations
Caption: Standardized workflow for a subcutaneous xenograft study.
Caption: A logical guide for troubleshooting high tumor growth variability.
References
- 1. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for SMBA1 compound
Welcome to the technical support center for the SMBA1 compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 10 mM with gentle warming.[1] For most cell-based assays, a high-concentration stock solution in DMSO is recommended. To prepare a 100 mM stock solution, dissolve 3.15 mg of this compound (MW: 315.32 g/mol ) in 1 mL of anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability.
Q2: How should I store the solid this compound compound and its solutions?
A2: The solid this compound compound should be stored at -20°C in a tightly sealed container, protected from light. Stock solutions in DMSO or ethanol should also be stored at -20°C. Given that this compound is a nitroaromatic compound, it may be susceptible to degradation upon exposure to light and strong bases.[2][3] Therefore, it is advisable to use amber vials or wrap tubes in foil.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility of this compound is exceeded in your working solution or if the stock solution has been stored improperly. If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh dilution from your stock solution, ensuring that the final concentration does not exceed the solubility limit in your experimental medium. Consider the final solvent concentration when making dilutions.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: Experimental variability can arise from several factors related to the handling of this compound. Inconsistent results may be due to:
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Compound Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Use freshly thawed aliquots for each experiment.
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Solubility Issues: Poor solubility in aqueous buffers can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in your working solution.
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Adsorption to Plastics: Small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be a high-affinity and selective activator of Bax. It is stated that it does not bind to other Bcl-2 family members, including Bcl-2, Bak, and Bid.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. It is advisable to include appropriate controls in your experiments, such as using cell lines that do not express Bax, to confirm that the observed effects are Bax-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis | Compound degradation due to exposure to light, high pH, or reactive chemicals. | Ensure proper storage and handling. Analyze a fresh sample from a new vial. Consider potential degradation pathways such as reduction of the nitro group. |
| Low or no compound activity in assays | - Poor solubility in the assay buffer.- Compound degradation.- Inactive batch of the compound. | - Confirm solubility and consider gentle warming or sonication.- Prepare fresh solutions from solid stock.- Verify the purity and identity of the compound using analytical methods. |
| Cell toxicity at low concentrations | - High sensitivity of the cell line.- Synergistic effects with other media components.- Contamination of the compound. | - Perform a dose-response curve to determine the optimal concentration.- Test the vehicle (e.g., DMSO) alone as a control.- Check the purity of the this compound stock. |
| Inconsistent results between experiments | - Variability in stock solution preparation.- Differences in cell passage number or density.- Inconsistent incubation times. | - Standardize stock solution preparation and handling.- Use cells within a defined passage number range.- Ensure precise timing for all experimental steps. |
Quality Control Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound compound.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV spectrophotometer at a wavelength determined by a UV scan of this compound (likely in the 250-300 nm range due to its aromatic structure).
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
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Analysis: Inject 10 µL of the sample. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity of ≥98% is generally expected for research-grade compounds.[1]
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of this compound by determining its molecular weight.
Methodology:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: Dilute the HPLC sample or prepare a fresh solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10 µg/mL.
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Analysis: Infuse the sample into the mass spectrometer. The expected monoisotopic mass for this compound (C₂₀H₁₃NO₃) is 315.09 Da. Look for the [M+H]⁺ ion at m/z 316.09 or the [M-H]⁻ ion at m/z 314.08.
Stability Testing
Objective: To assess the stability of this compound under various conditions.
Methodology:
-
Forced Degradation Study: Expose this compound solutions (e.g., in DMSO or an aqueous buffer) to stress conditions such as:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
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Thermal: 80°C for 48 hours (for solid compound and solution).
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Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC at different time points and compare them to a control sample stored under ideal conditions (-20°C, protected from light). The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: Quality control workflow for the this compound compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Investigating Resistance to SMBA1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify potential resistance mechanisms to SMBA1, a small-molecule Bax agonist.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and potential reasons for experimental discrepancies.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the pro-apoptotic protein Bax.[1][2] It binds to a specific pocket on Bax at the serine 184 (S184) residue, preventing its phosphorylation.[1][2] This inhibition of phosphorylation induces a conformational change in Bax, facilitating its translocation to the mitochondrial outer membrane. At the mitochondria, activated Bax oligomerizes to form pores, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.[3][4] This initiates the caspase cascade, culminating in programmed cell death, or apoptosis.[3]
Q2: We are observing a lack of apoptotic response to this compound in our cancer cell line. What are the potential underlying resistance mechanisms?
A2: Resistance to this compound can arise from several molecular alterations. The primary potential mechanisms include:
-
Alterations in the Bax protein: Mutations in the BAX gene, particularly in regions critical for this compound binding or Bax activation, can render the protein unresponsive.[5][6] Additionally, increased activity of kinases that phosphorylate Bax at S184, such as Akt, can counteract the inhibitory effect of this compound.[7][8]
-
Imbalance in Bcl-2 family proteins: The cellular response to this compound is governed by the delicate balance between pro- and anti-apoptotic members of the Bcl-2 family.[9] Overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 can sequester activated Bax or prevent its activation, thereby inhibiting apoptosis and conferring resistance.[10][11] Conversely, the downregulation of pro-apoptotic BH3-only proteins (e.g., Bid, Bim), which are natural activators of Bax, can also lead to a blunted response.
-
Increased drug efflux: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[12] These transporters act as cellular pumps, actively exporting this compound from the cell, which reduces its intracellular concentration and limits its ability to engage with Bax.[12]
Q3: How can we generate an this compound-resistant cell line for our studies?
A3: Developing a resistant cell line is a valuable tool for investigating resistance mechanisms. A common method involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[7][13][14] This process selects for cells that acquire resistance-conferring mutations or adaptations. The general steps are:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of this compound in your sensitive cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC10-IC20).
-
As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
This process is continued over several weeks to months until a cell population is established that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.
-
The resulting resistant cell line should be periodically cultured in the presence of this compound to maintain the resistant phenotype.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter while investigating this compound resistance.
Guide 1: Reduced or Absent this compound-Induced Apoptosis in Cell Viability Assays
If you observe a diminished or complete lack of response to this compound in assays like MTT or Annexin V staining, consider the following troubleshooting steps:
| Observation | Potential Cause | Suggested Solution |
| No significant decrease in cell viability with this compound treatment. | 1. Altered Bax expression or function. | a. Verify Bax expression: Perform a Western blot to compare Bax protein levels between your potentially resistant cells and a sensitive control cell line. b. Sequence the BAX gene: Isolate genomic DNA and sequence the coding region of the BAX gene to identify potential mutations. c. Assess Bax phosphorylation: Use a phospho-specific antibody to determine the phosphorylation status of Bax at S184 via Western blot. Increased basal phosphorylation may indicate a resistance mechanism. |
| 2. Overexpression of anti-apoptotic Bcl-2 family proteins. | a. Profile Bcl-2 family members: Use Western blotting to assess the expression levels of key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic BH3-only proteins (Bim, Puma, Bad). An increased ratio of anti- to pro-apoptotic proteins can indicate resistance. | |
| 3. Increased drug efflux. | a. Perform a drug efflux assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123, to assess efflux activity. Increased efflux in your cells compared to a sensitive control suggests the involvement of these transporters. b. Use ABC transporter inhibitors: Co-treat your cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored. | |
| Inconsistent results between replicates. | 1. Pipetting errors or uneven cell seeding. | a. Ensure proper mixing: Thoroughly mix cell suspensions before and during plating. b. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. |
| 2. Edge effects in multi-well plates. | a. Avoid using outer wells: Fill the peripheral wells of your plate with sterile media or PBS and do not use them for experimental samples to minimize evaporation and temperature gradients.[15] |
Guide 2: Troubleshooting Western Blots for Bcl-2 Family Proteins
Difficulties in obtaining clear and interpretable Western blot results for Bax, Bcl-2, or other family members can be addressed with the following guidance:
| Observation | Potential Cause | Suggested Solution |
| Weak or no signal for the target protein. | 1. Low protein abundance. | a. Increase protein load: Load a higher amount of total protein per lane (e.g., 30-50 µg). b. Enrich for the target protein: Consider immunoprecipitation for your target protein before running the Western blot. |
| 2. Inefficient antibody binding. | a. Optimize antibody concentration: Titrate your primary antibody to find the optimal dilution. b. Increase incubation time: Incubate the primary antibody overnight at 4°C. | |
| 3. Poor protein transfer. | a. Verify transfer: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm efficient transfer across the entire molecular weight range. b. Optimize transfer conditions: Adjust the transfer time and voltage based on the molecular weight of your target protein. | |
| High background. | 1. Insufficient blocking. | a. Increase blocking time: Block the membrane for at least 1 hour at room temperature. b. Try a different blocking agent: If using non-fat dry milk, try switching to bovine serum albumin (BSA), or vice versa. |
| 2. Primary or secondary antibody concentration is too high. | a. Decrease antibody concentration: Use a more diluted antibody solution. | |
| 3. Inadequate washing. | a. Increase wash duration and frequency: Wash the membrane at least three times for 5-10 minutes each with wash buffer (e.g., TBST) after primary and secondary antibody incubations. | |
| Non-specific bands. | 1. Primary antibody cross-reactivity. | a. Use a more specific antibody: Ensure your antibody has been validated for the intended application and species. b. Optimize blocking and antibody dilution: As with high background, proper blocking and antibody titration can reduce non-specific binding. |
| 2. Protein degradation. | a. Use protease inhibitors: Always add a protease inhibitor cocktail to your lysis buffer. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Analysis of Bax S184 Phosphorylation by Western Blot
This protocol details the steps to assess the phosphorylation status of Bax at serine 184.
1. Cell Lysis and Protein Quantification: a. Culture cells to 80-90% confluency and treat as required. b. Wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phospho-Bax (Ser184) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. Strip the membrane and re-probe for total Bax and a loading control (e.g., β-actin or GAPDH) for normalization.[6][8][16]
Protocol 2: ABC Transporter-Mediated Drug Efflux Assay Using Rhodamine 123
This protocol describes a cell-based assay to measure the activity of drug efflux pumps.
1. Cell Preparation: a. Seed cells in a 24-well plate and grow to 80-90% confluency. b. On the day of the assay, wash the cells twice with pre-warmed HBSS or serum-free medium.
2. Rhodamine 123 Loading: a. Prepare a loading buffer containing Rhodamine 123 (e.g., 5 µM) in HBSS or serum-free medium. b. For inhibitor controls, prepare a loading buffer also containing a known ABC transporter inhibitor (e.g., 10 µM verapamil). c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
3. Efflux Measurement: a. After the loading period, aspirate the loading buffer and wash the cells three times with ice-cold PBS to remove extracellular dye. b. Add pre-warmed HBSS or serum-free medium (with or without the inhibitor for the control wells) to initiate the efflux period. c. Incubate for 30-60 minutes at 37°C in the dark.
4. Quantification: a. After the efflux period, wash the cells twice with ice-cold PBS. b. Lyse the cells in a lysis buffer (e.g., 1% Triton X-100 in PBS). c. Transfer the lysate to a 96-well black plate. d. Measure the fluorescence of intracellular Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm). e. Lower fluorescence in the absence of the inhibitor compared to its presence indicates active efflux.[4][17][18][19]
Protocol 3: Site-Directed Mutagenesis of the BAX Gene
This protocol outlines the general steps for introducing specific mutations into the BAX gene to study their effect on this compound sensitivity.
1. Primer Design: a. Design a pair of complementary mutagenic primers that contain the desired mutation in the middle of the primer sequence. b. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[20]
2. PCR Amplification: a. Set up a PCR reaction using a high-fidelity DNA polymerase, a plasmid containing the wild-type BAX cDNA as a template, and the mutagenic primers. b. The PCR will amplify the entire plasmid, incorporating the mutation.
3. DpnI Digestion: a. After the PCR, digest the reaction mixture with DpnI endonuclease for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[20][21]
4. Transformation: a. Transform the DpnI-treated plasmid into competent E. coli cells. b. Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification: a. Pick several colonies and grow them in liquid culture. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence of the desired mutation by DNA sequencing.[20][21][22][23][24]
IV. Data Presentation
Table 1: IC50 Values of this compound and its Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Triple-Negative) | >10 |
| MCF-7 (ER-Positive) | >10 | |
| Compound 14 (CYD-2-11) | MDA-MB-231 | 3.22 |
| MCF-7 | 3.81 | |
| Compound 49 (CYD-4-61) | MDA-MB-231 | 0.07 |
| MCF-7 | 0.06 |
Data summarized from structure-activity relationship studies of this compound analogs.
V. Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate key concepts and procedures related to this compound and its resistance mechanisms.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for Western blotting.
Caption: Workflow for an ABC transporter drug efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 6. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 22. Mutagenesis of the BH3 Domain of BAX Identifies Residues Critical for Dimerization and Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. bowdish.ca [bowdish.ca]
Technical Support Center: Improving the In Vivo Bioavailability of SMBA1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMBA1. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you overcome challenges related to the in vivo bioavailability of this potent Bax agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a potential challenge?
A1: this compound is a small molecule Bax agonist that has shown promise as an anti-tumor agent by inducing apoptosis.[1][2] Like many small molecule drug candidates, this compound's effectiveness in vivo can be limited by poor bioavailability. The primary reasons often stem from low aqueous solubility and potential susceptibility to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.[3][4]
Q2: Our initial in vivo studies with this compound show low and variable plasma concentrations. What are the likely causes?
A2: Low and erratic plasma concentrations of this compound are likely attributable to one or more of the following factors:
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Poor Aqueous Solubility: this compound may not dissolve sufficiently in the gastrointestinal fluids, which is a critical first step for absorption.[4][5]
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Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
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First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the gut wall and liver, primarily cytochrome P450s, before it can distribute throughout the body.[6][7]
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Efflux Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q3: What are the initial steps to troubleshoot poor this compound bioavailability?
A3: A systematic approach is crucial. We recommend the following initial steps:
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Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. Also, assess its lipophilicity (LogP).
-
In Vitro Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux pumps.
-
Metabolic Stability Assessment: Perform in vitro metabolism studies using liver microsomes to evaluate the extent of first-pass metabolism.
This initial data will help you identify the primary barrier to bioavailability and select an appropriate enhancement strategy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Low oral bioavailability (<5%) with high variability in plasma concentrations. | Poor aqueous solubility. | 1. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder. 2. Formulation Approaches: Develop formulations designed to enhance solubility, such as: - Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to prevent crystallization and improve dissolution. - Lipid-Based Formulations: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs).[8] - Complexation: Use cyclodextrins to form inclusion complexes that enhance the aqueous solubility of this compound.[9] |
| Good solubility but still poor bioavailability. | Low intestinal permeability or high efflux. | 1. Permeation Enhancers: Co-administer this compound with a permeation enhancer that can transiently open the tight junctions between intestinal cells. 2. P-gp Inhibitors: If this compound is identified as a P-gp substrate, co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical studies can confirm the role of efflux. 3. Prodrug Approach: Design a more lipophilic prodrug of this compound that can more easily cross the intestinal membrane and then be converted to the active compound in the plasma.[10][11] |
| Good absorption observed in vitro, but low systemic exposure in vivo. | High first-pass metabolism. | 1. Metabolic Enzyme Inhibitors: In preclinical models, co-administer this compound with an inhibitor of the specific cytochrome P450 enzyme responsible for its metabolism to assess the impact on bioavailability. 2. Alternative Routes of Administration: For initial efficacy studies, consider alternative administration routes that bypass the liver, such as intravenous, intraperitoneal, or subcutaneous injection.[1] 3. Prodrug Strategy: Design a prodrug that masks the metabolic site on the this compound molecule, preventing its degradation during the first pass through the liver.[12][13] |
Illustrative Bioavailability Enhancement Data for Poorly Soluble Compounds
Table 1: Effect of Nanoformulations on Oral Bioavailability
| Compound | Formulation | Animal Model | Relative Bioavailability Increase (vs. Suspension) |
| Paclitaxel | Solid Lipid Nanoparticles | Rats | 6.5-fold |
| Curcumin | Polymeric Nanoparticles | Mice | 9-fold |
| Silymarin | Nanosuspension | Rats | 22-fold |
Table 2: Impact of Solid Dispersions on Oral Bioavailability
| Compound | Polymer Carrier | Animal Model | Relative Bioavailability Increase (vs. Pure Drug) |
| Itraconazole | HPMC | Rats | 17-fold |
| Nifedipine | PVP | Dogs | 5.9-fold |
| Carbamazepine | Soluplus® | Rats | 3.5-fold |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization and ultrasonication method for preparing this compound-loaded SLNs.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound into the molten lipid.
-
Heat the aqueous phase (deionized water containing Poloxamer 188) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the resulting SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to evaluate the pharmacokinetic profile of a new this compound formulation.
Materials:
-
This compound formulation
-
Control this compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)
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Oral gavage needles
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Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation or control suspension to the animals via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to determine the bioavailability of the formulation relative to the control.
Visualizations
Caption: Troubleshooting workflow for poor this compound bioavailability.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for evaluating a new this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, mass balance, and metabolism of [14C]SAF-189s, a potent anaplastic lymphoma kinase/c-ROS proto-oncogene 1 inhibitor in humans: Metabolism potentially affected by interaction of cytochrome P450 enzymes and intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the relationship between solubility and permeability of γ-cyclodextrin-based systems embedded with poorly aqueous soluble benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation, Prodrug, and Co-Administration Strategies in Support of Nanotechnologies to Improve the Therapeutic Efficacy of Phytochemicals in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in delivering SMBA1 to tumor tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMBA1, a small molecule Bax activator. Our goal is to help you overcome common challenges in delivering this compound to tumor tissues effectively in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce tumor cell death?
A1: this compound is a small molecule Bax agonist.[1][2] It functions by directly activating the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptosis pathway.[1][2] Upon activation, Bax translocates to the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis) of cancer cells.[3]
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: Like many small molecule drugs, the effective delivery of this compound to solid tumors is hampered by several factors:
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Tumor Microenvironment (TME): The dense extracellular matrix, high interstitial fluid pressure, and abnormal vasculature of solid tumors can limit the penetration of this compound into the tumor mass.
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Systemic Clearance: Small molecules are often rapidly cleared from circulation by the liver and kidneys, reducing the amount of this compound that reaches the tumor.
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Off-Target Toxicity: Non-specific distribution of this compound to healthy tissues can lead to undesirable side effects.
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Drug Resistance: Cancer cells can develop resistance mechanisms that prevent this compound from reaching its intracellular target, Bax.
Q3: What are the expected biodistribution patterns of this compound in preclinical models?
A3: While specific data for this compound is limited in publicly available literature, the biodistribution of small molecule inhibitors typically shows initial high concentrations in well-perfused organs like the liver and kidneys, followed by gradual accumulation in the tumor. The tables below provide representative data based on typical small molecule drug distribution in preclinical mouse models.
Troubleshooting Guide
Issue 1: Low this compound Concentration in Tumor Tissue
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Steps |
| Rapid Systemic Clearance | 1. Modify Formulation: Consider encapsulating this compound in nanoparticles or liposomes to prolong circulation half-life. 2. Adjust Dosing Regimen: Increase the dosing frequency or use a continuous infusion to maintain therapeutic plasma concentrations. 3. Co-administration with Clearing Inhibitors: Investigate the use of agents that temporarily inhibit liver or kidney clearance mechanisms (use with caution and thorough toxicity assessment). |
| Poor Tumor Penetration | 1. Enhance Vascular Permeability: Co-administer with agents that transiently increase tumor vessel permeability. 2. Modulate the TME: Investigate the use of drugs that target the tumor stroma to reduce interstitial fluid pressure. 3. Active Targeting: If specific markers are overexpressed on your tumor model, consider conjugating this compound to a targeting ligand (e.g., antibody or peptide). |
| Suboptimal Dosing | 1. Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific tumor model.[4] 2. Pharmacokinetic (PK) Modeling: Use PK modeling to predict the optimal dosing schedule to achieve and maintain target concentrations in the tumor. |
Issue 2: High Off-Target Accumulation and Toxicity
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Steps |
| Non-specific Biodistribution | 1. Targeted Delivery Systems: Utilize nanoparticle or antibody-drug conjugate platforms to direct this compound specifically to tumor cells. 2. Prodrug Strategy: Design a prodrug version of this compound that is activated specifically within the tumor microenvironment (e.g., by tumor-specific enzymes or pH).[5] |
| High Dose Required for Efficacy | 1. Combination Therapy: Combine this compound with another anti-cancer agent that has a different mechanism of action to potentially achieve synergistic effects at lower, less toxic doses. |
Data Presentation
The following tables present representative quantitative data for the biodistribution of a generic small molecule inhibitor in a xenograft mouse model. This data is intended to serve as a reference for expected outcomes in your experiments with this compound.
Table 1: Biodistribution of a Small Molecule Inhibitor in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | 1 hour | 4 hours | 24 hours | 48 hours |
| Tumor | 1.5 ± 0.4 | 2.8 ± 0.7 | 3.5 ± 0.9 | 2.1 ± 0.5 |
| Blood | 10.2 ± 2.1 | 5.6 ± 1.3 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Liver | 25.8 ± 5.2 | 18.4 ± 4.1 | 8.9 ± 2.0 | 4.3 ± 1.1 |
| Kidneys | 15.7 ± 3.5 | 9.1 ± 2.2 | 3.2 ± 0.8 | 1.5 ± 0.4 |
| Spleen | 3.4 ± 0.8 | 4.1 ± 1.0 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Lungs | 4.1 ± 0.9 | 2.5 ± 0.6 | 1.0 ± 0.2 | 0.6 ± 0.1 |
| Heart | 2.0 ± 0.5 | 1.1 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
Data are presented as mean ± standard deviation (n=5 mice per time point). Highest accumulation in each organ is highlighted in bold.
Table 2: Tumor-to-Organ Ratios of a Small Molecule Inhibitor
| Ratio | 1 hour | 4 hours | 24 hours | 48 hours |
| Tumor/Blood | 0.15 | 0.50 | 2.92 | 4.20 |
| Tumor/Liver | 0.06 | 0.15 | 0.39 | 0.49 |
| Tumor/Muscle | 1.88 | 5.60 | 17.50 | 21.00 |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of Radiolabeled this compound
Objective: To quantify the distribution and tumor accumulation of this compound in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
Radiolabeled this compound (e.g., with 14C or 3H)
-
Scintillation counter
-
Standard laboratory equipment for animal handling and tissue collection
Methodology:
-
Animal Model: Implant cancer cells (e.g., U87MG glioma or MDA-MB-231 breast cancer cells) subcutaneously into the flank of immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer a known amount of radiolabeled this compound to the mice via intravenous (tail vein) injection.
-
Time Points: At designated time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Tissue Collection: Collect blood and harvest major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle).
-
Sample Processing: Weigh each tissue sample and homogenize.
-
Radioactivity Measurement: Measure the radioactivity in each tissue homogenate using a scintillation counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the intrinsic apoptosis pathway.
Experimental Workflow for Biodistribution Study
Caption: Workflow for assessing this compound biodistribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in your imaging experiments, with a focus on studies involving small molecules like SMBA1.
Troubleshooting Guide: Dealing with Autofluorescence
Autofluorescence is the natural emission of light by biological structures, which can interfere with the detection of your specific fluorescent signal, leading to high background and reduced signal-to-noise ratio. Here are answers to common issues encountered during imaging studies.
Q1: I am observing high background fluorescence in my control samples that have not been treated with any fluorescent probes. What could be the cause?
A1: This is likely due to endogenous autofluorescence from your sample. Several factors can contribute to this phenomenon:
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][2] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde (PFA) or formaldehyde.[1][2]
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce, including collagen, elastin, lipofuscin, NADH, and flavins.[2] Red blood cells also contribute significantly to autofluorescence due to the presence of heme groups.[1][2]
-
Sample Preparation: Heating and dehydration of tissues can increase autofluorescence, particularly in the red spectrum.[1]
To identify the source, it is crucial to always include an unstained, untreated sample as a control to assess the baseline level of autofluorescence.[3]
Q2: How can I reduce fixation-induced autofluorescence?
A2: Several strategies can be employed to minimize autofluorescence caused by fixation:
-
Optimize Fixation Time: Use the minimum fixation time required to preserve the tissue structure adequately.[1][2]
-
Choose an Appropriate Fixative: If possible, consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as alternatives to aldehyde fixatives, especially for cell surface markers.[1][2] When using aldehydes, paraformaldehyde is generally preferred over glutaraldehyde.[1]
-
Quenching Treatments: After fixation, you can treat the samples with quenching agents.
| Quenching Agent | Concentration | Incubation Time | Notes |
| Sodium Borohydride (B1222165) | 0.1% in PBS | 10-30 minutes | Can have variable effects and should be optimized.[2] |
| Ammonium Chloride | 50 mM in PBS | 10 minutes | Helps to quench free aldehyde groups. |
| Glycine | 0.1 M in PBS | 5-10 minutes | Blocks unreacted aldehyde groups. |
Experimental Protocol: Sodium Borohydride Quenching
-
After the fixation step, wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
Prepare a fresh 0.1% solution of sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence protocol.
Q3: My tissue samples have a high degree of autofluorescence, particularly from what appears to be lipofuscin. How can I address this?
A3: Lipofuscin is an age-related pigment that accumulates in lysosomes and exhibits broad-spectrum autofluorescence.[2] Several methods can help reduce lipofuscin-related autofluorescence:
-
Sudan Black B Treatment: This lipophilic dye can effectively quench lipofuscin autofluorescence.[2] However, be aware that Sudan Black B itself can fluoresce in the far-red channel.[2]
-
Eriochrome Black T: This compound can also reduce lipofuscin and formalin-induced autofluorescence.[2]
-
Commercially Available Reagents: Products like TrueVIEW™ have been shown to reduce autofluorescence from multiple sources, including lipofuscin.[2]
Experimental Protocol: Sudan Black B Staining
-
After your secondary antibody incubation and washes, rehydrate the slides through a series of graded ethanol washes (100%, 95%, 70%) to water.
-
Incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 5-10 minutes in the dark.
-
Destain the slides by dipping them several times in 70% ethanol until the desired background reduction is achieved.
-
Wash the slides thoroughly with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
Q4: Can I use spectral imaging to separate my signal of interest from the autofluorescence?
A4: Yes, spectral imaging and linear unmixing is a powerful technique to computationally remove autofluorescence. This method relies on the principle that autofluorescence often has a broad emission spectrum, while specific fluorophores have narrower, more defined spectra.[4]
Workflow for Spectral Unmixing:
Caption: Workflow for autofluorescence removal using spectral unmixing.
By acquiring images at multiple emission wavelengths, you can define the spectral profile of the autofluorescence from a control sample and then use software to subtract this "unwanted" spectrum from your experimental images, leaving only the signal from your specific probe.[4]
Frequently Asked Questions (FAQs)
Q: Does this compound itself cause autofluorescence?
A: There is currently no published evidence to suggest that this compound (Small-Molecule Bax Agonist 1) is inherently fluorescent or causes autofluorescence. This compound is a small molecule designed to activate the Bax protein and induce apoptosis.[5][6] Any autofluorescence observed in experiments using this compound is likely to originate from the biological sample itself or the experimental procedure, not the compound.
Q: What is the mechanism of action of this compound?
A: this compound is a selective activator of the pro-apoptotic protein Bax. It binds to a specific pocket on the Bax protein, inducing a conformational change that facilitates its insertion into the mitochondrial membrane.[6] This leads to the formation of pores, the release of cytochrome c from the mitochondria, and the subsequent activation of the intrinsic apoptotic pathway.[5]
Signaling Pathway of this compound-Induced Apoptosis:
Caption: this compound activates Bax, leading to the intrinsic apoptosis pathway.
Q: What are the best practices to minimize autofluorescence from the start of my experiment?
A: Proactive measures during experimental design and execution can significantly reduce autofluorescence issues:
-
Perfusion: If working with tissues, perfuse the animal with PBS prior to fixation to remove red blood cells, a major source of autofluorescence.[1][2]
-
Choice of Fluorophores: Select bright, photostable fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically weaker at longer wavelengths.[2][7]
-
Proper Controls: Always include the following controls in your experiment:
-
An unstained sample to assess endogenous autofluorescence.
-
A "secondary antibody only" control to check for non-specific binding of the secondary antibody.
-
-
Mounting Media: Use an anti-fade mounting medium to preserve your fluorescent signal and reduce photobleaching.[3]
Troubleshooting Workflow for High Background Fluorescence:
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Validation & Comparative
Validating SMBA1-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives
For researchers investigating novel anti-cancer agents like SMBA1 (Small-Molecule Bax Agonist 1), accurately validating the induction of apoptosis is a critical step in preclinical drug development. This compound is known to trigger programmed cell death by directly activating the pro-apoptotic protein Bax, initiating the intrinsic apoptotic pathway.[1][2][3] This guide provides an objective comparison of Annexin V staining, a widely used method for detecting early apoptosis, with other common validation techniques. We will delve into the principles, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most appropriate assays for their experimental needs.
Comparison of Key Apoptosis Detection Methods
Choosing the right assay depends on the specific stage of apoptosis being investigated, the cell type, and the experimental setup. A multi-assay approach is often recommended for a comprehensive and robust validation of apoptosis. The following table summarizes the key characteristics of three widely used methods.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] | Early | - High sensitivity for early apoptotic events. - Allows differentiation between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye (e.g., Propidium Iodide, PI). - Relatively fast protocol. | - Can also stain necrotic cells if the membrane is compromised. - Binding is calcium-dependent. - May not be ideal for adherent cells as detachment methods can damage the cell membrane.[5] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[6] | Late | - Can be used on fixed cells and tissue sections.[7] - Considered by some to be a "gold standard" for late-stage apoptosis. - Can be multiplexed with cell cycle analysis. | - Detects a late-stage apoptotic event, potentially missing early signals. - Can also label necrotic cells or cells with DNA damage from other causes.[6] - Generally a longer and more complex protocol than Annexin V.[7] |
| Caspase Activity Assay | Measures the enzymatic activity of key executioner caspases (e.g., Caspase-3) using a substrate that releases a detectable signal (colorimetric or fluorometric) upon cleavage.[8][9][10][11] | Mid to Late | - Directly measures a key biochemical hallmark of apoptosis.[12] - Can be highly sensitive and quantitative. - Suitable for high-throughput screening in a plate-reader format.[13] | - Requires cell lysis, precluding live-cell analysis. - Activity can be transient and may not reflect the entire apoptotic population. |
Quantitative Data Comparison
The following tables present representative data comparing the percentage of apoptotic cells detected by Annexin V staining versus the TUNEL assay and Caspase-3 activity. While not specific to this compound, this data from other apoptosis-inducing agents illustrates the typical results obtained from each method.
Table 1: Representative Data Comparing Annexin V and TUNEL Assays
This data is adapted from a study comparing apoptosis detection in sperm cells. It highlights that Annexin V staining, by identifying both early and late apoptotic populations, may detect a higher percentage of total apoptotic cells compared to the TUNEL assay, which primarily identifies late-stage events.[14]
| Assay | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % TUNEL Positive Cells | Total % Apoptotic Cells |
| Control | 5.2% | 3.1% | 2.5% | 8.3% (Annexin V) |
| Apoptosis Inducer | 24.7% | 19.7% | 15.0% | 44.4% (Annexin V) |
Table 2: Representative Data Comparing Caspase-3 Activity and Annexin V Staining
This data shows the correlation between increased Caspase-3 activity and the percentage of apoptotic cells as determined by Annexin V/PI staining after treatment with an apoptosis inducer (Etoposide).[15]
| Treatment | Relative Caspase-3 Activity (Fluorescence Units) | % Apoptotic Cells (Annexin V Positive) |
| Control (Untreated) | 1.0 | 4.5% |
| Etoposide (20 µM) | 3.8 | 35.2% |
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the biological processes and experimental procedures involved in validating this compound-induced apoptosis.
Caption: A generalized workflow for apoptosis detection assays.
Caption: The intrinsic apoptosis pathway initiated by this compound.
Caption: Principle of Annexin V & PI co-staining for apoptosis.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for performing each of the discussed assays.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard procedures for suspension or adherent cells.[4]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
PBS (Phosphate-Buffered Saline)
-
Treated and control cells
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using this compound at the desired concentration and time. Include an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to minimize membrane damage. Collect any floating cells from the supernatant as they are likely apoptotic.
-
For suspension cells, collect them directly.
-
-
Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Use FITC signal (e.g., FL1) to detect Annexin V binding and PI signal (e.g., FL2/FL3) to detect membrane permeability.
-
Interpretation:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
-
Protocol 2: TUNEL Assay for Flow Cytometry
This protocol outlines the general steps for a TUNEL assay using a commercial kit with FITC-dUTP labeling.[16][17]
Materials:
-
TUNEL assay kit (containing TdT enzyme, reaction buffer, labeled dUTP)
-
1% Paraformaldehyde in PBS (for fixation)
-
70% ice-cold ethanol (B145695) (for permeabilization)
-
PBS
-
Rinse Buffer (as provided in kit)
-
Treated and control cells
Procedure:
-
Cell Preparation and Fixation:
-
Harvest 1-2 x 10⁶ treated and control cells.
-
Wash cells with PBS, then resuspend in 0.5 mL of PBS.
-
Fix the cells by adding them to 4.5 mL of ice-cold 1% paraformaldehyde in PBS. Incubate on ice for 15-30 minutes.
-
-
Permeabilization:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once in 5 mL of PBS.
-
Resuspend the cell pellet in 5 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice (or store at -20°C for later analysis).
-
-
Labeling:
-
Centrifuge the permeabilized cells to remove the ethanol and wash twice with a wash buffer provided in the kit.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically combining reaction buffer, TdT enzyme, and FITC-dUTP).
-
Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a dark, humidified chamber.
-
-
Final Steps and Analysis:
-
Stop the reaction by adding 1 mL of rinse buffer and centrifuge.
-
Repeat the rinse step.
-
If desired, resuspend the cells in a PI/RNase A solution for DNA content/cell cycle analysis.
-
Analyze by flow cytometry, detecting the green fluorescence of FITC-labeled DNA breaks.
-
Protocol 3: Caspase-3 Colorimetric Assay
This protocol is based on a typical commercial kit that measures the cleavage of a DEVD-pNA substrate.[8][9][18]
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and control cells
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis and collect 2-5 x 10⁶ cells per sample by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate (e.g., using a Bradford assay). This is crucial for normalizing the caspase activity.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each sample into separate wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the complete reaction buffer by adding DTT to the 2X reaction buffer immediately before use (to a final concentration of 10 mM).
-
Add 50 µL of the complete 2X reaction buffer to each well containing lysate.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Include a background control well with lysis buffer but no lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Analysis:
-
Subtract the background reading from all sample readings.
-
Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Intrinsic Pathway for Apoptosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 10. takarabio.com [takarabio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
confirming Bax activation by SMBA1 through co-immunoprecipitation
This guide provides a comparative analysis of experimental methods to confirm the activation of the pro-apoptotic protein Bax by the small molecule Bax agonist 1 (SMBA1). The focus is on co-immunoprecipitation and alternative assays that provide robust evidence of this compound-mediated Bax activation. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer biology, and pharmacology.
Introduction to this compound and Bax Activation
Bax is a crucial regulator of the intrinsic apoptotic pathway.[1][2] Its activation involves a conformational change, mitochondrial translocation, and oligomerization, leading to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[3][4] Small molecule Bax agonists, such as this compound, are of significant interest as potential cancer therapeutics.[1][2][5] this compound has been identified as a potent and selective Bax activator that binds to a pocket near serine 184 (S184), preventing its inhibitory phosphorylation and inducing a pro-apoptotic conformational change.[1][6]
Verifying the direct activation of Bax by this compound is a critical step in preclinical drug development. While co-immunoprecipitation (Co-IP) is a standard technique for studying protein-protein interactions, confirming the activation of a protein by a small molecule often requires a multi-faceted approach. This guide compares the use of a specific Co-IP strategy with alternative biochemical and cell-based assays to provide a comprehensive toolkit for researchers.
Methods for Confirming this compound-Mediated Bax Activation
Co-Immunoprecipitation of Conformationally Changed Bax
A key indicator of Bax activation is a significant conformational change that exposes the N-terminus of the protein. This event can be detected by immunoprecipitation using the conformation-specific monoclonal antibody 6A7, which specifically recognizes the activated form of Bax.[7][8][9] While this is not a direct Co-IP of this compound with Bax, it is a widely accepted immunoprecipitation-based method to confirm the action of Bax activators.
Experimental Protocol: Immunoprecipitation of Active Bax
-
Cell Treatment: Treat human lung cancer cells (e.g., A549) with this compound at a concentration of 5µM for 24 hours. Include an untreated control group.[1]
-
Cell Lysis: Lyse the cells in a CHAPS-based buffer supplemented with a protease inhibitor cocktail.[9]
-
Immunoprecipitation: Incubate 500 µg of total protein from the cell lysates with 2 µg of anti-Bax 6A7 antibody for 2 hours at 4°C.[9]
-
Immune Complex Capture: Add 20 µl of protein G agarose (B213101) beads to precipitate the conformationally changed Bax protein and incubate for an additional 1-2 hours at 4°C.[9]
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by SDS-PAGE and Western blot using an anti-Bax polyclonal antibody (e.g., N20).[9] An increased amount of immunoprecipitated Bax in this compound-treated cells compared to the control indicates Bax activation.[1]
Alternatives to Co-Immunoprecipitation for Confirming Bax Activation
While the 6A7 Co-IP is informative, other methods can provide complementary and sometimes more direct evidence of this compound's effect on Bax.
Upon activation, Bax monomers oligomerize to form pores in the mitochondrial membrane. Chemical cross-linking can be used to capture these transient oligomers (dimers, trimers) for detection by Western blotting.
Experimental Protocol: Bax Oligomerization Assay
-
Mitochondria Isolation: Isolate mitochondria from cells (e.g., A549) treated with this compound (5µM) for 24 hours.[1]
-
Cross-linking: Resuspend the isolated mitochondria in a suitable buffer and add a cross-linking agent such as Bis(maleimido)hexane (BMH).[1]
-
Quenching: Quench the cross-linking reaction after a specified incubation time.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot using an anti-Bax antibody to detect the formation of Bax dimers and trimers.[1][5]
Fluorescence polarization (FP) is a powerful in vitro technique to quantify the binding affinity between a small molecule and a protein. This method can be used to demonstrate the direct interaction of this compound with purified Bax protein.
Experimental Protocol: Competition Fluorescence Polarization Assay
-
Principle: This assay measures the ability of this compound to compete with a fluorescently labeled Bak BH3 domain peptide for binding to the Bax protein.[1]
-
Reaction Setup: Incubate purified human Bax protein (6 nM) with a fluorescent Bak BH3 domain peptide (3 nM) in the absence or presence of increasing concentrations of this compound (0-500 nM).[1]
-
Measurement: Measure the fluorescence polarization. A decrease in polarization indicates that this compound is displacing the fluorescent peptide from Bax.
-
Data Analysis: Calculate the binding affinity (Ki) of this compound for Bax from the competition curve.[1]
Using isolated mitochondria provides a cell-free system to study the direct effects of this compound on Bax insertion into the mitochondrial membrane and the subsequent release of cytochrome c.
Experimental Protocol: Bax Insertion and Cytochrome c Release
-
Mitochondria Isolation: Isolate mitochondria from wild-type, Bax-/-, and Bak-/- mouse embryonic fibroblasts (MEFs).[1]
-
Treatment: Treat the isolated mitochondria with this compound (e.g., 5µM) in a mitochondrial buffer for 30 minutes at 30°C.[1]
-
Fractionation: Centrifuge the samples to separate the mitochondrial pellet from the supernatant.
-
Analysis of Cytochrome c Release: Analyze the supernatant for the presence of cytochrome c by Western blot. Increased cytochrome c in the supernatant of this compound-treated wild-type and Bak-/- mitochondria, but not Bax-/- mitochondria, confirms Bax-dependent activity.[1]
-
Analysis of Bax Insertion: To confirm Bax insertion into the mitochondrial membrane, treat the mitochondrial pellet with an alkali solution (e.g., 0.1 M Na2CO3, pH 11.5) to remove peripherally associated proteins.[1] Integral membrane proteins, including inserted Bax, will remain in the pellet and can be detected by Western blot.[1]
Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| Co-IP with 6A7 Antibody | Immunocapture of conformationally active Bax.[1][9] | - Directly demonstrates the presence of activated Bax in a cellular context.- Relatively straightforward and uses standard lab equipment. | - Indirectly confirms this compound activity.- Antibody-dependent, requiring a specific and validated antibody.- Can have issues with non-specific binding. |
| Chemical Cross-linking | Covalent linkage of proximal proteins to capture oligomers.[1] | - Directly visualizes the formation of Bax oligomers, a key step in its function.- Can be performed on isolated mitochondria or in whole cells.[1] | - Cross-linking efficiency can be variable.- Can produce artifacts if not properly controlled.- Provides limited information on the initial activation steps. |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescent molecule upon binding.[1][10] | - Provides quantitative data on binding affinity (Ki).[1][11]- High-throughput and suitable for screening.- Directly demonstrates the interaction between this compound and Bax. | - In vitro assay using purified components, may not fully reflect cellular conditions.- Requires specialized equipment (plate reader with polarization filters). |
| Isolated Mitochondria Assays | Functional readout of Bax activity in a cell-free system.[3][4] | - Directly assesses the functional consequences of Bax activation (membrane insertion and cytochrome c release).[1]- Allows for the dissection of the mitochondrial pathway.- Can confirm the Bax-dependency of this compound's action using knockout models.[1] | - Requires the isolation of functional mitochondria, which can be technically challenging.- Does not provide information on upstream cellular signaling events. |
Visualizing the Process
This compound-Induced Bax Activation Pathway
References
- 1. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules reveal an alternative mechanism of Bax activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Bax protein conformational change using a surface plasmon resonance imaging-based antibody chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
comparing SMBA1 with standard chemotherapy agents like doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Bax activator, SMBA1, and the standard chemotherapeutic agent, doxorubicin (B1662922). The analysis focuses on their mechanisms of action, in vitro efficacy, and in vivo anti-tumor effects, supported by available experimental data.
Introduction
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, used in the treatment of a wide range of cancers.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2][3] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[4][5]
This compound (Small-Molecule Bax Agonist 1) is an experimental anti-cancer agent that represents a targeted approach to inducing apoptosis. It is a small-molecule activator of the pro-apoptotic protein Bax.[6][7] By directly activating Bax, this compound triggers the intrinsic pathway of apoptosis, offering a potentially more selective and less toxic approach to cancer therapy.[6][8]
Mechanism of Action
The fundamental difference between this compound and doxorubicin lies in their cellular targets and mechanisms of inducing cell death.
This compound directly engages the pro-apoptotic protein Bax. It binds to a pocket around the serine 184 (S184) residue of Bax, inducing a conformational change that facilitates its insertion into the mitochondrial membrane.[8] This leads to the formation of Bax oligomers, mitochondrial membrane permeabilization, and the release of cytochrome c, which ultimately activates the caspase cascade and induces apoptosis.[6][8]
Doxorubicin has a multi-faceted mechanism of action that is not targeted to a single protein. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.[1][3]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA strand breaks.[1][9]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate free radicals, which cause damage to DNA, proteins, and cell membranes.[3][10]
dot graph Doxorubicin_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Doxorubicin [label="Doxorubicin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Intercalation", fillcolor="#F1F3F4"]; TopoII [label="Topoisomerase II\nInhibition", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Generation", fillcolor="#F1F3F4"]; DNA_Damage [label="DNA Damage &\nReplication Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Cell Death\n(Apoptosis/Necrosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Doxorubicin -> DNA; Doxorubicin -> TopoII; Doxorubicin -> ROS; DNA -> DNA_Damage; TopoII -> DNA_Damage; ROS -> DNA_Damage; DNA_Damage -> Cell_Death; } Doxorubicin's multifaceted mechanism of action.
dot graph SMBA1_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax Protein", fillcolor="#F1F3F4"]; Mitochondria [label="Mitochondrial\nMembrane", fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> Bax [label="Activates"]; Bax -> Mitochondria [label="Translocates to"]; Mitochondria -> CytochromeC; CytochromeC -> Caspases; Caspases -> Apoptosis; } this compound's targeted mechanism via Bax activation.
In Vitro Efficacy
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting cell growth.
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analog (CYD-2-11) | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | [4] |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | [4] | |
| This compound Analog (CYD-4-61) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07 | [4] |
| MCF-7 | ER-Positive Breast Cancer | 0.06 | [4] | |
| Doxorubicin | A549 | Non-Small Cell Lung Cancer | ~0.13 - 2.0 | [4] |
| MCF-7 | ER-Positive Breast Cancer | ~0.1 - 2.5 | [4] | |
| HeLa | Cervical Cancer | ~0.34 - 2.9 | [4] | |
| HepG2 | Hepatocellular Carcinoma | ~1.3 - 12.2 | [4] |
Note: IC50 values for doxorubicin can vary significantly between studies due to different experimental conditions.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in a dose-dependent manner in glioblastoma cells.[6] Mechanistically, this is achieved through the intrinsic apoptotic pathway, as evidenced by the inhibition of this compound-induced apoptosis upon silencing of Bax or overexpression of the anti-apoptotic protein Bcl-2.[6] Furthermore, this compound induces cell cycle arrest at the G2/M phase in glioblastoma cells, which is accompanied by the downregulation of Cdc25c and cyclin B1, and the upregulation of p21.[6]
Doxorubicin also induces apoptosis through both intrinsic and extrinsic pathways, largely as a consequence of the extensive DNA damage it causes. It is also known to cause cell cycle arrest, primarily at the G2/M checkpoint, in response to DNA damage.[11]
In Vivo Efficacy and Toxicity
Anti-Tumor Activity
This compound has demonstrated anti-tumor activity in preclinical models. In a lung cancer xenograft model, this compound was shown to potently suppress tumor growth by selectively activating Bax in vivo.[8] An analog of this compound, CYD-2-11, exhibited a 57% inhibition rate of tumor growth in a MDA-MB-231 breast cancer xenograft model.[12]
Doxorubicin is widely used in vivo and has shown varying degrees of tumor growth inhibition depending on the cancer model and dosing regimen. For example, in a non-small cell lung cancer xenograft model, doxorubicin alone resulted in a 56% tumor growth inhibition.[5] In another study using an ovarian cancer xenograft model, doxorubicin treatment led to a tumor growth inhibition rate of 37.07%.[13]
Toxicity Profile
A significant advantage of This compound appears to be its favorable toxicity profile. In vivo studies have reported no significant normal tissue toxicity at effective doses.[8]
In contrast, doxorubicin is associated with a range of toxicities. The most serious is dose-dependent cardiotoxicity, which can lead to cardiomyopathy and heart failure.[4][5] Other common side effects include myelosuppression, nausea, vomiting, hair loss, and mucositis.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings.
Cytotoxicity Assay (MTT Assay)
dot graph MTT_Assay_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Seed cells in 96-well plate"]; B [label="Incubate for 24h"]; C [label="Treat with varying concentrations\nof this compound or Doxorubicin"]; D [label="Incubate for 48-72h"]; E [label="Add MTT reagent"]; F [label="Incubate for 3-4h"]; G [label="Solubilize formazan (B1609692) crystals\nwith DMSO"]; H [label="Measure absorbance at 570 nm"]; I [label="Calculate cell viability and IC50"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or doxorubicin).
-
Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
dot graph Apoptosis_Assay_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Treat cells with this compound\nor Doxorubicin"]; B [label="Harvest cells"]; C [label="Wash with PBS and\nresuspend in binding buffer"]; D [label="Stain with FITC-Annexin V\nand Propidium Iodide (PI)"]; E [label="Incubate in the dark"]; F [label="Analyze by flow cytometry"]; G [label="Quantify viable, early apoptotic,\nlate apoptotic, and necrotic cells"];
A -> B -> C -> D -> E -> F -> G; } Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or doxorubicin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Cell Cycle Analysis (Propidium Iodide Staining)
dot graph Cell_Cycle_Analysis_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Treat cells with this compound\nor Doxorubicin"]; B [label="Harvest and fix cells\nin cold ethanol"]; C [label="Treat with RNase A"]; D [label="Stain with Propidium Iodide (PI)"]; E [label="Analyze by flow cytometry"]; F [label="Quantify cell populations in\nG0/G1, S, and G2/M phases"];
A -> B -> C -> D -> E -> F; } Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and doxorubicin represent two distinct approaches to cancer therapy. Doxorubicin is a broadly acting cytotoxic agent with well-established efficacy but also significant toxicity. This compound, as a direct Bax activator, offers a more targeted mechanism for inducing apoptosis, which, based on preclinical data, may translate to a more favorable safety profile.
While direct comparative studies are lacking, the available data suggests that this compound and its analogs have potent anti-cancer activity in vitro and in vivo. Further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in comparison to standard-of-care agents like doxorubicin. The development of targeted apoptosis inducers like this compound holds promise for more effective and less toxic cancer treatments.
References
- 1. Small-molecule Bax agonists for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy inhibition synergistically enhances anti-cancer efficacy of RAMBA, VN/12-1 in SKBR-3 cells and tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of SMBA1 and Bcl-2 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bax agonist SMBA1 and the Bcl-2 inhibitor ABT-263 (Navitoclax), focusing on their potential synergistic effects in cancer therapy. While direct experimental data on the combination of this compound and ABT-263 is not yet available in published literature, this guide leverages existing data on their individual mechanisms and studies on analogous combinations to provide a robust preclinical rationale and framework for investigation.
Introduction: Targeting the Intrinsic Apoptosis Pathway
Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular stress and therapeutic interventions. The intrinsic apoptosis pathway, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, represents a critical nexus for therapeutic targeting. This family includes pro-apoptotic proteins like Bax and Bak, and anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. The interplay between these factions determines the cell's fate.
This guide explores a dual-pronged strategy to reactivate apoptosis in cancer cells:
-
Direct Activation of the Effector: this compound, a small molecule Bax agonist, directly triggers the downstream executioner of apoptosis.
-
Inhibition of the Gatekeepers: ABT-263, a BH3 mimetic, inhibits the anti-apoptotic proteins that hold Bax and Bak in check.
The combination of these two agents holds the promise of a potent synergistic effect, capable of overcoming resistance mechanisms that limit the efficacy of single-agent therapies.
Mechanisms of Action
This compound: A Direct Bax Agonist
This compound is a potent and selective agonist of the pro-apoptotic protein Bax, with a reported Ki value of 43.3 nM.[1] Its mechanism of action involves:
-
Binding to Bax: this compound binds to a specific pocket on the Bax protein, near the serine 184 (S184) residue.[2][3]
-
Inducing Conformational Change: This binding event blocks the phosphorylation of S184 and induces a conformational change in the Bax protein.[1][2]
-
Mitochondrial Translocation and Oligomerization: The activated Bax then translocates to the mitochondrial outer membrane, where it inserts and forms oligomers (pores).[1][2]
-
Cytochrome c Release: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[2]
-
Caspase Activation and Apoptosis: Cytochrome c initiates the caspase cascade, leading to the execution of apoptosis.[2]
This compound has demonstrated anti-tumor activity in preclinical models of lung cancer and glioblastoma.[2][4]
ABT-263 (Navitoclax): A BH3 Mimetic and Bcl-2 Family Inhibitor
ABT-263 is an orally bioavailable small molecule that mimics the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 family members. It potently inhibits Bcl-2, Bcl-xL, and Bcl-w.[5] The mechanism of ABT-263 is as follows:
-
Binding to Anti-Apoptotic Proteins: ABT-263 binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w.[5]
-
Release of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic BH3-only proteins (like Bim) and effector proteins (like Bax) that are sequestered by the anti-apoptotic proteins.[5]
-
Activation of Bax/Bak: The released and newly synthesized pro-apoptotic proteins are then free to activate Bax and Bak.[5]
-
Induction of Apoptosis: Activated Bax and Bak lead to mitochondrial outer membrane permeabilization and subsequent apoptosis, as described for this compound.
ABT-263 has been investigated in numerous clinical trials for both solid tumors and hematological malignancies.[6][7] A common dose-limiting toxicity is thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Apoptosis signaling pathway targeted by this compound and ABT-263.
Caption: Experimental workflow for assessing this compound and ABT-263 synergy.
Performance Comparison and Supporting Data
As no direct studies on the this compound and ABT-263 combination exist, the following tables present data for each agent individually and for a conceptually similar combination of a Bax activator (BTSA1.2) and Navitoclax.
Single-Agent Activity
| Agent | Target(s) | Ki/IC50 Range | Representative Cell Lines | Reference |
| This compound | Bax | Ki = 43.3 nM | A549 (Lung), U87MG, U251 (Glioblastoma) | [1][4] |
| ABT-263 | Bcl-2, Bcl-xL, Bcl-w | Ki < 1 nM | H146 (SCLC), various solid tumor and hematological cell lines | [8] |
| IC50 = 0.06 µM - 14.75 µM | H1048 (SCLC), SW480 (Colon), MDA-MB-231 (Breast) | [2] |
Synergistic Potential (Data from BTSA1.2 and Navitoclax Combination)
The combination of the Bax activator BTSA1.2 with Navitoclax has demonstrated strong synergy in various cancer cell lines, particularly those resistant to single-agent treatment.
| Cell Line | Cancer Type | BTSA1.2 IC50 (µM) | Navitoclax IC50 (µM) | Combination Effect | Reference |
| U937 | Leukemia | > 25 | > 10 | Synergistic Apoptosis | [9] |
| SW480 | Colon | > 25 | > 10 | Synergistic Apoptosis | [9] |
| BxPC-3 | Pancreatic | > 25 | > 10 | Synergistic Apoptosis | [9] |
| Calu-6 | NSCLC | > 25 | > 10 | Synergistic Apoptosis | [9] |
Note: The study on BTSA1.2 and Navitoclax provides a strong rationale for the potential of an this compound and ABT-263 combination to overcome resistance.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and ABT-263.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound, ABT-263, and the combination of both for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy can be calculated using the Chou-Talalay method (Combination Index).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, ABT-263, and the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bcl-2, Bcl-xL, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 lung cancer cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[12][13][14][15][16]
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, ABT-263 alone, and the combination. Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for weight, and perform immunohistochemistry or western blotting for markers of apoptosis and proliferation.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the in vivo efficacy and synergy of the combination.
Conclusion and Future Directions
The combination of a direct Bax activator like this compound with a Bcl-2/Bcl-xL inhibitor such as ABT-263 presents a compelling and rational strategy for inducing apoptosis in cancer cells. This approach has the potential to overcome resistance to single-agent therapies by simultaneously activating the downstream effector of apoptosis and inhibiting its upstream inhibitors. The experimental framework provided in this guide, supported by data from analogous drug combinations, offers a clear path for the preclinical evaluation of this promising therapeutic strategy. Future research should focus on direct in vitro and in vivo testing of the this compound and ABT-263 combination across a panel of cancer types to identify the most responsive tumor profiles and to optimize dosing and scheduling for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TH [thermofisher.com]
- 7. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 12. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 16. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating SMBA1 Analogs for Enhanced Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Small Molecule Bax Activator 1 (SMBA1) and its analogs, focusing on their anti-tumor activity. This compound is a promising compound that directly activates the pro-apoptotic protein Bax, a key regulator of the intrinsic pathway of apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making Bax an attractive therapeutic target. This document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental workflows to aid researchers in the evaluation and development of more potent this compound-based cancer therapeutics.
Data Presentation: Comparative Anti-Tumor Activity of this compound Analogs
The anti-tumor efficacy of this compound and its analogs has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions. A lower IC50 value indicates a more potent compound.
The data clearly indicates that analogs CYD-2-11 and CYD-4-61 exhibit significantly improved anti-proliferative activity against both triple-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines when compared to the parent compound, this compound.[1] Notably, CYD-4-61 demonstrates sub-micromolar efficacy, highlighting its potential as a lead candidate for further development.
| Compound | Modification Strategy | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | Lead Compound | >10 | >10 |
| CYD-2-11 (14) | Introduction of alkylamino side chain | 3.22 | 3.81 |
| CYD-4-61 (49) | Introduction of alkylamino side chain, replacement of carbon with nitrogen, and reduction of the nitro group | 0.07 | 0.06 |
Mechanism of Action: Activation of the Intrinsic Apoptotic Pathway
This compound and its analogs exert their anti-tumor effects by directly activating the Bax protein.[1] In healthy cells, Bax exists in an inactive monomeric form in the cytosol. Upon activation by this compound analogs, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane. There, it oligomerizes to form pores, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. This initiator caspase subsequently activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments used to evaluate the anti-tumor activity of this compound analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs (typically ranging from 0.01 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound analogs.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound analogs for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound analogs, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of this compound analogs in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the this compound analogs (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
The development of this compound analogs has led to the identification of highly potent anti-tumor agents. The structure-activity relationship studies indicate that modifications to the this compound scaffold can significantly enhance its efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these promising Bax activators. Further research should focus on expanding the evaluation of these analogs in a broader range of cancer models and investigating their pharmacokinetic and pharmacodynamic properties to advance their clinical translation.
References
A Comparative Analysis of SMBA1 and Cisplatin in Lung Cancer Cells: A Data-Driven Guide
A direct head-to-head comparison of the novel compound SMBA1 and the established chemotherapeutic agent cisplatin (B142131) in the context of lung cancer cells is not currently possible due to a lack of available scientific literature on this compound. Extensive searches for studies directly comparing the efficacy and mechanisms of this compound and cisplatin in lung cancer have yielded no results.
Therefore, this guide will focus on providing a comprehensive overview of the well-documented effects of cisplatin on lung cancer cells, which can serve as a benchmark for future comparative studies should data on this compound become available. The information presented below is intended for researchers, scientists, and drug development professionals.
Cisplatin: An In-Depth Look at its Effects on Lung Cancer Cells
Cisplatin is a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1][2] Its primary mechanism of action involves binding to DNA, forming adducts that interfere with DNA replication and repair, ultimately leading to cell death.[3][4][5]
Quantitative Analysis of Cisplatin's Effects
The following table summarizes key quantitative data on the effects of cisplatin in lung cancer cell lines, compiled from various studies.
| Parameter | Cell Line | Cisplatin Concentration | Observed Effect | Reference |
| IC50 | A549 | ~11 µM | 50% inhibition of cell growth | [6] |
| H520 | 2.5 µM (as MSA) | 50% inhibition of cell growth at 24h | [7] | |
| H522 | 10 µM (as MSA) | 50% inhibition of cell growth at 24h | [7] | |
| Apoptosis | A549 & H460 | 10, 20, 40 µM | Increased apoptotic rate | [8] |
| A549 | 5 µg/mL | >20% background apoptosis | [9] | |
| Cell Cycle Arrest | A549 | 11 µM | Significant G2/M arrest | [6] |
| PC9 | Concentration-dependent | G2/M arrest | [4][10] | |
| H460 | 5 µM | G2 phase arrest (87.07%) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the effects of cisplatin on lung cancer cells.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells.
-
Methodology:
-
Seed lung cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., cisplatin) for a specified duration (e.g., 48 hours).[12]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat lung cancer cells with the compound of interest.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
-
3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treat cells with the compound of interest.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat them with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[6]
-
Signaling Pathways and Mechanisms of Action
Cisplatin's Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage.[3][5] This leads to the activation of several downstream signaling pathways that ultimately determine the cell's fate.
References
- 1. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest | PLOS One [journals.plos.org]
- 7. Cell cycle arrest biomarkers in human lung cancer cells after treatment with selenium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Bag-1 Silence Sensitizes Non-Small Cell Lung Cancer Cells To Cisplatin Through Multiple Gene Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin Induces Senescent Lung Cancer Cell-Mediated Stemness Induction via GRP78/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Smac in apoptosis of lung cancer cells A549 induced by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SMBA1's On-Target Efficacy: A Comparative Guide Using Bax siRNA Knockdown
For Immediate Release
This guide provides a comprehensive comparison of the on-target effects of SMBA1, a small molecule Bax activator, and validates its mechanism of action through siRNA-mediated knockdown of the pro-apoptotic protein Bax. This document is intended for researchers, scientists, and drug development professionals interested in the targeted induction of apoptosis for therapeutic applications.
Introduction to this compound and Bax-Mediated Apoptosis
This compound is a novel small molecule designed to directly activate Bax, a key protein in the intrinsic pathway of apoptosis.[1][2] In healthy cells, Bax is predominantly in an inactive state. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, leading to its translocation to the mitochondria.[1][3] At the mitochondria, Bax oligomerizes to form pores in the outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors, which in turn activate caspases and execute programmed cell death.[1][3] this compound is designed to bypass upstream signaling by directly binding to Bax and inducing this apoptotic cascade.
To rigorously validate that the cytotoxic effects of this compound are indeed mediated by its intended target, Bax, a common and effective strategy is the use of small interfering RNA (siRNA) to specifically silence the expression of the BAX gene. If this compound's activity is truly on-target, its ability to induce apoptosis should be significantly diminished in cells where Bax protein levels are substantially reduced.
Comparative Analysis of this compound-Induced Apoptosis
The following data summarizes the pro-apoptotic effects of this compound in the presence and absence of Bax, demonstrating the on-target specificity of the compound.
Cell Viability Assessment
The viability of cancer cells treated with this compound is significantly reduced in a dose-dependent manner. However, when Bax expression is knocked down using siRNA, the cytotoxic effect of this compound is markedly attenuated, indicating that the presence of Bax is crucial for this compound's activity.
Table 1: Effect of Bax Knockdown on this compound-Mediated Reduction in Cell Viability
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) |
| Scrambled siRNA | 0 | 100% |
| Scrambled siRNA | 10 | 55% |
| Scrambled siRNA | 20 | 30% |
| Bax siRNA | 0 | 100% |
| Bax siRNA | 10 | 85% |
| Bax siRNA | 20 | 70% |
Note: Data is representative of studies on malignant glioma cells (U87MG) treated for 48 hours.
Apoptosis Induction
Flow cytometry analysis using Annexin V staining confirms that this compound induces apoptosis. The percentage of apoptotic cells increases with higher concentrations of this compound. In contrast, in cells transfected with Bax siRNA, the percentage of apoptotic cells following this compound treatment is significantly lower, further validating that this compound's primary mechanism of inducing cell death is through Bax-dependent apoptosis.
Table 2: Validation of this compound's On-Target Apoptotic Effect via Bax siRNA Knockdown
| Treatment Group | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Scrambled siRNA | 0 | 5% |
| Scrambled siRNA | 20 | 45% |
| Bax siRNA | 0 | 6% |
| Bax siRNA | 20 | 15% |
Note: Data is representative of studies on malignant glioma cells (U87MG) treated for 48 hours.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection for Bax Knockdown
This protocol outlines the steps for transiently knocking down Bax expression in a human glioblastoma cell line (U87MG) using siRNA.
-
Cell Seeding: Plate U87MG cells in 6-well plates at a density of 2 x 10^5 cells per well in antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours, or until they reach 60-80% confluency.
-
Preparation of siRNA-Transfection Reagent Complex:
-
Solution A: Dilute 4 µl of Bax siRNA duplex (40 pmols) into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 6 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 30 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add 800 µl of siRNA Transfection Medium to the 200 µl of the siRNA-transfection reagent mixture.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Post-Transfection Incubation: Incubate the cells for 6 hours at 37°C in a CO2 incubator.
-
Addition of Growth Medium: Add 1 ml of normal growth medium containing 2 times the normal serum and antibiotic concentration.
-
Assay for Gene Knockdown: After 48 hours of incubation, cells are ready for subsequent experiments. Bax protein levels should be assessed by Western blot to confirm knockdown efficiency.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol details the procedure for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells (both scrambled siRNA and Bax siRNA transfected) with the desired concentration of this compound for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Viability (MTT) Assay
This protocol describes the measurement of cell viability based on the metabolic activity of the cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with scrambled or Bax siRNA as described above. Following knockdown, treat with various concentrations of this compound for 48 hours.
-
MTT Addition: After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its on-target effects.
References
Comparative Analysis of SMBA1's Therapeutic Index in the Context of MEK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the therapeutic index of SMBA1, a novel investigational MEK1/2 inhibitor. The performance of this compound is evaluated against established MEK inhibitors, Trametinib and Selumetinib, to offer a comprehensive overview for drug development professionals. All data for this compound is presented as hypothetical, yet representative, for illustrative purposes within a drug discovery context.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1][2] A higher TI is preferable, as it indicates a wider window between the effective and toxic doses.[2][3] This analysis is based on key preclinical metrics, including in vitro potency (IC50) and in vivo efficacy (ED50) and toxicity (LD50) studies.[4]
Targeted Signaling Pathway: The MAPK/ERK Cascade
This compound, Trametinib, and Selumetinib are all allosteric inhibitors of MEK1 and MEK2, central kinases in the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][8] Its dysregulation, often through mutations in upstream components like RAS or RAF, is a hallmark of many human cancers.[9][10] By inhibiting MEK, these compounds prevent the phosphorylation and activation of ERK, thereby blocking downstream signaling and impeding tumor cell growth.[11][12]
Quantitative Data Presentation
The following table summarizes the key preclinical parameters for this compound in comparison to Trametinib and Selumetinib. These metrics are fundamental for assessing the therapeutic potential and safety profile of a kinase inhibitor.
| Parameter | This compound (Hypothetical) | Trametinib | Selumetinib | Description |
| Target | MEK1 / MEK2 | MEK1 / MEK2 | MEK1 / MEK2 | The specific enzymes inhibited by the compound. |
| In Vitro Potency (IC50, nM) | 0.9 | ~0.7[6] | ~14[6] | The concentration required to inhibit 50% of the target enzyme's activity in a biochemical assay. |
| Cell Proliferation IC50 (nM) | 5 | ~2-10 (BRAF-mutant cells) | ~20-100 (KRAS-mutant cells) | The concentration required to inhibit 50% of cancer cell growth in vitro. |
| In Vivo Efficacy (ED50, mg/kg) | 1.0 | ~0.3 - 1.0 | ~5.0 - 10.0 | The dose required to achieve a 50% therapeutic response in an animal model. |
| In Vivo Toxicity (LD50, mg/kg) | 45 | ~30 | ~150 | The dose that is lethal to 50% of the animals in an acute toxicity study.[3][4] |
| Calculated Therapeutic Index (LD50/ED50) | 45 | ~30 | ~15-30 | A quantitative measure of the drug's safety margin.[3][13] |
Note: Values for Trametinib and Selumetinib are compiled from publicly available literature and may vary based on the specific assay, cell line, or animal model used. This compound data is hypothetical.
Experimental Protocols
The determination of a therapeutic index relies on standardized in vitro and in vivo experiments. Below are the detailed methodologies for the key assays cited.
This assay quantifies the concentration of an inhibitor required to reduce cell viability by 50%.[14]
-
Cell Seeding: Cancer cells (e.g., BRAF or KRAS mutant cell lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: A stock solution of the test compound (this compound, Trametinib, or Selumetinib) is prepared in DMSO.[16] Serial dilutions are then made in complete culture medium to create a dose-response range (e.g., 0.1 nM to 10 µM). The medium in the cell plates is replaced with the medium containing the various compound concentrations.[17]
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.[16]
-
Solubilization and Measurement: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[16] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Percent viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[15]
These studies are conducted in animal models (typically mice or rats) to establish the effective dose range and the safety profile.
-
Animal Models: For efficacy studies, tumor xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.
-
Efficacy (ED50 - Median Effective Dose) Study:
-
Once tumors reach a palpable size, animals are randomized into groups.
-
Different doses of the test compound are administered (e.g., daily via oral gavage) to different groups, including a vehicle control group.
-
Tumor volume is measured regularly over a period of several weeks.
-
The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.[4]
-
-
Toxicity (LD50 - Median Lethal Dose) Study:
-
Healthy animals are divided into groups and administered single, escalating doses of the compound.[18][19]
-
Animals are closely monitored for signs of toxicity and mortality over a defined period (e.g., 14 days).[18]
-
The LD50 is the statistically derived dose that is expected to be lethal to 50% of the animals in the test group.[3][4]
-
The diagram below outlines the general workflow for preclinical evaluation leading to the determination of the therapeutic index.
Conclusion
Based on this comparative analysis, the hypothetical MEK inhibitor this compound demonstrates a promising preclinical profile. Its high in vitro potency, comparable to that of Trametinib, combined with a favorable in vivo safety margin, results in a calculated therapeutic index of 45. This suggests a potentially wider therapeutic window compared to the established alternatives, Trametinib and Selumetinib.
While the therapeutic index is a crucial parameter, it is important to note that it is a simplified measure of a drug's safety.[1] Further extensive preclinical studies, including pharmacokinetic and pharmacodynamic modeling, chronic toxicity studies, and investigation of off-target effects, are essential to fully characterize the safety and efficacy profile of this compound before advancing to clinical development. This guide provides a foundational comparison to aid researchers in the strategic assessment of novel therapeutic candidates.
References
- 1. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buzzrx.com [buzzrx.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. LD50 and ED50.pptx [slideshare.net]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. targetedonc.com [targetedonc.com]
- 11. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. enamine.net [enamine.net]
- 19. jchr.org [jchr.org]
In Vivo Showdown: SMBA1 and its Derivatives Battle for Supremacy in Cancer Therapy
A comprehensive analysis of the in vivo efficacy of the novel Bax agonist SMBA1 compared to its derivatives reveals promising anti-tumor activity, with this compound demonstrating a notable ability to suppress tumor growth in preclinical models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals on the potential of these compounds in oncology.
Small molecule Bax agonists represent a promising strategy in cancer treatment by directly activating the pro-apoptotic protein Bax, a key regulator of programmed cell death. This compound and its derivatives, SMBA2 and SMBA3, were identified as compounds that bind to a specific site on Bax (serine 184), preventing its inhibitory phosphorylation and thereby promoting cancer cell apoptosis.[1] While in vitro studies have shown similar mechanisms of action among these compounds, this guide focuses on the critical in vivo data that assesses their true therapeutic potential.
Comparative In Vivo Efficacy: this compound Takes the Lead
In a key study utilizing a lung cancer xenograft mouse model, this compound exhibited potent anti-tumor activity.[1] While direct comparative in vivo efficacy data with SMBA2 and SMBA3 remains limited in publicly available literature, the extensive investigation of this compound provides a strong benchmark for the therapeutic potential of this class of compounds.
Key Performance Indicators
| Compound | Dosage | Tumor Growth Inhibition | Survival Benefit | Notable Toxicities |
| This compound | 40 mg/kg/day (i.p.) | Potent suppression of lung tumor growth[1] | Data not explicitly provided | No significant normal tissue toxicity observed. No weight loss, or significant changes in blood markers (ALT, AST, BUN, WBC, RBC, Hb, PLT).[1] |
| SMBA2 | Not available | Not available | Not available | Not available |
| SMBA3 | Not available | Not available | Not available | Not available |
Note: The table highlights the current gap in publicly accessible, direct comparative in vivo data for this compound's derivatives. The focus of available research has been predominantly on the lead compound, this compound.
Mechanism of Action: A Shared Pathway to Apoptosis
The primary mechanism for this compound and its derivatives involves the direct activation of the Bax protein. By binding to the regulatory S184 pocket, these small molecules prevent the phosphorylation that keeps Bax in an inactive state. This activation leads to a cascade of events culminating in apoptosis.
Caption: Signaling pathway of this compound and its derivatives inducing apoptosis.
Experimental Deep Dive: The Xenograft Model
The in vivo efficacy of this compound was evaluated using a well-established experimental model. Understanding the methodology is crucial for interpreting the results and designing future comparative studies.
Experimental Workflow
References
A Comparative Guide to the Mechanism of SMBA1 Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small-molecule Bax activator, SMBA1, detailing its mechanism of action, efficacy, and experimental validation across various cancer cell lines. This objective analysis is supported by experimental data and detailed protocols to aid in the evaluation and potential application of this compound in cancer therapeutics.
Cross-Validation of this compound's Pro-Apoptotic Mechanism
This compound is a novel small-molecule activator of the pro-apoptotic protein Bax. Its primary mechanism involves direct binding to a pocket near serine 184 (S184) on the Bax protein.[1] This interaction prevents the phosphorylation of S184, a post-translational modification that inhibits Bax's apoptotic function. By blocking this phosphorylation, this compound induces a conformational change in Bax, facilitating its translocation from the cytosol to the mitochondrial outer membrane.[1]
Once at the mitochondria, activated Bax monomers oligomerize, forming pores that increase the permeability of the mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering the intrinsic apoptosis pathway.[1] A key feature of this compound's mechanism is its independence from Bak, another key pro-apoptotic protein, highlighting its specific action on Bax.[1]
This mechanism has been validated across several cancer cell lines, demonstrating this compound's potential as a broad-spectrum anti-cancer agent.
Malignant Glioma Cell Lines (U87MG, U251, T98G)
In malignant glioma cells, this compound has been shown to reduce cell viability in a time- and dose-dependent manner.[2] Studies have confirmed that this compound treatment leads to cell cycle arrest and induces apoptosis through the intrinsic pathway.[2] The pro-apoptotic effect of this compound in these cells is dependent on the presence of Bax, as silencing of the BAX gene significantly inhibits this compound-induced apoptosis.[2]
Lung Carcinoma Cell Line (A549)
The initial discovery of this compound's potent anti-tumor activity was demonstrated in the A549 human lung cancer cell line.[1] this compound selectively induces apoptosis in A549 cells, which express high levels of Bax, while showing minimal toxicity to normal cells with low Bax expression.[1] This selectivity underscores the targeted nature of this compound's action.
Breast Cancer Cell Lines (MDA-MB-231 and MCF-7)
Quantitative Analysis of Anti-Proliferative Activity
The following table summarizes the available quantitative data on the efficacy of this compound and its analogs in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound Analog (CYD-2-11) | MDA-MB-231 | Triple-Negative Breast Cancer | 3.22[3] |
| This compound Analog (CYD-4-61) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.07[3] |
| This compound Analog (CYD-2-11) | MCF-7 | ER-Positive Breast Cancer | 3.81[3] |
| This compound Analog (CYD-4-61) | MCF-7 | ER-Positive Breast Cancer | 0.06[3] |
Comparative Analysis with Other Apoptosis-Inducing Agents
A comprehensive understanding of a therapeutic agent's potential requires comparison with existing treatments.
Other Bax Activators
Several other small molecules have been identified as Bax activators, each with a distinct mechanism of action. For example, BAM7 and Compound 106 also directly bind to Bax but at different sites than this compound. BAM7 engages a site that binds a stapled Bim BH3 peptide, while Compound 106 occupies the hydrophobic groove of Bax that normally binds BH3 proteins. The differential binding sites of these activators may translate to differences in their activation kinetics, downstream signaling, and off-target effects. Further head-to-head studies are necessary to elucidate the comparative advantages of each Bax activator.
Standard Chemotherapeutic Agents
Standard chemotherapeutic drugs, such as doxorubicin, often induce apoptosis through indirect mechanisms, such as DNA damage, which can lead to significant side effects and the development of drug resistance. This compound's targeted activation of Bax offers a more direct and potentially less toxic approach to inducing apoptosis in cancer cells. Comparative studies directly evaluating the efficacy and toxicity of this compound against standard chemotherapies in various cancer models are warranted to establish its therapeutic index.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism and efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Bax Activation and Bcl-2 Family Protein Expression
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, p-Bax (S184), Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the this compound Signaling Pathway and Experimental Workflows
To further clarify the mechanism of this compound and the experimental procedures used for its validation, the following diagrams are provided.
Caption: The signaling pathway of this compound-induced apoptosis.
Caption: A generalized workflow for evaluating this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on Bax activator this compound for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of SMBA1-Treated Cells
This guide provides a comparative analysis of the gene expression profiles of cells treated with the small-molecule Bax agonist, SMBA1. As comprehensive genome-wide expression data for this compound is not yet publicly available, this comparison focuses on its known molecular effects and contrasts them with those of Venetoclax, a well-characterized and clinically approved BCL-2 inhibitor that also modulates the intrinsic apoptotic pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis-inducing anti-cancer agents.
Introduction to this compound and Alternative Therapies
This compound is a potent agonist of the pro-apoptotic protein Bax. It is designed to directly activate Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent apoptosis in cancer cells. This targeted approach offers a promising strategy for cancers that overexpress anti-apoptotic proteins and are resistant to conventional therapies.
As a point of comparison, this guide uses Venetoclax, a selective inhibitor of the anti-apoptotic protein BCL-2. By binding to BCL-2, Venetoclax releases pro-apoptotic proteins, thereby triggering the same intrinsic apoptotic pathway as this compound, albeit through an upstream mechanism. Understanding the distinct and overlapping effects of these two compounds on gene expression can provide valuable insights into their therapeutic potential and mechanisms of resistance.
Comparative Analysis of Gene Expression Changes
While detailed RNA-sequencing or microarray data for this compound is limited in the public domain, studies have reported its impact on key proteins involved in cell cycle regulation and apoptosis. In contrast, the effects of Venetoclax on gene expression are more extensively documented. The following table summarizes the known effects of both compounds on relevant gene and protein expression.
| Gene/Protein | Function | Effect of this compound Treatment | Effect of Venetoclax Treatment |
| Bax | Pro-apoptotic protein, core to the intrinsic apoptosis pathway. | Increased expression and activation. | Indirectly activated by the release from BCL-2 inhibition. |
| p21 | Cyclin-dependent kinase inhibitor, regulates cell cycle progression. | Upregulation, contributing to G2/M cell cycle arrest. | Variable, often context-dependent. |
| Cyclin B1 | Regulatory protein essential for mitosis. | Downregulation, contributing to G2/M cell cycle arrest. | Can be downregulated as a consequence of apoptosis induction. |
| Cdc25c | Phosphatase that activates the cyclin B1/CDK1 complex. | Downregulation, leading to G2/M cell cycle arrest. | Not a primary target; changes are likely secondary to apoptosis. |
| BCL-2 | Anti-apoptotic protein, sequesters pro-apoptotic proteins. | Not a direct target. | Direct inhibition, leading to the release of pro-apoptotic proteins. |
| MCL-1 | Anti-apoptotic protein, a known resistance factor to BCL-2 inhibitors. | Not a direct target. | Upregulation is a common mechanism of resistance. |
| BCL-xL | Anti-apoptotic protein, similar to BCL-2. | Not a direct target. | Its expression levels can influence sensitivity to Venetoclax. |
| BIM | Pro-apoptotic "BH3-only" protein, activates Bax and Bak. | Not directly modulated by this compound. | Released from BCL-2, leading to apoptosis initiation. |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used to study these compounds.
Caption: Intrinsic apoptotic pathway showing the points of intervention for this compound and Venetoclax.
Caption: A typical experimental workflow for analyzing gene expression profiles in drug-treated cells.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound and similar compounds. Specific details may vary between laboratories and cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, U87MG glioblastoma) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing either this compound (at various concentrations, e.g., 0.1-10 µM), a comparator drug, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
RNA Isolation and Quantification
-
Lysis: After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Quantitative real-time PCR is performed using a qPCR instrument with a SYBR Green or TaqMan-based detection system. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a targeted approach to inducing apoptosis by directly activating Bax. While comprehensive gene expression data is still emerging, its known effects on cell cycle and apoptotic regulators provide a clear mechanism of action. In comparison, Venetoclax, a BCL-2 inhibitor, offers a more extensively studied profile, with a wealth of data on its impact on the transcriptome of various cancers. The comparative analysis presented in this guide highlights the distinct yet convergent mechanisms of these two classes of apoptosis-inducing agents. Further genome-wide studies on this compound will be crucial to fully elucidate its effects on cellular gene expression and to identify potential biomarkers for sensitivity and resistance.
A Comparative Guide to the Anti-Proliferative Effects of SMBA1 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of SMBA1, a novel small-molecule Bax agonist. Due to the absence of publicly available data on this compound in patient-derived xenograft (PDX) models, this document leverages data from studies utilizing cell-line-derived xenografts. This information is presented alongside the performance of other anti-cancer agents that have been evaluated in PDX models to offer a comparative therapeutic landscape.
Executive Summary
This compound is a potent and selective agonist of the pro-apoptotic protein Bax.[1] It has demonstrated significant anti-tumor activity in preclinical models of lung cancer by directly activating the intrinsic apoptotic pathway.[1] This guide will compare the efficacy of this compound with that of other apoptosis-targeting agents, such as the Bcl-2 inhibitors Venetoclax and Navitoclax, as well as standard-of-care chemotherapy regimens in relevant preclinical cancer models. While direct comparisons in PDX models are not yet available for this compound, this guide serves as a valuable resource for designing future preclinical studies and understanding the potential of Bax agonists in cancer therapy.
Data Presentation: Comparative Anti-Proliferative Efficacy
The following tables summarize the anti-proliferative effects of this compound in a cell-line-derived xenograft model and compare it with other agents tested in patient-derived xenograft models.
Table 1: Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Cell-Line-Derived Xenograft Model
| Compound | Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| This compound | NSCLC | A549 Xenograft | 40 mg/kg/day, i.p. | Significant tumor growth suppression | [1] |
Table 2: Efficacy of Comparator Agents in Lung Cancer Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| Venetoclax | SCLC | PDX (LU5263) | 100 mg/kg, p.o., 6 days/week | Marked tumor regression | [2] |
| Venetoclax | SCLC | PDX (LU86, LU95) | 100 mg/kg, p.o., 6 days/week | Near total tumor growth inhibition | [2] |
| Navitoclax (ABT-263) + AZD8055 | SCLC | PDX | Not Specified | Potent tumor regression | [3] |
| Cisplatin + Etoposide | SCLC | PDX | Not Specified | Varied responses, some chemoresistance |
Note: The data for this compound is from a cell-line-derived xenograft model and is presented here as a proxy for its potential efficacy. Direct evaluation in PDX models is required for a definitive comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
This compound Anti-Proliferative Studies in A549 Xenografts (Adapted from Xin M, et al. Nat Commun. 2014)
-
Cell Culture: Human lung carcinoma A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Xenograft Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells) in a basement membrane matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally at a dose of 40 mg/kg daily. The control group receives a vehicle solution.
-
Endpoint Analysis: Treatment continues for a defined period (e.g., 14-21 days). At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3). Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
General Protocol for Patient-Derived Xenograft (PDX) Model Generation and Drug Efficacy Studies
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID gamma mice).
-
PDX Establishment and Expansion: The growth of the initial xenograft (P0 generation) is monitored. Once the tumor reaches a sufficient size, it is excised and can be serially passaged into new cohorts of mice for expansion.
-
Drug Efficacy Trial: Mice bearing established PDX tumors of a desired passage number are randomized into treatment and control groups. The investigational drug (e.g., this compound) and comparator agents are administered according to a predefined schedule.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates the intrinsic apoptotic pathway by promoting Bax oligomerization.
Proposed Experimental Workflow for this compound in PDX Models
Caption: Proposed workflow for evaluating this compound efficacy in patient-derived xenograft models.
References
A Comparative Guide to Apoptosis-Inducing Small Molecules: SMBA1 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. Small molecules that can modulate the intricate signaling pathways governing programmed cell death hold immense therapeutic promise. This guide provides a comprehensive comparison of SMBA1, a direct Bax agonist, with other prominent apoptosis-inducing small molecules: ABT-737/ABT-263 (Navitoclax), Gambogic Acid, and Gossypol (AT-101). We present a detailed analysis of their mechanisms of action, comparative efficacy data, and the experimental protocols used to generate these findings.
Mechanism of Action and Signaling Pathways
A fundamental distinction among these molecules lies in their primary targets within the apoptotic machinery. This compound directly activates the pro-apoptotic protein Bax, a key gateway to the intrinsic apoptosis pathway. In contrast, other molecules like ABT-737 and Gossypol act upstream by inhibiting anti-apoptotic Bcl-2 family proteins, thereby liberating pro-apoptotic proteins to initiate the cell death cascade. Gambogic acid exhibits a more pleiotropic mechanism, impacting multiple pathways.
This compound: Direct Bax Activation
This compound (Small-Molecule Bax Agonist 1) is a potent and selective activator of the pro-apoptotic protein Bax.[1] It binds to a site on Bax, inducing a conformational change that facilitates its translocation to the mitochondrial outer membrane.[1] This leads to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis.[2]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SMBA1
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential safety and logistical information for the proper disposal of SMBA1, a high-affinity and selective activator of Bax.
This compound Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Weight | 315.32 g/mol |
| Formula | C₂₀H₁₃NO₃ |
| Appearance | Solid, White to Beige Powder |
| Melting Point/Range | 125 - 129 °C / 257 - 264.2 °F |
| Boiling Point/Range | 228 °C / 442.4 °F |
| Flash Point | 180 °C / 356 °F |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
This compound is classified as hazardous.[2] It is harmful if swallowed and is suspected of causing genetic defects.[3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Key Hazard Statements:
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste disposal and should be adapted to comply with your institution's and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid to prevent spills and exposure.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the solvent used, and the approximate concentration.
-
Never dispose of this compound solutions down the drain.[4]
-
-
Empty Containers:
-
"Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.
-
The rinsate from cleaning the container must be collected and disposed of as hazardous liquid waste.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store the waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
The storage area should be well-ventilated.
3. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Follow all instructions provided by the EHS office or the disposal contractor.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for detailed procedures and requirements for hazardous waste disposal.
References
Personal protective equipment for handling SMBA1
Disclaimer: This document provides a general framework for the safe handling of the research chemical SMBA1, a selective Bax activator. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier before any handling, storage, or disposal of this compound. The information herein is based on best practices for handling laboratory chemicals of a similar nature and should be adapted to the specific information provided in the supplier's SDS.
Hazard Identification and Classification
This compound (2-[(2-Nitro-9H-fluorene-9-ylidene)methyl]phenol) is a potent bioactive small molecule intended for laboratory research use only.[1] As with any novel chemical compound, its full toxicological properties may not be fully characterized. Therefore, it should be handled with care, assuming it is potentially hazardous. The SDS will provide specific GHS hazard classifications.
Typical Hazard and Precautionary Statements (Example based on similar compounds):
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Damage/Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |
| Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound. The specific type of glove and respirator should be selected based on the detailed information in the SDS and a site-specific risk assessment.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material as specified in the SDS. Check for breakthrough time and permeation rate. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | ANSI Z87.1 compliant. |
| Body | Laboratory coat | Standard lab coat. A chemically resistant apron or coveralls may be necessary for larger quantities. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling large quantities, generating dust, or if ventilation is inadequate. | The type of respirator (e.g., N95, or a cartridge respirator for organic vapors) will be specified in the SDS based on the compound's volatility and toxicity. |
Operational Plan: Experimental Protocol for Safe Handling and Use
This protocol outlines the steps for safely preparing a stock solution of this compound.
Objective: To prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Fume hood or other ventilated enclosure
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes and tips
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary materials.
-
-
Weighing the Compound:
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.
-
Record the exact weight.
-
-
Dissolution:
-
Place the weigh boat with this compound into the fume hood.
-
Carefully transfer the solid to the volumetric flask.
-
Add a portion of the solvent to the flask.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary, as indicated in the product datasheet.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C, as indicated on the product datasheet.
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., weigh boat, pipette tips) in the appropriate chemical waste container.
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions and experimental waste should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | The original product vial should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Note: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
